Product packaging for Smd1(Cat. No.:)

Smd1

Cat. No.: B1575871
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SmD1 is a core protein of the small nuclear ribonucleoprotein (snRNP) complex, which is essential for pre-mRNA splicing . As a research reagent, recombinant Human this compound is primarily utilized in the study of systemic lupus erythematosus (SLE), an autoimmune disease. Anti-SmD1 antibodies are a highly specific serological marker for SLE, and their detection is crucial for both research and classification of the disease . Studies show that measuring anti-SmD1 antibodies can offer high diagnostic sensitivity and is associated with specific clinical manifestations in active SLE, such as renal disorder and seizures . This product is a high-purity, recombinant this compound protein, produced for research applications including enzyme-linked immunosorbent assays (ELISA), line assays, and other immunoassays to detect and quantify autoantibodies in patient samples . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

bioactivity

Gram-,

sequence

AAKPMGITCDLLSLWKVGHAACAAHCLVLGDVGGYCTKEGLCVCKE

Origin of Product

United States

Foundational & Exploratory

The Core Function of Smd1 in Pre-mRNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate process of pre-mRNA splicing, a fundamental step in eukaryotic gene expression, is orchestrated by the spliceosome, a dynamic macromolecular machine. At the heart of this machinery lie the small nuclear ribonucleoproteins (snRNPs), with the Smd1 protein serving as a critical core component. This technical guide provides an in-depth exploration of this compound's function in pre-mRNA splicing, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the molecular mechanisms of this compound's action, its role in spliceosome assembly, its interactions with other cellular components, and its emerging connections to signaling pathways. This guide also presents detailed experimental protocols for studying this compound and summarizes key quantitative data to facilitate comparative analysis and future research endeavors.

Introduction: this compound as a Linchpin of the Spliceosome

The fidelity of gene expression hinges on the precise removal of non-coding introns from pre-messenger RNA (pre-mRNA), a process known as splicing. This vital task is carried out by the spliceosome, a complex assembly of small nuclear RNAs (snRNAs) and numerous proteins. The core of the major spliceosomal snRNPs (U1, U2, U4, and U5) is formed by a heteroheptameric ring of Sm proteins, of which this compound (also known as SNRPD1) is an indispensable member.[1][2][3]

This compound, along with its counterparts SmB/B', SmD2, SmD3, SmE, SmF, and SmG, forms a stable ring-like structure around a conserved sequence on the snRNAs, known as the Sm site.[4] This architectural role is fundamental for the biogenesis, stability, and function of snRNPs.[4] Beyond its structural function, this compound is implicated in the dynamic RNA-protein and protein-protein interactions that drive the splicing process, from initial splice site recognition to the catalytic steps of intron excision and exon ligation. Understanding the multifaceted role of this compound is therefore crucial for deciphering the mechanisms of pre-mRNA splicing and its dysregulation in various diseases.

Molecular Function of this compound in Splicing

This compound's primary role is to act as a core structural component of the U1, U2, U4, and U5 snRNPs, which are the building blocks of the spliceosome.[1] Its function is essential for the assembly and stability of these snRNPs. Depletion of this compound has been shown to cause defects in the maturation of spliced leader RNA, including aberrant 3'-end formation.[1]

In yeast, this compound, along with SmB and SmD3, makes direct contact with the 5' splice sites of pre-mRNA substrates. This interaction helps to stabilize the weak RNA-RNA interactions between the 5' end of the U1 snRNA and the 5'-splice sites of the pre-mRNA.[5] This stabilization is a critical step in the initial recognition of splice sites and the commitment of a pre-mRNA to the splicing pathway.

Beyond its canonical role in splicing, this compound has been implicated in other cellular processes, including RNA quality control and post-transcriptional gene silencing.[5] Interestingly, these functions can sometimes be independent of its role in splicing.[5]

This compound Protein Interactions in the Spliceosome and Beyond

The function of this compound is intrinsically linked to its interactions with a multitude of other proteins. As a core Sm protein, it forms a stable heteroheptameric ring with SmB/B', SmD2, SmD3, SmE, SmF, and SmG. This Sm ring is the foundational platform for the assembly of snRNPs. The assembly of the Sm core onto snRNAs is a highly regulated process that occurs in the cytoplasm and is facilitated by the Survival of Motor Neuron (SMN) complex.[2][6]

Quantitative proteomic studies and yeast two-hybrid screens have begun to map the extensive interaction network of this compound. These studies provide valuable insights into the dynamic composition of spliceosomal complexes and potential regulatory interactions.

Quantitative Data on this compound Protein Interactions

While comprehensive quantitative binding data for all this compound interactions is still being compiled, data from high-throughput studies in Saccharomyces cerevisiae provides a snapshot of its interactome.

Interaction Detection MethodNumber of Interactors
Affinity Capture-Mass Spectrometry166
Affinity Capture-RNA6
Affinity Capture-Western3
Co-crystal Structure1
Co-localization1
Co-purification5
Protein-fragment Complementation Assay (PCA)1
Reconstituted Complex3
Two-hybrid9

Table 1: Summary of this compound protein interactions in Saccharomyces cerevisiae as determined by various high-throughput methods. Data sourced from the Saccharomyces Genome Database (SGD).[4]

Experimental Protocols for Studying this compound Function

A variety of experimental techniques are employed to investigate the function of this compound in pre-mRNA splicing. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for this compound

ChIP-seq is used to identify the genomic regions where this compound, as part of the spliceosome, associates with chromatin-bound pre-mRNAs.

Protocol:

  • Cell Cross-linking:

    • Grow cells (e.g., HeLa or HEK293T) to 80-90% confluency.

    • Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and RNA. Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Chromatin Sonication:

    • Resuspend cells in a lysis buffer (e.g., RIPA buffer supplemented with protease and RNase inhibitors).

    • Sonicate the lysate to shear chromatin into fragments of 200-500 base pairs. The optimal sonication conditions (power, duration, number of cycles) need to be empirically determined for each cell type and sonicator.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with Protein A/G magnetic beads.

    • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for this compound (SNRPD1). A negative control immunoprecipitation should be performed in parallel using a non-specific IgG antibody.

    • Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, and LiCl wash buffer to remove non-specific binding.

    • Elute the chromatin complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by adding NaCl to the eluate and incubating at 65°C for several hours.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA and sequence on a high-throughput sequencing platform.

In Vitro Splicing Assay

This assay allows for the detailed biochemical analysis of this compound's role in the splicing reaction in a cell-free system.

Protocol:

  • Preparation of Nuclear Extract:

    • Prepare splicing-competent nuclear extract from a suitable cell line (e.g., HeLa cells) as described by standard protocols.

  • In Vitro Transcription of Pre-mRNA Substrate:

    • Synthesize a radiolabeled pre-mRNA substrate containing an intron and flanking exons by in vitro transcription using a linearized plasmid template and a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Splicing Reaction:

    • Set up the splicing reaction by combining the nuclear extract, the radiolabeled pre-mRNA substrate, ATP, and an ATP regeneration system (creatine phosphate and creatine kinase) in a splicing buffer.

    • To study the specific role of this compound, the nuclear extract can be depleted of this compound using an anti-Smd1 antibody, or the reaction can be supplemented with purified wild-type or mutant this compound protein.

    • Incubate the reaction at 30°C for a time course (e.g., 0, 15, 30, 60, 90 minutes).

  • RNA Extraction and Analysis:

    • Stop the reaction at each time point and extract the RNA using phenol-chloroform extraction and ethanol precipitation.

    • Analyze the splicing products (pre-mRNA, mRNA, lariat intron, and splicing intermediates) by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography.

    • Quantify the band intensities to determine the efficiency and kinetics of splicing.

Affinity Purification and Mass Spectrometry for Identifying this compound Interactors

This method is used to identify proteins that interact with this compound in a cellular context.

Protocol:

  • Cell Lysis:

    • Lyse cells expressing either endogenous or tagged (e.g., FLAG- or GFP-tagged) this compound in a mild lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody targeting this compound or the tag.

    • Capture the antibody-protein complexes using Protein A/G beads.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the protein complexes from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein sequence database.

    • Quantify the relative abundance of the identified proteins to distinguish specific interactors from background contaminants.

This compound in Signaling Pathways and Disease

Emerging evidence suggests a potential link between the splicing machinery and cellular signaling pathways. While the direct role of this compound in specific signaling cascades is still under investigation, some studies have implicated Sm proteins in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[7][8][9][10][11][12][13][14][15][16] The precise molecular mechanisms by which this compound might influence or be regulated by this pathway are an active area of research. Dysregulation of this pathway is a hallmark of many cancers, suggesting that targeting components of the splicing machinery, including this compound, could be a potential therapeutic strategy.

Below is a conceptual diagram illustrating a potential, though not yet fully elucidated, involvement of this compound in the PI3K/Akt/mTOR signaling pathway.

Smd1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and activates PI3K PI3K RTK->PI3K Recruits and activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits and activates mTORC1 mTORC1 Akt->mTORC1 Activates Translation_Growth Protein Synthesis, Cell Growth & Proliferation mTORC1->Translation_Growth Promotes This compound This compound Spliceosome Spliceosome Assembly & pre-mRNA Splicing This compound->Spliceosome Core component of Spliceosome->Translation_Growth Provides mature mRNAs for

A conceptual model of the potential interplay between this compound and the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound is a cornerstone of the pre-mRNA splicing machinery, playing a fundamental role in the structure and function of the spliceosome. While its core functions are well-established, the full extent of its regulatory roles and its integration with other cellular processes are still being uncovered. Future research will likely focus on elucidating the precise mechanisms by which this compound and other splicing factors are regulated by signaling pathways and how their dysregulation contributes to disease. The development of small molecules that can modulate the activity of specific splicing factors, including this compound, holds promise for novel therapeutic interventions in a range of genetic disorders and cancers. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate world of this compound and its critical role in gene expression.

References

The Central Role of Smd1 in the Spliceosome Assembly Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spliceosome, a dynamic and intricate molecular machine, is responsible for the precise removal of non-coding introns from pre-messenger RNA (pre-mRNA), a critical step in eukaryotic gene expression. The fidelity of this process is paramount, as errors in splicing are linked to a multitude of human diseases. At the heart of the spliceosome's structure and function lies the Sm core, a heteroheptameric ring of Sm proteins that provides the scaffold for the assembly of small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. This technical guide provides an in-depth exploration of the pivotal role of Smd1, a key component of the Sm ring, in the intricate process of spliceosome assembly.

This compound: A Core Component of the Sm Ring

This compound, along with SmB/B', SmD2, SmD3, SmE, SmF, and SmG, forms a stable ring-like structure around a conserved Sm site on small nuclear RNAs (snRNAs), specifically U1, U2, U4, and U5.[1][2] This Sm ring is fundamental to the biogenesis, stability, and function of these snRNPs. The assembly of the Sm core is a highly regulated process that occurs in the cytoplasm and is facilitated by the Survival of Motor Neuron (SMN) complex.[3]

The SMN complex acts as an assembly chaperone, ensuring the ordered and correct loading of Sm proteins onto the snRNA.[1] this compound, along with SmD2, SmE, SmF, and SmG, forms a pentameric subcomplex that is a key intermediate in this assembly pathway.[4] Symmetrically dimethylated arginine residues in the C-terminal tail of this compound are recognized by the Tudor domain of the SMN protein, a crucial interaction for the subsequent steps of snRNP biogenesis.[1][5]

The Role of this compound in Spliceosome Assembly

The primary function of this compound within the spliceosome is to contribute to the stable formation and structural integrity of the U snRNPs. Once the Sm core is assembled on the snRNA in the cytoplasm, the mature snRNP is imported into the nucleus, where it participates in the stepwise assembly of the spliceosome on the pre-mRNA.

This compound is directly involved in the recognition of the 5' splice site of the pre-mRNA. In yeast, this compound, along with SmB and SmD3, makes direct contact with the 5' splice site, stabilizing the RNA-RNA interaction between the U1 snRNA and the pre-mRNA substrate.[1] This initial recognition is a critical checkpoint for the commitment of a pre-mRNA to the splicing pathway.

The spliceosome assembly is a dynamic process involving the sequential binding and release of different snRNPs and other splicing factors. This compound, as part of the core of U1, U2, U4, and U5 snRNPs, is present throughout the major stages of spliceosome assembly, from the initial E (early) complex to the catalytically active B and C complexes.[6]

Data Presentation: this compound Interactions

Table 1: this compound Protein-Protein Interactions

Interacting ProteinComplex/PathwayMethod of IdentificationReference
SmD2, SmE, SmF, SmGSm core pentamerCo-immunoprecipitation, Yeast two-hybrid[4]
SmB, SmD3Sm core heptamerCo-immunoprecipitation, Yeast two-hybrid[4]
SMN1SMN complexCo-immunoprecipitation, Yeast two-hybrid[7]
GEMIN2SMN complexDirect interaction[7]
pIClnSm protein chaperoneCo-immunoprecipitation[7]

Table 2: this compound Protein-RNA Interactions

Interacting RNADescriptionMethod of IdentificationReference
U1, U2, U4, U5 snRNASm site bindingUV cross-linking, EMSA[4]
pre-mRNA (5' splice site)Stabilization of U1-pre-mRNA interactionGenetic and biochemical studies in yeast[1]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the role of this compound in spliceosome assembly.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

Objective: To isolate this compound and its interacting proteins from a cell lysate.

Materials:

  • Cells expressing endogenous or tagged this compound.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Anti-Smd1 antibody or anti-tag antibody.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • SDS-PAGE gels and Western blotting reagents.

Protocol:

  • Cell Lysis: Harvest cells and lyse them on ice in lysis buffer.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.

  • Bead Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins or by mass spectrometry for unbiased identification.

Yeast Two-Hybrid (Y2H) Assay to Screen for this compound Interactors

Objective: To identify proteins that interact with this compound in a yeast model system.

Materials:

  • Yeast strains of opposite mating types (e.g., AH109 and Y187).

  • Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7).

  • This compound cDNA cloned into the bait vector.

  • cDNA library cloned into the prey vector.

  • Yeast transformation reagents.

  • Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).

Protocol:

  • Bait Construction: Clone the this compound coding sequence into the bait vector to create a fusion with a DNA-binding domain (e.g., GAL4-BD).

  • Bait Validation: Transform the bait plasmid into a yeast strain and confirm that it does not auto-activate the reporter genes.

  • Library Screening: Transform the prey cDNA library into a yeast strain of the opposite mating type.

  • Mating: Mate the bait- and prey-containing yeast strains.

  • Selection: Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where a protein-protein interaction has occurred, leading to the activation of reporter genes.

  • Interaction Confirmation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein.

  • Validation: Re-transform the identified prey plasmid with the bait plasmid to confirm the interaction.

Electrophoretic Mobility Shift Assay (EMSA) for this compound-RNA Binding

Objective: To determine if this compound directly binds to a specific RNA sequence (e.g., the Sm site of a U snRNA).

Materials:

  • Purified recombinant this compound protein (or this compound-containing complex).

  • In vitro transcribed and labeled (e.g., with 32P) RNA probe containing the putative binding site.

  • Binding buffer (containing salts, buffering agent, and non-specific competitor like tRNA).

  • Native polyacrylamide gel.

  • Gel electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Protocol:

  • Binding Reaction: Incubate the labeled RNA probe with increasing concentrations of the purified this compound protein in binding buffer.

  • Gel Electrophoresis: Load the binding reactions onto a native polyacrylamide gel and run the gel to separate bound from free RNA.

  • Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film.

  • Analysis: A "shift" in the mobility of the labeled RNA probe in the presence of this compound indicates the formation of a protein-RNA complex.

Visualizations

The following diagrams illustrate key pathways and workflows related to the role of this compound in spliceosome assembly.

SpliceosomeAssembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SMN_complex SMN Complex Sm_ring Sm Ring Assembly SMN_complex->Sm_ring pICln pICln Sm_proteins This compound, D2, E, F, G, B, D3 pICln->Sm_proteins chaperones Sm_pentamer This compound/D2/E/F/G Pentamer Sm_proteins->Sm_pentamer Sm_pentamer->Sm_ring snRNP_core Core snRNP Sm_ring->snRNP_core snRNA pre-snRNA (U1, U2, U4, U5) snRNA->Sm_ring U1_snRNP U1 snRNP snRNP_core->U1_snRNP Nuclear Import & Maturation U2_snRNP U2 snRNP snRNP_core->U2_snRNP U4_U6_U5_snRNP U4/U6.U5 tri-snRNP snRNP_core->U4_U6_U5_snRNP pre_mRNA pre-mRNA E_complex E Complex (Commitment) pre_mRNA->E_complex A_complex A Complex (Pre-spliceosome) E_complex->A_complex B_complex B Complex (Spliceosome) A_complex->B_complex C_complex C Complex (Catalytically Active) B_complex->C_complex mRNA Mature mRNA C_complex->mRNA U1_snRNP->E_complex U2_snRNP->A_complex U4_U6_U5_snRNP->B_complex

Caption: Spliceosome Assembly Pathway Highlighting this compound's Role in snRNP Biogenesis.

CoIP_Workflow start Start: Cell Lysate add_antibody Add Anti-Smd1 Antibody start->add_antibody incubate1 Incubate to form Antibody-Antigen Complex add_antibody->incubate1 add_beads Add Protein A/G Beads incubate1->add_beads incubate2 Incubate to Capture Complex on Beads add_beads->incubate2 wash Wash to Remove Non-specific Binders incubate2->wash elute Elute Bound Proteins wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: Co-Immunoprecipitation (Co-IP) Experimental Workflow.

Y2H_Workflow start Start: this compound Bait & cDNA Prey Library mating Yeast Mating start->mating selection Selection on Nutrient-Deficient Media mating->selection positive_colonies Growth of Positive Colonies selection->positive_colonies plasmid_isolation Prey Plasmid Isolation positive_colonies->plasmid_isolation sequencing Sequence Prey cDNA Insert plasmid_isolation->sequencing identification Identify Interacting Protein sequencing->identification

Caption: Yeast Two-Hybrid (Y2H) Experimental Workflow.

Conclusion

This compound is an indispensable component of the spliceosome, playing a foundational role in the assembly and stability of the core snRNPs. Its interactions with other Sm proteins, the SMN complex, and snRNA are tightly regulated to ensure the fidelity of pre-mRNA splicing. A thorough understanding of the function of this compound and the intricate network of interactions it participates in is crucial for deciphering the mechanisms of spliceosome assembly and for developing therapeutic strategies for diseases associated with splicing defects. Further research focusing on the quantitative aspects of these interactions will provide deeper insights into the dynamic nature of the spliceosome.

References

An In-depth Technical Guide to the Smd1 Gene: Structure, Regulation, and Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the SMAD Family Member 1 (SMAD1) gene, detailing its molecular structure, the intricate mechanisms governing its regulation, and its central role in cellular signaling. It includes quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate advanced research and therapeutic development.

Introduction to SMAD1

SMAD1 is a protein-coding gene that produces a key intracellular signal transducer and transcriptional modulator.[1][2] It belongs to the SMAD family of proteins, which are central to mediating the signaling pathways of the Transforming Growth Factor-Beta (TGF-β) superfamily.[3] Specifically, SMAD1 is a receptor-regulated SMAD (R-SMAD) that is activated by Bone Morphogenetic Proteins (BMPs), ligands involved in a vast array of biological processes including embryonic development, cell differentiation, tissue homeostasis, and apoptosis.[1][2] Dysregulation of SMAD1 signaling is implicated in various diseases, including cancer and developmental disorders.[1][2][4]

Gene and Protein Structure

The SMAD1 protein, like other R-SMADs, is characterized by two highly conserved globular domains: the Mad Homology 1 (MH1) domain at the N-terminus and the Mad Homology 2 (MH2) domain at the C-terminus.[3][5] These domains are connected by a less conserved, proline-rich linker region.

  • MH1 Domain: This domain is primarily responsible for direct DNA binding.[3][5] It allows the activated SMAD complex to recognize and bind to specific DNA sequences in the regulatory regions of target genes.

  • MH2 Domain: The MH2 domain is a multifunctional region responsible for protein-protein interactions.[3][6] It mediates the interaction with activated BMP receptors, the formation of complexes with the common-mediator SMAD (Co-SMAD), SMAD4, and the recruitment of transcriptional co-activators and co-repressors.[3][5]

The human SMAD1 gene's open reading frame (ORF) is 1398 base pairs long, encoding a protein of 465 amino acids with a molecular weight of approximately 52.24 kDa.[7]

The Canonical SMAD1 Signaling Pathway

SMAD1 is a critical component of the canonical BMP signaling pathway. The activation cascade is a tightly regulated process that transmits extracellular signals from BMP ligands to the nucleus to control gene expression.

  • Ligand Binding and Receptor Activation: BMP ligands bind to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface.[3] This binding event leads to the phosphorylation and activation of the Type I receptor by the Type II receptor.[3]

  • SMAD1 Phosphorylation: The activated Type I receptor kinase then recruits and phosphorylates R-SMADs, including SMAD1, at a characteristic Ser-Val-Ser (SVS) motif in their C-terminus.[1][3]

  • Complex Formation: This phosphorylation event triggers a conformational change in SMAD1, causing it to dissociate from the receptor.[1] The phosphorylated SMAD1 (p-SMAD1) then forms a heterotrimeric complex with another p-SMAD1 molecule and one molecule of the Co-SMAD, SMAD4.[3][5]

  • Nuclear Translocation: The formation of the SMAD1/SMAD4 complex exposes a nuclear localization sequence, facilitating its translocation from the cytoplasm into the nucleus.[3]

  • Transcriptional Regulation: In the nucleus, the SMAD1/SMAD4 complex binds to specific DNA sequences, known as BMP-responsive elements (BREs), in the promoters of target genes. The complex then recruits other proteins, such as co-activators (e.g., p300/CBP) or co-repressors, to either activate or repress gene transcription.[5][8]

SMAD1_Signaling_Pathway Canonical BMP-SMAD1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I BMPR-I BMPR-II->BMPR-I P SMAD1 SMAD1 BMPR-I->SMAD1 P pSMAD1 p-SMAD1 SMAD4 SMAD4 Complex p-SMAD1 SMAD4 p-SMAD1 SMAD4->Complex pSMAD1->Complex nComplex p-SMAD1 SMAD4 p-SMAD1 Complex->nComplex Translocation DNA Target Gene Promoter (BRE) nComplex->DNA Binds Transcription Gene Transcription DNA->Transcription Activates/ Represses

Caption: Canonical BMP-SMAD1 signaling pathway from ligand binding to gene transcription.

Regulation of SMAD1

The activity and abundance of SMAD1 are meticulously controlled at multiple levels, from gene transcription to post-translational modification and degradation.

Transcriptional Regulation of the SMAD1 Gene

The expression of the SMAD1 gene itself is regulated by tissue-specific transcription factors. In endothelial cells, for example, the transcription factors FLI1 and GATA2 have been shown to bind to regulatory elements within the SMAD1 locus, including an intronic enhancer, to positively regulate its expression.[9] This indicates that the cellular competence to respond to BMP signals can be controlled by modulating the basal levels of SMAD1.

Post-Translational Regulation of SMAD1 Protein

Inhibitory SMADs (I-SMADs): SMAD6 and SMAD7 act as negative regulators of the pathway.[3] SMAD7 can compete with SMAD1 for binding to the activated Type I receptor, thereby preventing SMAD1 phosphorylation.[3] SMAD6 specifically inhibits the BMP pathway.[3] I-SMADs can also recruit E3 ubiquitin ligases to the receptor or to SMAD1 itself, targeting them for degradation.[3]

Ubiquitination: SMAD1 is a target for SMAD-specific E3 ubiquitin ligases, such as SMURF1, SMURF2, and CHIP.[2][6] These enzymes attach ubiquitin chains to SMAD1, marking it for proteasomal degradation. This process is crucial for terminating the signal and recycling pathway components.[6] The interaction between CHIP and SMAD1 is mediated by the TPR domain of CHIP and the MH2 domain of SMAD1.[6]

Inhibitory Phosphorylation: In addition to the activating phosphorylation by BMP receptors, SMAD1 can be phosphorylated by other kinases, such as ERK2 MAP kinase, in response to growth factors like EGF.[1] This phosphorylation can prevent the nuclear accumulation of SMAD1, thereby inhibiting its transcriptional activity even in the presence of a BMP signal.[1]

SMAD1_Regulation Negative Regulation of SMAD1 Activity cluster_inhibitors Inhibitors Active BMPR-I Active BMPR-I SMAD1 SMAD1 Active BMPR-I->SMAD1 P p-SMAD1/SMAD4 Complex p-SMAD1/SMAD4 Complex SMAD1->p-SMAD1/SMAD4 Complex Nuclear Translocation Nuclear Translocation p-SMAD1/SMAD4 Complex->Nuclear Translocation SMAD7 SMAD7 SMAD7->Active BMPR-I Blocks Binding SMURF1 SMURF1 SMURF1->SMAD1 Ubiquitination & Degradation CHIP CHIP CHIP->SMAD1 Ubiquitination & Degradation ERK2 ERK2 ERK2->SMAD1 Inhibitory P ERK2->Nuclear Translocation Prevents

Caption: Key mechanisms for the negative regulation of SMAD1 signaling.

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of SMAD1 signaling. The following tables summarize representative quantitative data from various studies.

Table 1: Relative mRNA Expression of SMAD1 in Various Tissues (Data derived from a study on Tibetan sheep)[7]

TissueRelative Expression Level (Normalized)
SpleenHighest
UterusHigh
OvaryHigh
LungHigh
HypothalamusLower
LiverLower
KidneyLower

Table 2: Summary of Quantitative Effects of SMAD1 Modulation

ExperimentSystemModulationQuantitative ResultReference
Luciferase AssayT-47D Breast Cancer CellsOverexpression of SMAD1/SMAD4 + BMP-2~3.7-fold increase in p21 promoter activity[10]
Western BlotMesenchymal Stem CellsTreatment with Bioactive Implant MaterialSignificant increase in p-SMAD1/5/9 protein levels[11]
Confocal MicroscopyHeLa CellsKnockdown of Importin 5 (IPO5)Significant reduction in the nuclear/cytoplasmic ratio of SMAD1[12]
Cell Proliferation AssayMultiple Myeloma (MM) CellssiRNA knockdown of SMAD1Induced G0/G1 cell cycle arrest[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SMAD1. Below are protocols for key experiments.

Western Blotting for Phospho-SMAD1 (p-SMAD1)

This protocol is used to detect and quantify the levels of phosphorylated (active) SMAD1.

  • Cell Lysis:

    • Culture cells to desired confluency and treat with stimuli (e.g., BMP-2) for the indicated times.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF) per 1x10⁶ cells.[13]

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Mix 20-40 µg of protein with 4X Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1 (Ser463/465) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control like α-tubulin or GAPDH.[9][10]

Co-Immunoprecipitation (Co-IP) to Detect SMAD1 Protein Interactions

This protocol is used to determine if SMAD1 physically interacts with a suspected partner protein (e.g., Hoxc-8, CHIP).[6][14]

  • Cell Lysis: Prepare cell lysates as described in the Western Blotting protocol, often using a less stringent lysis buffer (e.g., without SDS) to preserve protein-protein interactions.

  • Pre-clearing Lysate: Add Protein A/G agarose beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-4 µg of the primary antibody against the "bait" protein (e.g., anti-SMAD1) to the pre-cleared lysate.

    • Incubate overnight at 4°C with gentle rotation. A control sample using a non-specific IgG of the same isotype should be run in parallel.

    • Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.

    • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described above, using an antibody against the suspected interacting "prey" protein to verify its presence in the immunoprecipitated complex.

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Incubate with Primary Antibody (e.g., anti-SMAD1) preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot for Interacting Protein elute->analysis end End: Detect Interaction analysis->end

Caption: A streamlined workflow for Co-Immunoprecipitation to identify SMAD1 interactors.

Conclusion

SMAD1 is a fundamental transducer of BMP signaling, with its structure and function being subject to complex layers of regulation. A thorough understanding of its signaling pathway, the transcriptional control of the SMAD1 gene, and the post-translational modifications that fine-tune its activity is critical for research in developmental biology, tissue engineering, and oncology. The experimental protocols and quantitative frameworks presented here provide a foundation for researchers and drug development professionals to further investigate SMAD1's role in health and disease and to explore its potential as a therapeutic target.

References

Cellular Localization of Smd1 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Smd1 protein is a core component of the Smith (Sm) protein family, which forms a heteroheptameric ring around small nuclear RNAs (snRNAs) to create small nuclear ribonucleoproteins (snRNPs). These snRNPs are the fundamental building blocks of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. The precise cellular localization of this compound is critical for its function and is tightly regulated through a dynamic process of cytoplasmic assembly and nuclear import. This technical guide provides a comprehensive overview of the cellular distribution of this compound, detailed experimental protocols for its study, and a summary of available quantitative data.

Cellular Distribution of this compound

This compound, like other core Sm proteins, exhibits a dual localization, being found in both the nucleus and the cytoplasm . This distribution is a direct reflection of the snRNP biogenesis pathway, which involves both cytoplasmic and nuclear phases.

  • Cytoplasmic Localization : In the cytoplasm, this compound participates in the initial assembly of the Sm core onto newly transcribed snRNAs. This process is mediated by the Survival of Motor Neuron (SMN) complex. The SMN complex facilitates the orderly assembly of the seven Sm proteins (including this compound) into a stable ring structure around the Sm site of the snRNA. Unassembled this compound and partially assembled Sm protein complexes are also present in the cytoplasm.

  • Nuclear Localization : Following the cytoplasmic assembly of the core snRNP, the entire complex is actively transported into the nucleus. Within the nucleus, this compound, as part of the mature snRNPs (U1, U2, U4, U5, and U6), localizes to nuclear speckles, which are dynamic subnuclear structures enriched in splicing factors. In some organisms, such as Arabidopsis thaliana, Smd1b has also been observed in the nucleolus. The nuclear pool of this compound is essential for its canonical function in pre-mRNA splicing.

Beyond its role in splicing, cytoplasmic this compound in Drosophila has been implicated in the RNA interference (RNAi) pathway, independent of its splicing function. This suggests that the subcellular localization of this compound may be linked to distinct cellular functions.

Quantitative Data on this compound Distribution

Obtaining precise quantitative data on the nucleus-to-cytoplasm ratio of this compound is challenging due to its dynamic shuttling between these compartments. However, proteomics databases and specific studies provide insights into its overall abundance.

OrganismData TypeAbundance (molecules/cell)Cellular Compartment(s)Data Source
Saccharomyces cerevisiaeMedian abundance3691 +/- 1099Whole CellSGD[1]
Saccharomyces cerevisiaeExperimentally determined~2400 (in log phase SD medium)Whole CellUniProt[2]
VariousDatabase compilationVaries by dataset and organismWhole Organism/TissuePaxDb[3][4][5][6]

Note: While these values represent the total cellular abundance, the distribution between the nucleus and cytoplasm is dependent on the cellular state, including the rate of transcription and splicing.

Signaling and Transport Pathways

The cellular localization of this compound is governed by the well-characterized snRNP biogenesis pathway. This pathway involves a series of orchestrated steps ensuring the correct assembly and transport of snRNPs.

Caption: The snRNP biogenesis pathway illustrating the cytoplasmic assembly and nuclear import of Sm proteins, including this compound.

A key feature for the nuclear import of Sm proteins is the presence of a Nuclear Localization Signal (NLS). In yeast, the C-terminal region of this compound contains a sequence that functions as an NLS.

Experimental Protocols

Several experimental techniques are employed to investigate the cellular localization of this compound. Below are detailed methodologies for key experiments.

Immunofluorescence Staining

This method allows for the visualization of this compound within fixed cells using a specific antibody.

Protocol:

  • Cell Culture and Fixation:

    • Grow cells on sterile glass coverslips to an appropriate confluency (typically 50-70%).

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibody to access intracellular antigens.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in the blocking buffer to its optimal working concentration.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

    • Dilute a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) in the blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBST for 5 minutes each.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Immunofluorescence_Workflow start Start: Cells on Coverslip fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-Smd1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging Subcellular_Fractionation_Workflow start Start: Cultured Cells lysis Hypotonic Lysis start->lysis centrifugation1 Low-Speed Centrifugation lysis->centrifugation1 cytoplasmic_fraction Cytoplasmic Fraction centrifugation1->cytoplasmic_fraction nuclear_pellet Nuclear Pellet centrifugation1->nuclear_pellet western_blot Western Blot Analysis cytoplasmic_fraction->western_blot nuclear_extraction High-Salt Nuclear Extraction nuclear_pellet->nuclear_extraction centrifugation2 High-Speed Centrifugation nuclear_extraction->centrifugation2 nuclear_fraction Nuclear Fraction centrifugation2->nuclear_fraction nuclear_fraction->western_blot GFP_Tagging_Workflow start Start: Yeast Strain homologous_recombination Homologous Recombination (GFP-tagging cassette) start->homologous_recombination smd1_gfp_strain This compound-GFP Strain homologous_recombination->smd1_gfp_strain cell_culture Cell Culture to Mid-Log Phase smd1_gfp_strain->cell_culture sample_prep Sample Preparation for Microscopy cell_culture->sample_prep live_cell_imaging Live-Cell Fluorescence Microscopy sample_prep->live_cell_imaging

References

The Smd1 Protein Family: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Key Spliceosomal Component and its Diverse Roles in Cellular Function and Disease

Foreword: The Smd1 protein family, a highly conserved group of core components of the spliceosome, plays a fundamental role in the essential cellular process of pre-mRNA splicing. This technical guide provides a comprehensive overview of the this compound protein family and its homologs across various species, delving into its structure, function, and involvement in critical signaling pathways. With a focus on quantitative data, detailed experimental methodologies, and visual representations of molecular interactions, this document serves as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction to the this compound Protein Family

The this compound protein, also known as Small Nuclear Ribonucleoprotein D1 Polypeptide (SNRPD1) in humans, is a core constituent of the Sm protein family. These proteins are essential for the biogenesis and function of small nuclear ribonucleoproteins (snRNPs), the key components of the spliceosome.[1][2] The spliceosome is a large and dynamic molecular machine responsible for the removal of introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression in eukaryotes.

This compound, along with six other Sm proteins (B/B', D2, D3, E, F, and G), forms a heptameric ring-like structure around a conserved Sm site on small nuclear RNAs (snRNAs), specifically U1, U2, U4, and U5 snRNAs.[3] This Sm core is crucial for the stability, nuclear import, and function of the snRNPs. The this compound protein itself is characterized by a conserved Sm domain, which mediates its interaction with other Sm proteins.[3]

Beyond its canonical role in splicing, emerging evidence indicates that this compound and its homologs are involved in other crucial cellular processes, including the biogenesis of microRNAs (miRNAs) and the assembly of the Survival of Motor Neuron (SMN) complex, highlighting its potential involvement in various disease states, including cancer and neurodegenerative disorders like Spinal Muscular Atrophy (SMA).[4][5]

This compound Homologs in Different Species

The this compound protein is highly conserved across evolution, with functional homologs identified in a wide range of species, from yeast to humans. This conservation underscores its fundamental role in eukaryotic cell biology.

Species Gene Name Protein Name Key Functions
Homo sapiens (Human)SNRPD1Small nuclear ribonucleoprotein Sm D1Pre-mRNA splicing, snRNP core assembly, potential role in miRNA biogenesis and association with SMA.[1][2]
Mus musculus (Mouse)Snrpd1Small nuclear ribonucleoprotein Sm D1Pre-mRNA splicing, snRNP core assembly; models for studying SMA.
Saccharomyces cerevisiae (Yeast)This compoundSm protein D1Pre-mRNA splicing, snRNP biogenesis.[6]
Drosophila melanogaster (Fruit fly)This compound (CG7804)Sm protein D1Pre-mRNA splicing, miRNA biogenesis.

Table 1: this compound Homologs and their Primary Functions in Key Model Organisms.

Quantitative Data on this compound Expression

While precise quantitative data can vary depending on the detection method and tissue type, the following table summarizes the relative expression levels of this compound/SNRPD1 across different human tissues based on data from resources like the Human Protein Atlas and Bgee.

Tissue Expression Level Notes
Brain HighUbiquitously expressed in various brain regions.
Testis HighHigh expression is common for genes involved in fundamental cellular processes.
Lymph Node HighHigh expression likely reflects the high rate of cell division and protein synthesis.
Bone Marrow HighConsistent with a high level of cellular activity.
Liver ModerateExpressed, but at lower levels compared to tissues with high cell turnover.
Heart ModerateEssential for cardiac muscle gene expression.
Muscle ModerateImportant for maintaining muscle cell function.
Lung ModerateExpressed in various cell types within the lung.

Table 2: Relative Expression of Human SNRPD1 Protein Across Various Tissues. This table provides a qualitative summary of protein expression levels. For precise quantitative data, it is recommended to consult specific proteomic datasets.

Signaling Pathways Involving this compound

This compound is a key player in at least two major cellular pathways: the assembly of the SMN complex, which is critical for snRNP biogenesis and has implications for Spinal Muscular Atrophy, and the biogenesis of microRNAs.

The SMN Complex Assembly Pathway and this compound's Role

The Survival of Motor Neuron (SMN) protein is essential for the assembly of the Sm core onto snRNAs. A deficiency in the SMN protein leads to the neurodegenerative disease Spinal Muscular Atrophy (SMA). This compound, as a core Sm protein, is a direct interactor in this pathway. The SMN complex facilitates the ordered assembly of the Sm proteins into the heptameric ring.

SMN_Complex_Assembly cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pICln_Sm pICln-Sm Complex (this compound, SmD2, SmE, SmF, SmG) Sm_core_assembly Sm Core Assembly pICln_Sm->Sm_core_assembly Transfer of Sm proteins SMN_complex SMN Complex (SMN, Gemins) SMN_complex->Sm_core_assembly Chaperones assembly SmB_D3 SmB/D3 dimer SmB_D3->Sm_core_assembly snRNA pre-snRNA snRNA->Sm_core_assembly snRNP Mature snRNP Sm_core_assembly->snRNP Spliceosome Spliceosome Assembly snRNP->Spliceosome Nuclear Import

Caption: SMN-mediated snRNP core assembly pathway.

This compound's Involvement in miRNA Biogenesis

Recent studies have revealed a role for this compound in the biogenesis of microRNAs (miRNAs), small non-coding RNAs that regulate gene expression. This compound interacts with components of the Microprocessor complex, which is responsible for the initial processing of primary miRNA transcripts (pri-miRNAs).

miRNA_Biogenesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pri_miRNA Primary miRNA (pri-miRNA) pre_miRNA pre-miRNA pri_miRNA->pre_miRNA Processing Microprocessor Microprocessor Complex (Drosha + Pasha) Microprocessor->pre_miRNA This compound This compound This compound->Microprocessor Interaction mature_miRNA Mature miRNA pre_miRNA->mature_miRNA Cleavage Dicer Dicer Dicer->mature_miRNA RISC RISC Complex mature_miRNA->RISC Loading

Caption: this compound's role in the miRNA biogenesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound protein family.

Co-Immunoprecipitation (Co-IP) to Identify this compound Interaction Partners

This protocol is designed to isolate this compound and its interacting proteins from cell lysates.

Materials:

  • Cell lysate containing the this compound protein

  • Anti-Smd1 antibody (or antibody against a tagged this compound)

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-Smd1 antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[2][3][7][8][9]

Western Blotting for this compound Detection

This protocol describes the detection of the this compound protein in a sample.

Materials:

  • Protein sample (e.g., from Co-IP or total cell lysate)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE: Separate the proteins in the sample by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Smd1 antibody overnight at 4°C.

  • Washing: Wash the membrane 3-5 times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane 3-5 times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[10][11][12][13][14]

Conclusion and Future Directions

The this compound protein family is a cornerstone of RNA processing in eukaryotes. While its fundamental role in pre-mRNA splicing is well-established, its involvement in other pathways, such as miRNA biogenesis, is an active area of research. Understanding the intricate network of interactions involving this compound is crucial for elucidating its diverse cellular functions and its implications in human diseases. Future research will likely focus on dissecting the specific molecular mechanisms by which this compound contributes to these various processes and exploring its potential as a therapeutic target in diseases like cancer and neurodegenerative disorders. The development of high-throughput techniques and advanced imaging modalities will undoubtedly provide deeper insights into the dynamic world of the this compound protein family.

References

The Discovery and History of Sm Core Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the discovery and history of Sm core proteins, intended for researchers, scientists, and professionals in drug development. It details the initial identification of the Sm antigen, the characterization of its constituent proteins, the experimental protocols that enabled these discoveries, and the current understanding of the Sm core assembly pathway.

A Serendipitous Discovery: The Sm Antigen

The story of the Sm core proteins begins not in a quest for the components of RNA splicing, but in the field of clinical immunology. In the mid-20th century, researchers were working to understand the autoimmune disease Systemic Lupus Erythematosus (SLE), a condition where the immune system mistakenly attacks the body's own tissues. A key feature of SLE is the production of a wide array of autoantibodies that target components within the cell's nucleus.

In 1966, a specific nuclear antigen was identified using sera from an SLE patient named Stephanie Smith. This antigen was consequently named the "Sm antigen" in her honor.[1][2] Antibodies against the Sm antigen were found to be highly specific for SLE, making them an important diagnostic marker for the disease.[1] However, the molecular identity of this antigen remained a mystery for over a decade.

Unraveling the Molecular Identity: The Birth of "Snurps"

The breakthrough in understanding the Sm antigen came from the laboratory of Joan Steitz at Yale University. In a landmark 1979 paper published in the Proceedings of the National Academy of Sciences, Michael Lerner and Joan Steitz demonstrated that autoantibodies from SLE patients, specifically those with anti-Sm and anti-RNP (ribonucleoprotein) specificities, were not targeting naked nucleic acids or proteins alone. Instead, they were binding to complexes of small nuclear RNAs (snRNAs) and proteins.[3][4][5][6]

Using immunoprecipitation with patient sera on radiolabeled extracts from mouse cells, they discovered that anti-Sm antibodies pulled down a specific set of snRNAs (U1, U2, U4, U5, and U6) along with an identical group of seven core proteins.[3] These RNA-protein complexes were termed small nuclear ribonucleoproteins, or "snRNPs" (colloquially "snurps"). This pivotal study established for the first time that the Sm antigen was, in fact, a collection of these snRNP particles. The seven proteins identified were designated based on their migration in polyacrylamide gels and became known as the Sm core proteins.

Characterization of the Sm Core Proteins

Following their initial discovery, research focused on characterizing the individual protein components of the Sm core. These proteins are highly conserved across eukaryotes and are essential for the biogenesis and function of the major spliceosomal snRNPs (U1, U2, U4/U5, and U6). The seven Sm proteins are designated SmB/B', SmD1, SmD2, SmD3, SmE, SmF, and SmG.

Quantitative Data: Molecular Weights

Early studies using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) established the approximate molecular weights of the Sm proteins. The values obtained from these pioneering studies are summarized below.

ProteinReported Molecular Weight (kDa)Reference
SmB/B'28 / 29[7]
This compound16[8][9]
SmD216.5[8][9]
SmD318[8][9]
SmE12[6]
SmF11[6]
SmG9[6]

Key Experimental Protocols

The discovery and characterization of Sm core proteins were reliant on a few key biochemical techniques. The protocols below are generalized representations based on methods described in the foundational literature of the late 1970s and 1980s.

Immunoprecipitation of snRNPs from Cell Extracts

This protocol was central to identifying snRNPs as the target of anti-Sm autoantibodies.

Objective: To isolate snRNP complexes from cellular extracts using patient autoantibodies.

Materials:

  • HeLa or other eukaryotic cells

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, protease inhibitors)

  • SLE patient serum with high-titer anti-Sm antibodies (or purified IgG)

  • Control normal human serum

  • Protein A-Sepharose beads

  • Wash Buffer (e.g., Lysis Buffer with higher salt concentration)

  • Elution Buffer (e.g., Glycine-HCl pH 2.5 or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1M Tris-HCl pH 8.5)

Procedure:

  • Cell Lysate Preparation: Harvest cultured cells and wash with cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing to lyse the cells.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble nuclear and cytoplasmic proteins.

  • Antibody Binding: Incubate the clarified cell lysate with anti-Sm patient serum or control serum for 2-4 hours at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A-Sepharose beads (pre-equilibrated in Lysis Buffer) to the lysate-antibody mixture. Incubate for another 1-2 hours at 4°C with rotation to allow the beads to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the washed beads in Elution Buffer. If using a low pH elution buffer, incubate for 5-10 minutes, centrifuge, and collect the supernatant containing the eluted proteins. Immediately neutralize the eluate with Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads for 5 minutes to elute and denature the proteins directly for gel analysis.

  • Analysis: Analyze the eluted proteins by SDS-PAGE.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique was used to separate the individual Sm proteins by size to determine their molecular weights.

Objective: To separate the constituent proteins of purified snRNPs based on their molecular weight.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • TEMED

  • SDS-PAGE Running Buffer (Tris-Glycine-SDS)

  • Protein Sample Buffer (containing SDS, β-mercaptoethanol, glycerol, and a tracking dye)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or silver stain reagents

Procedure:

  • Sample Preparation: Mix the purified protein sample (e.g., from immunoprecipitation) with Protein Sample Buffer. Heat the mixture at 95-100°C for 5 minutes to denature the proteins, ensure SDS binding, and reduce disulfide bonds.

  • Gel Casting: Cast a polyacrylamide gel with two parts: a lower resolving gel (with a higher percentage of acrylamide, e.g., 15%, for separating small proteins) and an upper stacking gel (lower acrylamide percentage). The percentage of the resolving gel is chosen based on the size of the proteins of interest.

  • Electrophoresis Setup: Place the polymerized gel into an electrophoresis tank and fill the inner and outer chambers with SDS-PAGE Running Buffer.

  • Sample Loading: Carefully load the denatured protein samples and molecular weight standards into the wells of the stacking gel.

  • Running the Gel: Apply a constant voltage or current to the apparatus. Proteins, coated with the negative charge of SDS, will migrate through the gel towards the positive electrode. The porous gel matrix will sieve the proteins, causing smaller proteins to migrate faster than larger ones.

  • Staining: After the tracking dye has reached the bottom of the gel, stop the electrophoresis. Remove the gel from the apparatus and stain it with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the separated protein bands.

  • Analysis: Compare the migration distance of the sample protein bands to those of the known molecular weight standards to estimate their sizes.

Biological Pathway: The Assembly of the Sm Core

The formation of the Sm core on snRNAs is a highly regulated, stepwise process that primarily occurs in the cytoplasm. This assembly is crucial for the maturation and function of snRNPs. The pathway is mediated by the Survival of Motor Neuron (SMN) protein complex.

The process begins with the formation of stable, RNA-free sub-complexes of Sm proteins.[10] The proteins SmE, SmF, and SmG form a trimer. This compound and SmD2 form a dimer. These two sub-complexes then bind to the Sm site on a newly transcribed snRNA, forming a sub-core particle.[11] Finally, the SmD3 and SmB/B' dimer binds to this intermediate structure to complete the heptameric Sm ring around the snRNA.[10][11] This entire process is facilitated by the SMN complex, which acts as a scaffold and ensures the correct and efficient assembly of the core.[12]

Below is a diagram illustrating this assembly pathway.

Sm_Core_Assembly Sm Core Assembly Pathway sub_efg SmE-SmF-SmG smn_complex SMN Complex (Assembly Chaperone) sub_efg->smn_complex binds to sub_d1d2 This compound-SmD2 sub_d1d2->smn_complex binds to sub_d3b SmD3-SmB/B' sub_d3b->smn_complex binds to subcore snRNA-D1-D2-E-F-G (Sub-core Particle) smn_complex->subcore mediates assembly of D1/D2 & E/F/G onto snRNA snRNA pre-snRNA (with Sm site) final_core Mature Sm Core (Heptameric Ring) subcore->final_core Addition of D3-B/B' caption Fig. 1: Stepwise assembly of the Sm protein core on snRNA, mediated by the SMN complex.

Caption: Diagram of the Sm core assembly pathway.

Below is a diagram illustrating the experimental workflow for Sm protein identification.

Exp_Workflow Experimental Workflow for Sm Protein Identification start SLE Patient Serum (Source of Anti-Sm) ip Immunoprecipitation (using patient serum and Protein A beads) start->ip cells Radiolabeled Eukaryotic Cells lysate Cell Lysate (Protein/RNA Extract) cells->lysate lysate->ip elution Elution of Immune Complexes ip->elution sds_page SDS-PAGE elution->sds_page analysis Analysis of Proteins (Autoradiography & MW Estimation) sds_page->analysis

References

An In-depth Technical Guide on the Interaction of Smd1 with other snRNP Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biogenesis of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome, is a highly orchestrated process involving the assembly of a heteroheptameric ring of Sm proteins onto small nuclear RNAs (snRNAs). Smd1, as a core constituent of this ring, plays a pivotal role in the structural integrity and function of the major spliceosomal snRNPs (U1, U2, U4, and U5). This technical guide provides a comprehensive overview of the interactions between this compound and other snRNP proteins, detailing the molecular mechanisms, quantitative binding aspects, and the experimental methodologies used to elucidate these interactions. A thorough understanding of these protein-protein interactions is critical for research into splicing-related diseases and for the development of novel therapeutic interventions.

Core Sm Protein Interactions: A Quantitative Perspective

The Sm core is formed by seven proteins: SmB/B', this compound, SmD2, SmD3, SmE, SmF, and SmG. These proteins assemble in a specific order around the Sm site of snRNAs. While extensive qualitative data exists on these interactions, precise quantitative data, such as dissociation constants (Kd), remains largely uncharacterized in the literature for individual Sm protein pairs. However, the stoichiometry of the fully assembled U1 snRNP has been determined to be 1:1 for all its protein components, including this compound.[1]

The assembly is known to proceed through the formation of stable subcomplexes. A key intermediate is the heterodimer of this compound and SmD2.[2] This initial interaction is a critical step that precedes the formation of a larger pentameric complex with SmE, SmF, and SmG. The final step in the core assembly is the addition of the SmB-SmD3 dimer.[3]

Table 1: Stoichiometry of this compound in the Human U1 snRNP Complex [1][4]

Protein ComponentStoichiometryMethod of Determination
This compound1Quantitative Mass Spectrometry
SmB/B'1Quantitative Mass Spectrometry
SmD21Quantitative Mass Spectrometry
SmD31Quantitative Mass Spectrometry
SmE1Quantitative Mass Spectrometry
SmF1Quantitative Mass Spectrometry
SmG1Quantitative Mass Spectrometry
U1-70K1Quantitative Mass Spectrometry
U1-A1Quantitative Mass Spectrometry
U1-C1Quantitative Mass Spectrometry

The Sm Core Assembly Pathway: A Chaperone-Mediated Process

The assembly of the Sm core onto snRNAs is not a spontaneous process in vivo but is meticulously guided by the Survival of Motor Neuron (SMN) complex.[2][5][6][7][8] This multi-protein machinery acts as an assemblyosome, ensuring the fidelity and efficiency of snRNP biogenesis.

The process begins with the formation of Sm protein subcomplexes. The this compound/SmD2 heterodimer and the SmE/SmF/SmG heterotrimer are key intermediates. These subcomplexes are then brought together by the SMN complex, which facilitates their ordered assembly onto the Sm site of a newly transcribed snRNA. The final addition of the SmB/SmD3 dimer completes the heptameric Sm ring.[3]

Sm_Core_Assembly_Pathway cluster_cytoplasm Cytoplasm This compound This compound SmD1_SmD2 This compound-SmD2 This compound->SmD1_SmD2 SmD2 SmD2 SmD2->SmD1_SmD2 SmE SmE SmE_F_G SmE-F-G SmE->SmE_F_G SmF SmF SmF->SmE_F_G SmG SmG SmG->SmE_F_G SmB SmB SmB_D3 SmB-D3 SmB->SmB_D3 SmD3 SmD3 SmD3->SmB_D3 snRNA snRNA SMN_Complex SMN Complex snRNA->SMN_Complex SmD1_SmD2->SMN_Complex SmE_F_G->SMN_Complex SmB_D3->SMN_Complex Assembled_Core Assembled Sm Core on snRNA SMN_Complex->Assembled_Core

Figure 1: Sm Core Assembly Pathway mediated by the SMN Complex.

Experimental Protocols for Studying this compound Interactions

The study of protein-protein interactions within the snRNP core relies on a combination of genetic, biochemical, and biophysical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP)

Co-IP is a fundamental technique to identify in vivo protein-protein interactions. An antibody targeting a known protein (the "bait," e.g., this compound) is used to pull down its interacting partners from a cell lysate.

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., HeLa or HEK293) to ~80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Centrifuge and transfer the supernatant to a fresh tube.

    • Add the primary antibody against the bait protein (e.g., anti-Smd1) and incubate for 2-4 hours or overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against suspected interacting partners (e.g., anti-SmD2, anti-SmB) or by mass spectrometry for unbiased identification of co-precipitated proteins.[9][10][11][12]

Co_IP_Workflow Cell_Lysate Prepare Cell Lysate Pre_Clear Pre-clear with Beads Cell_Lysate->Pre_Clear Antibody_Incubation Incubate with anti-Smd1 Antibody Pre_Clear->Antibody_Incubation Bead_Capture Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing Wash to Remove Non-specific Binders Bead_Capture->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by Western Blot or Mass Spectrometry Elution->Analysis

Figure 2: Co-Immunoprecipitation Experimental Workflow.
Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to screen for binary protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two proteins of interest (fused to the DNA-binding and activation domains of the transcription factor) interact.

Protocol:

  • Plasmid Construction:

    • Clone the coding sequence of the "bait" protein (e.g., this compound) into a Y2H vector containing a DNA-binding domain (DBD), creating a pDBD-Smd1 fusion.

    • Clone the coding sequences of potential "prey" proteins (e.g., other Sm proteins) into a Y2H vector containing an activation domain (AD), creating pAD-Prey fusions.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with the pDBD-Smd1 and a pAD-Prey plasmid.

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Screening:

    • Plate the co-transformed yeast on a second selective medium that also lacks a nutrient required by the reporter gene (e.g., histidine) and may contain a competitive inhibitor (e.g., 3-AT) to suppress auto-activation.

    • Growth on this medium indicates a positive interaction.

  • Reporter Gene Assay:

    • For further confirmation, perform a β-galactosidase assay. A blue color development in the presence of X-gal confirms the interaction.[13][14][15]

Yeast_Two_Hybrid_Logic cluster_interaction Interaction Occurs cluster_no_interaction No Interaction DBD_Smd1_int DBD-Smd1 AD_Prey_int AD-Prey DBD_Smd1_int->AD_Prey_int Reporter_On Reporter Gene ON AD_Prey_int->Reporter_On Activates DBD_Smd1_noint DBD-Smd1 Reporter_Off Reporter Gene OFF AD_Prey_noint AD-Prey AD_Prey_noint->Reporter_Off Fails to Activate

Figure 3: Logical Relationship in the Yeast Two-Hybrid System.
Mass Spectrometry (MS)

Mass spectrometry is a high-throughput and sensitive technique used to identify the components of protein complexes and to determine their stoichiometry.

Protocol:

  • Complex Purification:

    • Purify the this compound-containing complex from cell lysates using affinity purification, such as Co-IP or tandem affinity purification (TAP).

  • Protein Digestion:

    • Elute the purified complex and denature the proteins.

    • Digest the proteins into smaller peptides using a specific protease, most commonly trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Introduce the separated peptides into a mass spectrometer.

    • The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to determine their amino acid sequence (MS/MS scan).

  • Data Analysis:

    • Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the peptide sequences.

    • For quantitative analysis, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification can be employed to determine the relative or absolute abundance of each protein in the complex, allowing for stoichiometry determination.[1][4][16][17]

Conclusion

The interaction of this compound with other snRNP proteins is a cornerstone of spliceosome assembly and function. While the qualitative aspects of these interactions are well-established, a deeper quantitative understanding will be crucial for future research. The experimental protocols provided in this guide offer a robust framework for investigating these interactions. Further elucidation of the precise binding affinities and the dynamic nature of the Sm core assembly will undoubtedly provide valuable insights for researchers in basic science and for professionals in drug development targeting splicing-related pathologies.

References

The Role of Smd1 in Telomerase RNA Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crucial role of the Smd1 protein, as part of the Sm ring complex, in the biogenesis of telomerase RNA (TERC). A comprehensive understanding of this process is vital for research into aging, cancer, and other diseases where telomere maintenance is a critical factor. This document outlines the molecular mechanisms, key protein-RNA interactions, and the experimental methodologies used to elucidate this pathway, with a particular focus on the well-studied yeast models and a comparative analysis with the distinct mechanisms in human cells.

Executive Summary

Telomerase, a ribonucleoprotein (RNP) complex, is essential for maintaining telomere length in most eukaryotes. The proper assembly and maturation of its RNA component (TERC or TR) are critical for its function. In yeast, the biogenesis of TERC is a multi-step process where the Sm-protein complex, a heteroheptameric ring including the this compound subunit, plays a pivotal role. The Sm ring binds to the precursor of TERC, initiating a cascade of events including 3'-end processing via spliceosomal cleavage, 5'-cap hypermethylation, and ensuring the overall stability of the RNA molecule. Subsequently, the Sm ring is replaced by the Lsm complex, which facilitates the assembly of the catalytic subunit of telomerase (TERT). In contrast, the biogenesis of human telomerase RNA (hTR) follows a different pathway, primarily involving the H/ACA snoRNP machinery and localization to Cajal bodies, with a less direct role for the Sm proteins. Understanding these pathways and the specific function of components like this compound offers potential targets for therapeutic intervention in diseases characterized by telomerase dysregulation.

The Role of the Sm Ring and this compound in Yeast Telomerase RNA Biogenesis

In the budding yeast Saccharomyces cerevisiae and the fission yeast Schizosaccharomyces pombe, the Sm ring complex is a key player in the maturation of telomerase RNA (TLC1 in S. cerevisiae and TER1 in S. pombe). This compound is one of the seven core Sm proteins (this compound, Smd2, Smd3, SmE, SmF, SmG, and SmB) that form a donut-shaped structure around a conserved Sm binding site on the precursor TERC.

Key Functions of the Sm Ring in TERC Biogenesis

The binding of the Sm ring to the precursor TERC is a critical early step that orchestrates several subsequent maturation events:

  • Stimulation of 3'-End Processing: The Sm ring is essential for the proper 3'-end formation of TERC. In S. pombe, the mature 3' end of TER1 is generated by a single cleavage event carried out by the spliceosome. The Sm ring binds to a site just upstream of the cleavage site and promotes this spliceosomal cleavage[1][2][3]. Weakening or abolishing the Sm binding site leads to a significant reduction in the efficiency of this processing step[1].

  • Promotion of 5'-Cap Hypermethylation: The Sm ring recruits the enzyme Tgs1 (trimethylguanosine synthase) to the 5'-cap of the precursor TERC. This leads to the hypermethylation of the monomethylguanosine (m7G) cap to a 2,2,7-trimethylguanosine (TMG) cap[1][2]. This modification is a hallmark of many stable small nuclear RNAs (snRNAs).

  • Precursor RNA Stability: The binding of the Sm ring protects the precursor TERC from degradation, ensuring that it can proceed through the maturation pathway[4].

Following these Sm-mediated events, the Sm ring is replaced by the Lsm2-8 complex. This exchange is a crucial transition from RNA processing to the assembly of the functional telomerase holoenzyme. The Lsm2-8 complex then promotes the association of the catalytic reverse transcriptase subunit (Trt1/Est2) and protects the mature 3' end from exonucleolytic degradation[1][2][3].

Quantitative Data on Sm Protein Involvement
ParameterConditionObservationReference
TER1 RNA Levels tgs1Δ mutant (lacks TMG cap)~5-fold reduction in mature TER1 RNA[1]
Telomerase Activity Lsm-associated TER1 vs. Sm-associated TER1Lsm-associated telomerase activity is ~20-fold higher[1]
Normalized Telomerase Activity Lsm-associated TER1 vs. Sm-associated TER1 (normalized to TER1 amount)Lsm-associated activity is 2.8-fold higher[1]

These data underscore the role of the Sm complex in an early, less active stage of telomerase biogenesis, with the subsequent Lsm complex binding marking a transition to a more active form of the enzyme.

Signaling and Workflow Diagrams

The following diagrams illustrate the key pathways and experimental workflows in the study of this compound's role in yeast TERC biogenesis.

Telomerase_RNA_Biogenesis_Yeast cluster_nucleus Nucleus pre_TERC pre-TERC (polyadenylated) Sm_TERC pre-TERC-Sm Complex pre_TERC->Sm_TERC Sm Ring (incl. This compound) binding Cleaved_TERC Cleaved TERC-Sm Complex Sm_TERC->Cleaved_TERC Spliceosome-mediated 3' cleavage TMG_TERC TMG-capped TERC-Sm Complex Cleaved_TERC->TMG_TERC Tgs1-mediated 5' cap hypermethylation Lsm_TERC Mature TERC-Lsm Complex TMG_TERC->Lsm_TERC Sm/Lsm Exchange Holoenzyme Telomerase Holoenzyme (TERC-Lsm-Trt1) Lsm_TERC->Holoenzyme Trt1 (TERT) association

Figure 1: Yeast Telomerase RNA Biogenesis Pathway. This diagram illustrates the sequential steps in the maturation of telomerase RNA in yeast, highlighting the central role of the Sm and Lsm complexes.

Co_IP_Workflow start Yeast Cell Lysate (with epitope-tagged this compound) incubation Incubate with anti-epitope antibodies start->incubation beads Add Protein A/G beads incubation->beads immunoprecipitation Immunoprecipitation (pull-down of this compound and associated molecules) beads->immunoprecipitation wash Wash beads to remove non-specific binders immunoprecipitation->wash elution Elute bound complexes wash->elution analysis Analyze eluate elution->analysis western Western Blot (for associated proteins like other Sm proteins, TERT) analysis->western Protein Analysis northern Northern Blot / RT-qPCR (for associated RNA - TERC) analysis->northern RNA Analysis

Figure 2: Co-Immunoprecipitation Experimental Workflow. This diagram outlines the steps to identify proteins and RNAs that interact with this compound in vivo.

Biogenesis of Human Telomerase RNA: A Divergent Pathway

The biogenesis of human telomerase RNA (hTR) presents a notable contrast to the yeast model. While some studies have suggested a potential association of a subset of Sm proteins with hTR, the primary pathway for its maturation and assembly into the telomerase holoenzyme is linked to the H/ACA small Cajal body RNA (scaRNA) processing machinery.

The H/ACA snoRNP Pathway and Cajal Bodies

hTR possesses a 3' H/ACA domain that is crucial for its stability, processing, and localization. This domain recruits the dyskerin complex (dyskerin, NOP10, NHP2, and GAR1), which is also involved in the biogenesis of H/ACA small nucleolar RNAs (snoRNAs) and scaRNAs.

A key feature of hTR is the CAB (Cajal Body) box, which is recognized by the protein TCAB1. This interaction is essential for the localization of the hTR-dyskerin complex to Cajal bodies, which are subnuclear structures that serve as sites for the assembly and modification of various RNPs. It is within the Cajal bodies that hTR is thought to assemble with the catalytic subunit, hTERT, to form the active telomerase holoenzyme. The SMN (Survival of Motor Neuron) complex, a known RNP assembly factor also localized to Cajal bodies, is believed to mediate this assembly.

The Role of Sm Proteins in Human Telomerase Biogenesis

Unlike in yeast, a direct and essential role for the canonical Sm ring in hTR 3'-end processing and maturation has not been established. While some reports have indicated that a subset of Sm proteins can co-purify with hTR, this interaction does not appear to be essential for the primary biogenesis pathway. The absence of a canonical Sm binding site near the 3' end of hTR, similar to that in yeast TERC, further supports a different mechanism.

Human_Telomerase_Biogenesis cluster_nucleus Nucleus cluster_CB pre_hTR pre-hTR hTR_HACA hTR-Dyskerin Complex pre_hTR->hTR_HACA Dyskerin Complex binding to H/ACA domain hTR_CB hTR-Dyskerin-TCAB1 in Cajal Body hTR_HACA->hTR_CB TCAB1 binding to CAB box & Localization to Cajal Body CB Cajal Body Holoenzyme_CB Telomerase Holoenzyme (hTR-hTERT) hTR_CB->Holoenzyme_CB SMN Complex-mediated assembly with hTERT Telomere Telomere Holoenzyme_CB->Telomere Trafficking to Telomeres

Figure 3: Human Telomerase Biogenesis Pathway. This diagram depicts the H/ACA- and Cajal body-dependent pathway for human telomerase assembly.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in telomerase RNA biogenesis.

Co-Immunoprecipitation (Co-IP) of this compound-TERC Complexes

Objective: To determine if this compound physically associates with TERC and other proteins of the telomerase complex in vivo.

Methodology:

  • Strain/Cell Line Construction: Utilize a yeast strain or cell line expressing an epitope-tagged version of this compound (e.g., this compound-myc, this compound-HA).

  • Cell Lysis: Grow cells to mid-log phase and harvest. Lyse cells under native conditions to preserve protein-protein and protein-RNA interactions. A common lysis buffer contains Tris-HCl, NaCl, EDTA, and protease and RNase inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the epitope tag (e.g., anti-myc). This will capture the tagged this compound and any interacting molecules.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins and RNA.

  • Elution: Elute the bound complexes from the beads, typically by boiling in SDS-PAGE sample buffer for protein analysis or using a specific elution buffer for RNA analysis.

  • Analysis:

    • Proteins: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against other Sm proteins, TERT, and other potential interacting partners.

    • RNA: Extract RNA from the eluate and perform Northern blotting or RT-qPCR using probes or primers specific for TERC to confirm its co-immunoprecipitation with this compound.

Northern Blot Analysis of TERC Processing

Objective: To analyze the size and abundance of TERC precursors and mature forms in wild-type versus this compound mutant or depleted cells.

Methodology:

  • RNA Extraction: Isolate total RNA from yeast cells of the desired genotypes (e.g., wild-type, this compound mutant).

  • Denaturing Agarose Gel Electrophoresis: Separate the RNA samples on a formaldehyde-containing agarose gel to resolve RNA molecules by size.

  • Transfer to Membrane: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane.

  • Probe Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled DNA or RNA probe that is complementary to a region of TERC.

  • Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe using autoradiography or fluorescence imaging. This will reveal the different forms of TERC present in each sample and their relative abundance.

In Vitro Telomerase Activity Assay

Objective: To measure the activity of telomerase associated with Sm or Lsm complexes.

Methodology:

  • Immunoprecipitation: Perform Co-IP as described in section 4.1 to isolate this compound-associated and Lsm-associated complexes.

  • Telomerase Reaction: Incubate the immunoprecipitated beads with a telomeric DNA primer, dNTPs (including a radiolabeled dNTP, e.g., [α-³²P]dGTP), and reaction buffer at the optimal temperature for telomerase activity.

  • Product Purification: Stop the reaction and purify the extended DNA products.

  • Gel Electrophoresis: Separate the radiolabeled products on a denaturing polyacrylamide sequencing gel.

  • Visualization and Quantification: Visualize the extension products by autoradiography. The pattern and intensity of the bands indicate the activity and processivity of the telomerase enzyme in the immunoprecipitated complex.

Conclusion and Future Directions

The role of this compound, as an integral part of the Sm ring, is well-established in the early stages of telomerase RNA biogenesis in yeast. It acts as a crucial factor that initiates 3'-end processing and cap modification, thereby preparing the TERC molecule for its subsequent assembly into a functional telomerase holoenzyme. The divergence of this pathway in humans, which relies on the H/ACA snoRNP machinery, highlights the evolutionary plasticity of RNP biogenesis.

For drug development professionals, the proteins involved in these pathways, including this compound and other Sm proteins in yeast, and the components of the H/ACA complex and TCAB1 in humans, represent potential targets for modulating telomerase activity. Further research is needed to fully elucidate the specific contribution of individual Sm subunits like this compound and to obtain high-resolution structural information of the TERC-Sm complex. A deeper understanding of the regulatory mechanisms that govern the Sm-to-Lsm transition in yeast and the trafficking of the hTR complex in humans will undoubtedly open new avenues for therapeutic intervention in cancer and other telomere-related diseases.

References

The Evolution of a Molecular Machine: An In-depth Technical Guide to the Sm/Lsm Protein Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Sm/Lsm protein family represents a ubiquitous and ancient class of RNA-binding proteins, fundamental to cellular processes across all domains of life. From their humble origins as homomeric rings in bacteria and archaea to their evolution into complex, heteromeric machinery in eukaryotes, these proteins play a pivotal role in RNA metabolism, most notably as core components of the spliceosome. This guide provides a comprehensive overview of the evolutionary trajectory, structural diversification, and functional adaptation of the Sm/Lsm protein family. Quantitative data on gene distribution, detailed experimental methodologies, and visual representations of key pathways are presented to offer a complete resource for researchers and professionals in the field.

Introduction: The Ancient Origins of an RNA-Binding Fold

The Sm/Lsm protein family is defined by the presence of a conserved structural motif known as the Sm fold, which consists of an N-terminal alpha-helix followed by five beta-strands.[1] These proteins assemble into characteristic doughnut-shaped, or toroidal, rings that encircle RNA molecules.[2][3] While their most well-studied role is in the eukaryotic spliceosome, their evolutionary history predates the emergence of eukaryotes, with homologs found in both bacteria and archaea.

  • Bacterial Homolog (Hfq): In bacteria, the Sm-like protein Hfq forms a homohexameric ring and functions as a global post-transcriptional regulator, mediating the interaction between small non-coding RNAs (sRNAs) and their messenger RNA (mRNA) targets.[1]

  • Archaeal Homologs (SmAPs): Archaea typically possess one or two genes encoding Sm-like archaeal proteins (SmAPs) that assemble into homomeric rings, which can be either hexameric or heptameric.[3][4] These proteins are implicated in various RNA processing events, including tRNA maturation.[5]

  • Eukaryotic Diversification: The transition to eukaryotes was marked by a significant expansion and diversification of the Sm/Lsm family. This involved two rapid waves of gene duplication, resulting in a total of 14 distinct Sm and Lsm proteins in most eukaryotes.[2][3][6] This expansion was a critical step in the evolution of the complex RNA processing machinery, including the spliceosome, that characterizes eukaryotic cells.[2][3][6]

Quantitative Data: Gene Distribution Across the Domains of Life

The number of Sm/Lsm genes varies significantly across the three domains of life, reflecting the increasing complexity of RNA metabolism. The following table summarizes the typical distribution of these genes in representative organisms.

Domain/KingdomRepresentative Organism(s)Typical Number of Sm/Lsm GenesNotes
Bacteria Escherichia coli, Salmonella enterica1 (Hfq)Functions as a global RNA chaperone.
Archaea Archaeoglobus fulgidus, Methanococcus jannaschii1-2 (SmAP1, SmAP2)Form homomeric rings involved in RNA processing.
Eukaryota
- ProtistaSaccharomyces cerevisiae (Yeast)16 (8 Lsm, 8 Sm-like, including Sm proteins)Yeast has a slightly different nomenclature for some Sm-like proteins.
- FungiAspergillus nidulans14 (7 Lsm, 7 Sm)
- PlantaeArabidopsis thaliana (Thale Cress)>16Plants show further duplications and diversification.
- AnimaliaHomo sapiens (Human), Drosophila melanogaster (Fruit Fly)14 (7 Lsm, 7 Sm)The canonical set of 14 is highly conserved in animals.

The Two Waves of Eukaryotic Evolution: Diversification and Subfunctionalization

Phylogenetic analyses have revealed that the expansion of the Sm/Lsm family in eukaryotes occurred in two distinct waves of gene duplication and subsequent divergence.[2][3] This evolutionary process led to the formation of two distinct sub-families, the Sm and Lsm proteins, each with specialized roles.

First Wave: The Birth of the Lsm Family

The initial wave of duplication from an ancestral archaeal-like Sm gene gave rise to seven distinct paralogs.[3] These proteins evolved to form a heteromeric ring, the precursor to the modern Lsm ring. This event was a crucial step towards the development of more complex RNA processing pathways.

Second Wave: The Emergence of the Sm Family and the Spliceosome

The second wave of duplication saw each of the seven Lsm genes duplicate again, creating the seven Sm proteins.[3] This duplication and subsequent subfunctionalization led to the establishment of two distinct heteroheptameric rings with specialized functions in the spliceosome:

  • The Lsm Ring (Lsm2-8): This ring assembles on the U6 small nuclear RNA (snRNA), a key catalytic component of the spliceosome.[2] Another Lsm ring, composed of Lsm1-7, is involved in cytoplasmic mRNA decapping and degradation.[7]

  • The Sm Ring (B, D1, D2, D3, E, F, G): This ring is a core component of the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs).[2]

This division of labor between the Sm and Lsm rings was a landmark event in the evolution of pre-mRNA splicing and the regulation of gene expression in eukaryotes.

Structural Evolution: From Homomers to Heteromers

The fundamental structure of the Sm/Lsm protein is a five-stranded beta-barrel.[2] Monomers of these proteins assemble into a ring through interactions between the fourth and fifth beta-strands of adjacent subunits.[2]

  • Prokaryotic Homomers: In bacteria and archaea, the Sm/Lsm rings are homomeric, meaning they are composed of multiple copies of the same protein.[3]

  • Eukaryotic Heteromers: The gene duplications in eukaryotes allowed for the evolution of heteromeric rings, where each position in the seven-membered ring is occupied by a specific Sm or Lsm protein.[2] This transition to heteromeric rings enabled a higher degree of specificity and regulation in their interactions with RNA and other proteins.

Mandatory Visualizations

Signaling and Evolutionary Pathways

Evolution_of_Sm_Lsm_Family cluster_prokaryote Prokaryotes cluster_archaea Archaea cluster_eukaryote Eukaryotes ancestor Ancestral Sm-like Gene archaeal_sm Archaeal SmAP Gene(s) ancestor->archaeal_sm lsm_ancestor Ancestral Lsm Gene ancestor->lsm_ancestor archaeal_ring Homomeric SmAP Ring (Hexamer/Heptamer) archaeal_sm->archaeal_ring wave1 First Wave of Duplication lsm_ancestor->wave1 lsm_genes 7 Distinct Lsm Genes wave1->lsm_genes wave2 Second Wave of Duplication lsm_genes->wave2 lsm_ring Heteromeric Lsm Ring (Lsm2-8) lsm_genes->lsm_ring sm_genes 7 Distinct Sm Genes wave2->sm_genes sm_ring Heteromeric Sm Ring (SmB/D1/D2/D3/E/F/G) sm_genes->sm_ring

Caption: Evolutionary pathway of the Sm/Lsm protein family.

Experimental Workflows

Phylogenetic_Analysis_Workflow start Sequence Retrieval (e.g., NCBI, Ensembl) msa Multiple Sequence Alignment (e.g., ClustalW, MAFFT) start->msa curation Alignment Curation (e.g., Gblocks) msa->curation model Substitution Model Selection (e.g., ModelTest, ProtTest) curation->model tree_building Phylogenetic Tree Construction model->tree_building ml Maximum Likelihood (e.g., RAxML, PhyML) tree_building->ml bi Bayesian Inference (e.g., MrBayes, BEAST) tree_building->bi validation Tree Validation (Bootstrap, Posterior Probabilities) ml->validation bi->validation end Evolutionary Inference validation->end

References

Methodological & Application

Application Notes and Protocols: Expression and Purification of Recombinant Human Smd1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the expression and purification of the human Small nuclear ribonucleoprotein D1 (Smd1) protein. The methodology leverages the widely used Escherichia coli expression system in conjunction with immobilized metal affinity chromatography (IMAC) for efficient purification of a hexahistidine-tagged (His-tagged) this compound fusion protein. The described protocol is intended to yield high-purity this compound suitable for downstream applications such as structural biology, drug screening, and immunological studies.

Introduction

The this compound protein is a core component of the spliceosomal small nuclear ribonucleoproteins (snRNPs), which are essential for the pre-mRNA splicing process. Dysregulation of splicing is implicated in numerous diseases, making the components of the spliceosome, including this compound, important targets for research and therapeutic development. Access to pure, recombinant this compound is crucial for in-depth biochemical and structural analyses. This protocol outlines a robust method for producing and purifying human this compound protein from a bacterial expression system.

Data Presentation

Table 1: Representative Quantitative Data for Recombinant this compound Purification

ParameterValueNotes
Expression SystemE. coli BL21(DE3)A common strain for protein expression.
VectorpET-28a(+)Provides an N-terminal His-tag and T7 promoter.
Culture Volume1 LStandard laboratory scale.
OD600 at Induction0.6 - 0.8Optimal cell density for induction.
Inducer (IPTG) Conc.0.1 - 1.0 mMConcentration should be optimized for each construct.
Post-induction Temp.18-25 °CLower temperatures can improve protein solubility.
Post-induction Time16-18 hoursLonger incubation at lower temperatures.
Wet Cell Pellet Yield5-10 g/LVaries with growth conditions.
Purification MethodNi-NTA Affinity ChromatographyUtilizes the His-tag for purification.
Purity (SDS-PAGE) >95% Purity of the final eluted protein.
Typical Yield ~5 mg/L Approximate yield of pure protein per liter of culture.[1]

Experimental Workflow

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis cloning Cloning of Human this compound cDNA into pET-28a(+) transformation Transformation into E. coli BL21(DE3) cloning->transformation culture Inoculation and Growth of Bacterial Culture transformation->culture induction Induction with IPTG at OD600 0.6-0.8 culture->induction incubation Incubation at 18-25°C for 16-18h induction->incubation harvest Harvest Cells by Centrifugation incubation->harvest lysis Cell Lysis by Sonication harvest->lysis clarification Clarification by Centrifugation lysis->clarification binding Binding to Ni-NTA Resin clarification->binding wash Wash with Wash Buffer binding->wash elution Elution with Elution Buffer wash->elution sds_page SDS-PAGE Analysis elution->sds_page quantification Protein Quantification (e.g., Bradford) sds_page->quantification

Caption: Experimental workflow for this compound expression and purification.

Experimental Protocols

Gene Cloning and Transformation
  • Cloning: The human this compound coding sequence is amplified by PCR and cloned into the pET-28a(+) expression vector. This vector introduces an N-terminal hexahistidine (6xHis) tag, which is essential for affinity purification.

  • Transformation: The resulting pET-28a(+)-Smd1 plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).[1]

Protein Expression
  • Starter Culture: Inoculate a single colony of transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)). Incubate overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The optimal IPTG concentration should be determined empirically.

  • Incubation: Reduce the temperature to 18-25°C and continue to incubate for 16-18 hours with shaking. This promotes proper protein folding and can increase the yield of soluble protein.

  • Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until further use.

Protein Purification

Buffer Preparation:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.[2] Before use, add 1 mg/mL lysozyme and a protease inhibitor cocktail.

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

Purification Procedure:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (approximately 5 mL per gram of wet cell paste).[2] Incubate on ice for 30 minutes.[2] Lyse the cells by sonication on ice.[2]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.[3]

  • Binding: Add the clarified supernatant to a pre-equilibrated Ni-NTA affinity resin. Incubate for 1 hour at 4°C with gentle mixing to allow the His-tagged this compound to bind to the resin.

  • Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein using the Elution Buffer.[3] Collect the eluted fractions.

Analysis
  • SDS-PAGE: Analyze the protein fractions from each step (lysate, flow-through, washes, and elutions) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to assess purity.

  • Quantification: Determine the concentration of the purified this compound protein using a standard protein assay, such as the Bradford or BCA assay.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs cluster_application Downstream Applications plasmid pET-28a(+)-Smd1 Plasmid expression Recombinant Protein Expression plasmid->expression ecoli E. coli BL21(DE3) ecoli->expression purification Affinity Chromatography (IMAC) expression->purification pure_protein Purified this compound Protein (>95% purity) purification->pure_protein structural Structural Studies (X-ray, NMR) pure_protein->structural functional Functional Assays (Splicing Assays) pure_protein->functional drug_dev Drug Development (Screening) pure_protein->drug_dev

Caption: Logical relationship of the this compound purification process.

References

Application Notes and Protocols for Generating a Stable Smd1 Knockout Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation and validation of a stable Smd1 knockout cell line using the CRISPR-Cas9 system. The protocols outlined below cover single guide RNA (sgRNA) design, delivery of CRISPR components, selection of knockout cells, and validation of gene disruption.

Introduction

Small nuclear ribonucleoprotein Sm D1 (this compound) is a core component of the spliceosome, playing a crucial role in pre-mRNA splicing.[1][2][3] It is one of seven Sm proteins that form a heteroheptameric ring around small nuclear RNAs (snRNAs) to form small nuclear ribonucleoproteins (snRNPs).[2][3] The assembly of the snRNP core is a complex process that can involve chaperone-mediated and direct pathways.[4] Beyond its canonical role in splicing, this compound has also been implicated in the microRNA (miRNA) pathway, independent of its splicing function.[1] Given its fundamental roles in cellular processes, generating a stable this compound knockout cell line is a valuable tool for studying its function in gene regulation, RNA metabolism, and its potential involvement in disease pathways.[5]

The CRISPR-Cas9 system offers a precise and efficient method for generating gene knockouts.[6] This technology utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels) at the cut site, leading to a frameshift mutation and subsequent gene knockout.[7]

Data Presentation

Table 1: Key Considerations for Generating a Stable Knockout Cell Line

StageKey ConsiderationsRecommendations
sgRNA Design Specificity to target this compound, minimization of off-target effects, targeting a critical exon early in the coding sequence.Use online design tools (e.g., CRISPRdirect, Synthego's Design Tool).[8][9] Design 2-3 sgRNAs for higher success rates.[9] Consider a multi-guide sgRNA approach for creating larger deletions.[10]
Vector Selection & Delivery Choice between transient transfection, stable expression of Cas9, or lentiviral delivery. Cell line specific transfection efficiency.For hard-to-transfect cells, lentiviral delivery is recommended for high efficiency and stable integration.[11][12] For transient expression, lipid-based transfection reagents or electroporation are common choices.[6][13]
Selection of Knockout Cells Method for isolating single-cell clones (e.g., limiting dilution, FACS). Determining the appropriate concentration of selection antibiotic (if applicable).Perform a kill curve to determine the optimal antibiotic concentration for your specific cell line.[14] Single-cell cloning is crucial for obtaining a homogenous knockout population.[15][16]
Validation of Knockout Confirmation of gene editing at the genomic and protein levels.Use PCR and Sanger sequencing to detect indels.[7][15] Confirm the absence of this compound protein expression by Western blot.[11][17]

Table 2: Troubleshooting Common Issues in Knockout Cell Line Generation

IssuePossible CauseSuggested Solution
Low Editing Efficiency Suboptimal sgRNA design, low transfection/transduction efficiency, inactive Cas9.Test multiple sgRNAs.[9] Optimize the delivery method for your cell line.[13][18] Ensure the Cas9 nuclease is active and correctly expressed.
No Viable Single-Cell Clones Toxicity of Cas9 or sgRNA expression, essential nature of the target gene.Use an inducible Cas9 expression system. Reduce the concentration of selection antibiotic. Confirm if this compound is essential for the viability of your cell line.
No Protein Knockout Despite Indels Indels do not result in a frameshift mutation, truncated protein is still functional.Target a different exon.[19] Analyze sequencing data to confirm a frameshift. Use a multi-guide approach to create a larger deletion.[10]
Off-Target Effects Poorly designed sgRNA with homology to other genomic regions.Perform a BLAST search of the sgRNA sequence.[9] Use high-fidelity Cas9 variants. Validate key findings in multiple independent knockout clones.[16]

Experimental Protocols

Protocol 1: sgRNA Design and Cloning
  • sgRNA Design :

    • Use an online sgRNA design tool such as CRISPRdirect or a commercial tool to design 2-3 sgRNAs targeting an early exon of the this compound gene.[8][9] The gRNA sequence should be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[20]

    • Perform a BLAST search to ensure the designed sgRNAs have minimal off-target binding sites in the genome.[9]

  • Oligonucleotide Annealing and Cloning :

    • Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a CRISPR vector (e.g., lentiCRISPRv2).

    • Anneal the forward and reverse oligos to create a double-stranded DNA insert.

    • Digest the CRISPR vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).[12]

    • Ligate the annealed sgRNA insert into the digested vector.

    • Transform the ligation product into competent E. coli and select for positive colonies.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.[12]

Protocol 2: Generation of Stable this compound Knockout Cell Line via Lentiviral Transduction

This protocol is recommended for its high efficiency, especially in hard-to-transfect cell lines.[11][12]

  • Lentiviral Packaging :

    • In a packaging cell line (e.g., HEK293T), co-transfect the lentiCRISPRv2-Smd1-sgRNA plasmid with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the lentiviral particles, if necessary.

  • Transduction of Target Cells :

    • Plate the target cells at an appropriate density.

    • Transduce the cells with the lentiviral particles at various multiplicities of infection (MOIs) in the presence of polybrene.

    • Incubate for 24-48 hours.

  • Selection of Transduced Cells :

    • Replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin). The optimal concentration should be determined by a kill curve analysis for the specific cell line.[14]

    • Continue selection until all non-transduced control cells have died.

  • Single-Cell Cloning :

    • Isolate single cells from the stable pool by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.[16][21]

    • Expand the single-cell clones. This process can take 3-6 weeks depending on the cell line's proliferation rate.[16]

Protocol 3: Validation of this compound Knockout
  • Genomic DNA Extraction and PCR :

    • Extract genomic DNA from the expanded single-cell clones.

    • Amplify the genomic region of this compound targeted by the sgRNA using PCR.

  • Detection of Indels :

    • Analyze the PCR products by Sanger sequencing. The presence of overlapping peaks in the chromatogram after the sgRNA target site indicates the presence of indels.

    • For a more detailed analysis, the PCR products can be cloned into a vector and multiple clones sequenced to identify the specific mutations in each allele. Alternatively, Next-Generation Sequencing (NGS) can provide a comprehensive analysis of the editing events.[7]

  • Western Blot Analysis :

    • Prepare protein lysates from the potential knockout clones and a wild-type control.

    • Perform a Western blot using a validated antibody against the this compound protein to confirm the absence of its expression in the knockout clones.[11][17]

Mandatory Visualization

experimental_workflow cluster_design sgRNA Design & Cloning cluster_delivery Delivery & Selection cluster_validation Validation sgRNA_design sgRNA Design (e.g., CRISPRdirect) blast BLAST for Specificity sgRNA_design->blast oligo_synthesis Oligo Synthesis blast->oligo_synthesis cloning Cloning into CRISPR Vector oligo_synthesis->cloning sequencing Sequence Verification cloning->sequencing transfection Lentiviral Packaging (e.g., HEK293T) sequencing->transfection transduction Transduction of Target Cells transfection->transduction selection Antibiotic Selection (e.g., Puromycin) transduction->selection single_cell_cloning Single-Cell Cloning selection->single_cell_cloning gDNA_extraction Genomic DNA Extraction single_cell_cloning->gDNA_extraction western Western Blot single_cell_cloning->western pcr PCR Amplification gDNA_extraction->pcr sanger Sanger Sequencing pcr->sanger

Caption: Workflow for generating a stable this compound knockout cell line.

Smd1_pathway Sm_proteins Sm Proteins (including this compound) snRNP_assembly snRNP Biogenesis Sm_proteins->snRNP_assembly snRNA snRNA snRNA->snRNP_assembly snRNP Mature snRNP snRNP_assembly->snRNP spliceosome Spliceosome Assembly snRNP->spliceosome pre_mRNA pre-mRNA pre_mRNA->spliceosome mRNA Mature mRNA spliceosome->mRNA translation Translation mRNA->translation protein Protein translation->protein

Caption: Role of this compound in snRNP biogenesis and pre-mRNA splicing.

References

Application Notes and Protocols for Anti-SmD1 Antibody in Western Blot and Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the use of anti-SmD1 antibodies in Western Blotting (WB) and Immunoprecipitation (IP). The information is intended to guide researchers in obtaining reliable and reproducible results for the detection and analysis of the SmD1 protein.

Introduction to this compound

Small nuclear ribonucleoprotein D1 (this compound) is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. As a key protein in this fundamental process, this compound is ubiquitously expressed in the nucleus of eukaryotic cells. The human this compound protein has a molecular weight of approximately 13-16 kDa. Beyond its role in splicing, this compound has also been implicated in the microRNA (miRNA) processing pathway. Furthermore, it is a well-known autoantigen in systemic lupus erythematosus (SLE), making anti-SmD1 antibodies a subject of interest in autoimmune disease research.

Data Presentation

Table 1: Recommended Antibody Dilutions and Controls
ApplicationRecommended Starting DilutionPositive ControlNegative ControlExpected Band Size (WB)
Western Blot (WB)1:500 - 1:2000HeLa, HEK293T, or Jurkat whole cell or nuclear extractCell line with known low or no this compound expression (if available)~13-16 kDa
Immunoprecipitation (IP)2 - 10 µg of antibody per 1 mg of lysateHeLa, HEK293T, or Jurkat whole cell or nuclear extractIsotype-matched IgG controlN/A

Note: The optimal antibody concentration should be determined experimentally for each specific antibody lot and experimental condition.

Experimental Protocols

Western Blotting Protocol

This protocol provides a general procedure for detecting this compound protein by Western Blot.

1. Sample Preparation:

  • Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • Mix 20-40 µg of total protein with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5 minutes.

2. SDS-PAGE:

  • Load the denatured protein samples onto a 12-15% polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation and molecular weight.

  • Run the gel at 100-150V until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's instructions. A typical transfer is run at 100V for 1 hour.

4. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

5. Primary Antibody Incubation:

  • Dilute the anti-SmD1 antibody in the blocking buffer at the recommended starting dilution (e.g., 1:1000).

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

6. Washing:

  • Wash the membrane three times for 5-10 minutes each with TBST.

7. Secondary Antibody Incubation:

  • Dilute the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) in the blocking buffer according to the manufacturer's recommendations.

  • Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

8. Washing:

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Immunoprecipitation Protocol

This protocol describes the immunoprecipitation of this compound from cell lysates.

1. Cell Lysate Preparation:

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant to a new pre-chilled tube. This is the cleared lysate.

  • Determine the protein concentration of the cleared lysate.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add 20 µL of Protein A/G agarose bead slurry to 1 mg of cleared lysate.

  • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

3. Immunoprecipitation:

  • Add 2-10 µg of anti-SmD1 antibody to the pre-cleared lysate. For a negative control, add the same amount of an isotype-matched IgG control to a separate tube of lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of Protein A/G agarose bead slurry to each tube.

  • Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.

4. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads three to five times with 1 mL of cold lysis buffer. After the final wash, remove all residual buffer.

5. Elution:

  • Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.

  • Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

6. Analysis by Western Blot:

  • Analyze the eluted samples by Western Blotting as described in the protocol above to confirm the presence of this compound.

Visualizations

experimental_workflow_western_blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection lysis Cell Lysis quant Protein Quantification lysis->quant denature Denaturation quant->denature sds_page SDS-PAGE denature->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Caption: Western Blotting Experimental Workflow.

experimental_workflow_immunoprecipitation cluster_lysate_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis lysis Cell Lysis preclear Pre-clearing lysis->preclear ab_incubation Antibody Incubation preclear->ab_incubation bead_capture Bead Capture ab_incubation->bead_capture washing Washing bead_capture->washing elution Elution washing->elution wb_analysis Western Blot Analysis elution->wb_analysis

Caption: Immunoprecipitation Experimental Workflow.

smd1_function_pathway cluster_spliceosome Spliceosome Complex cluster_splicing Pre-mRNA Splicing cluster_translation Translation This compound This compound snRNPs Core snRNPs (U1, U2, U4, U5) This compound->snRNPs Spliceosome Assembled Spliceosome snRNPs->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mature_mRNA Mature mRNA pre_mRNA->mature_mRNA Splicing Protein Protein mature_mRNA->Protein Translation

Caption: Role of this compound in Pre-mRNA Splicing.

Application Notes & Protocols for CRISPR/Cas9-Mediated Editing of the SNRPD1 Gene

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the CRISPR/Cas9-mediated editing of the SNRPD1 gene. This document outlines the function of SNRPD1, detailed experimental protocols, and methods for data analysis and visualization.

Introduction to SNRPD1

The Small Nuclear Ribonucleoprotein D1 Polypeptide (SNRPD1) gene encodes the SmD1 protein, a core component of the spliceosome machinery responsible for pre-mRNA splicing.[1][2][3] Accurate splicing is crucial for normal cellular functions, including proliferation, apoptosis, and migration.[1] Dysregulation of SNRPD1 has been implicated in various diseases. Overexpression of SNRPD1 is associated with aggressive breast cancers and lung adenocarcinoma, where it can serve as a prognostic biomarker.[1][4] Furthermore, inhibition of SNRPD1 has been shown to suppress the proliferation of hepatocellular carcinoma cells and promote autophagy through the PI3K/AKT/mTOR pathway.[4] Antibodies against the this compound protein are also associated with autoimmune diseases like systemic lupus erythematosus (SLE).[4][5] Given its critical roles in both normal physiology and disease, SNRPD1 is a significant target for genetic research and therapeutic development.

Experimental Workflow for SNRPD1 Gene Editing

The following diagram illustrates the general workflow for CRISPR/Cas9-mediated editing of the SNRPD1 gene, from initial guide RNA (gRNA) design to the final validation of the genomic edit.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Cell Culture & Transfection cluster_2 Phase 3: Validation & Analysis gRNA_design gRNA Design for SNRPD1 gRNA_synthesis gRNA Synthesis gRNA_design->gRNA_synthesis RNP_assembly RNP Complex Assembly gRNA_synthesis->RNP_assembly Cas9_prep Cas9 Nuclease Preparation Cas9_prep->RNP_assembly transfection Transfection of RNPs RNP_assembly->transfection cell_culture Cell Line Culture cell_culture->transfection genomic_dna_extraction Genomic DNA Extraction transfection->genomic_dna_extraction pcr_amplification PCR Amplification of Target Locus genomic_dna_extraction->pcr_amplification editing_analysis Analysis of Gene Editing (e.g., T7E1, Sanger Sequencing) pcr_amplification->editing_analysis clonal_isolation Clonal Isolation & Expansion editing_analysis->clonal_isolation phenotypic_analysis Phenotypic Analysis clonal_isolation->phenotypic_analysis

Caption: General workflow for CRISPR/Cas9 editing of the SNRPD1 gene.

Detailed Experimental Protocols

Effective gRNA design is critical for successful gene editing. The following protocol outlines the steps for designing gRNAs targeting the human SNRPD1 gene.

  • Obtain the SNRPD1 Gene Sequence:

    • Retrieve the genomic sequence of SNRPD1 from a database such as the NCBI Gene database (Gene ID: 6632).[5]

    • Identify the exon regions to target for knockout, as indels in exons are more likely to result in a loss of function.

  • Use Online gRNA Design Tools:

    • Utilize web-based tools like CHOPCHOP or the Integrated DNA Technologies (IDT) gRNA design tool.[6] These tools help identify potential gRNA target sites and predict their on-target efficiency and off-target risks.

  • Select Optimal gRNA Sequences:

    • The target sequence for Streptococcus pyogenes Cas9 must be immediately followed by a 5'-NGG-'3' Protospacer Adjacent Motif (PAM).[7][8]

    • Choose gRNAs with a GC content between 40-80% to ensure stable binding to the target DNA.[7][9]

    • Select gRNAs with high on-target efficiency scores and low off-target scores to maximize editing at the desired locus while minimizing effects elsewhere in the genome.[6][8]

    • It is advisable to select and test multiple gRNAs for each target gene to identify the most effective one.

ParameterRecommendationRationale
gRNA Length 20 nucleotidesStandard length for SpCas9, providing good specificity.[7][10]
PAM Sequence NGGRequired for SpCas9 recognition.[7]
GC Content 40-80%Ensures stable RNA-DNA duplex formation.[7][9]
Target Location Early ExonIncreases the likelihood of a frameshift mutation causing a non-functional protein.
Off-target Score As high as possibleMinimizes unintended edits at other genomic locations.[8]

Delivering the CRISPR/Cas9 system as a ribonucleoprotein (RNP) complex (Cas9 protein pre-complexed with gRNA) offers several advantages, including rapid editing, reduced off-target effects, and no risk of genomic integration.

  • Reagent Preparation:

    • Resuspend lyophilized synthetic gRNA (e.g., from Synthego or IDT) in the provided buffer to a stock concentration of 100 µM.[11]

    • Dilute the Cas9 nuclease (e.g., Alt-R S.p. Cas9 Nuclease V3) to the desired concentration with the appropriate buffer.[12]

  • RNP Assembly:

    • In a sterile microcentrifuge tube, combine the gRNA and Cas9 protein. A common molar ratio is 1.2:1 (gRNA:Cas9).

    • Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Cell Transfection via Electroporation:

    • Culture the target cells to the optimal density for transfection.

    • Harvest and resuspend the cells in a suitable electroporation buffer.

    • Add the pre-formed RNP complexes to the cell suspension.

    • Use an electroporation system (e.g., Neon Transfection System or Lonza 4D-Nucleofector) with an optimized protocol for your specific cell type. Physical delivery methods like electroporation rely on temporarily destabilizing the cell membrane to allow the RNP to enter.[13]

After transfection, it is essential to verify the editing efficiency at the target locus.

  • Genomic DNA Extraction:

    • Approximately 48-72 hours post-transfection, harvest a portion of the cells.

    • Extract genomic DNA using a commercially available kit.

  • PCR Amplification:

    • Design PCR primers that flank the gRNA target site in the SNRPD1 gene, amplifying a 400-800 bp region.

  • Mismatch Cleavage Assay (T7 Endonuclease I Assay):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.

    • Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.

    • Visualize the cleaved products on an agarose gel. The percentage of cleaved DNA corresponds to the editing efficiency.

  • Sanger Sequencing:

    • For a more detailed analysis, clone the PCR products into a vector and perform Sanger sequencing on individual clones to identify the specific indels.

    • Alternatively, the bulk PCR product can be sequenced, and the resulting chromatogram can be analyzed using tools like TIDE (Tracking of Indels by Decomposition) to estimate editing efficiency and the prevalence of different indels.

Quantitative Data Summary

The following table presents hypothetical data for CRISPR/Cas9-mediated knockout of SNRPD1 in a human cell line (e.g., HEK293T) to illustrate how to summarize quantitative results.

gRNA IDTarget ExonDelivery MethodEditing Efficiency (%) (T7E1 Assay)Predominant Mutation Type
SNRPD1-g11Electroporation85-1 bp deletion
SNRPD1-g21Electroporation72+1 bp insertion
SNRPD1-g32Lipofection65-5 bp deletion
ControlN/AElectroporation<1N/A

SNRPD1 Signaling Pathway

Inhibition of SNRPD1 has been shown to impact the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4]

G cluster_0 SNRPD1 Mediated Signaling SNRPD1 SNRPD1 Spliceosome Spliceosome Function SNRPD1->Spliceosome supports PI3K PI3K Spliceosome->PI3K regulates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR _4EBP1 4E-BP1 mTOR->_4EBP1 Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation _4EBP1->Proliferation promotes

Caption: The PI3K/AKT/mTOR pathway is modulated by SNRPD1 function.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening of Smd1 Interacting Partners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for identifying and characterizing protein-protein interactions with the Smd1 protein using a yeast two-hybrid (Y2H) system. The protocols outlined below are intended for audiences with a foundational understanding of molecular biology and cell culture techniques.

Introduction to this compound and Yeast Two-Hybrid Screening

This compound is a core component of the Smith (Sm) protein family, which forms a heteroheptameric ring structure around small nuclear RNAs (snRNAs) to create small nuclear ribonucleoproteins (snRNPs).[1][2] These snRNPs are fundamental to the splicing of pre-mRNA. Given its central role in this essential cellular process, identifying the interacting partners of this compound is crucial for understanding the regulation of splicing and for the development of therapeutics targeting related diseases.

The yeast two-hybrid (Y2H) screen is a powerful in vivo molecular biology technique used to identify protein-protein interactions.[3][4][5][6] The system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[4][7] In a Y2H screen, the protein of interest (the "bait," in this case, this compound) is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD.[8][9] If the bait and prey proteins interact, the DBD and AD are brought into close enough proximity to reconstitute a functional transcription factor, which then drives the expression of a reporter gene, allowing for the selection and identification of interacting partners.[3][4]

Key Principles of the Yeast Two-Hybrid System

The GAL4-based Y2H system is one of the most commonly used.[5][8] The bait protein is fused to the GAL4 DNA-binding domain, and the prey proteins, typically from a cDNA library, are fused to the GAL4 activation domain. When an interaction occurs within the yeast nucleus, the reconstituted GAL4 transcription factor binds to the upstream activating sequence (UAS) of reporter genes, leading to their transcription. Common reporter genes include those for nutritional selection (e.g., HIS3, LEU2, ADE2) and colorimetric assays (e.g., lacZ).[7][10]

Experimental Workflow

The following diagram illustrates the general workflow for a yeast two-hybrid screen to identify this compound interacting partners.

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation Bait_Prep Construct Bait Plasmid (pGBKT7-Smd1) Transformation Co-transform Yeast with Bait and Prey Plasmids Bait_Prep->Transformation Mating Or Mate Bait and Prey Strains Bait_Prep->Mating Transform bait into MATa strain Prey_Prep Obtain Prey cDNA Library (e.g., in pGADT7) Prey_Prep->Transformation Prey_Prep->Mating Transform library into MATα strain Yeast_Prep Prepare Competent Yeast Reporter Strain Yeast_Prep->Transformation Yeast_Prep->Mating Selection Plate on Selective Media (-Leu, -Trp, -His, -Ade) Transformation->Selection High-efficiency transformation Mating->Selection Select for diploids Growth Incubate and Identify Positive Colonies Selection->Growth Rescue Rescue Prey Plasmids from Positive Colonies Growth->Rescue Isolate positive clones Retest Re-transform to Confirm Interaction Rescue->Retest Sequence Sequence Prey Insert Retest->Sequence Confirmed positives Secondary Secondary Screens (e.g., Co-IP, GST pull-down) Sequence->Secondary Identified interactors Smd1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Splicing mRNA mature mRNA Spliceosome->mRNA snRNPs snRNPs (U1, U2, U4, U5) snRNPs->Spliceosome component of Sm_Core Sm Core Complex (this compound, SmB, SmD2, etc.) SMN_Complex SMN Complex Sm_Core->SMN_Complex binds snRNA snRNA snRNA->SMN_Complex binds snRNP_assembly snRNP Assembly SMN_Complex->snRNP_assembly facilitates snRNP_assembly->snRNPs Nuclear Import

References

Co-Immunoprecipitation of the Smd1 Complex: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the co-immunoprecipitation (Co-IP) of the Smd1 protein complex from mammalian cells. This compound is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Understanding the composition and dynamics of the this compound complex is crucial for elucidating the mechanisms of splicing and its role in various diseases.

This protocol is designed to be a starting point for researchers and can be optimized for specific cell types and experimental goals. Following the detailed methodology will enable the successful isolation of the this compound complex for subsequent analysis by techniques such as mass spectrometry and Western blotting.

Introduction

Co-immunoprecipitation is a powerful technique used to isolate and identify protein-protein interactions. It relies on the use of an antibody specific to a "bait" protein (in this case, this compound) to pull down the entire protein complex from a cell lysate. The interacting "prey" proteins can then be identified, providing insights into the protein's function and cellular networks. The this compound protein is a member of the Smith (Sm) protein family, which forms a heteroheptameric ring structure at the core of small nuclear ribonucleoproteins (snRNPs), essential components of the spliceosome.

Experimental Protocol

This protocol is adapted from established methods for the immunoprecipitation of spliceosomal components and quantitative proteomics analyses.

Materials and Reagents
  • Cell Culture: HeLa cells (or other mammalian cell line of choice)

  • Antibodies:

    • Anti-Smd1 antibody (validated for immunoprecipitation)

    • Normal Rabbit/Mouse IgG (Isotype control)

  • Beads: Protein A/G magnetic beads

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold

    • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, supplemented with protease and phosphatase inhibitors just before use)

    • Wash Buffer (50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.05% Triton X-100)

    • Elution Buffer (0.1 M Glycine-HCl, pH 2.5)

    • Neutralization Buffer (1.5 M Tris-HCl, pH 8.8)

    • SDS-PAGE sample buffer (e.g., 2X Laemmli buffer)

  • Equipment:

    • Cell culture incubator

    • Centrifuge (refrigerated)

    • Magnetic rack

    • Vortexer

    • End-over-end rotator

    • Sonicator (optional)

    • Standard equipment for SDS-PAGE and Western blotting

Procedure

1. Cell Lysis a. Culture HeLa cells to ~80-90% confluency. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold Lysis Buffer per 10 cm dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. (Optional) Sonicate the lysate briefly to shear chromatin and improve the release of nuclear proteins. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. h. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. i. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. Pre-clearing the Lysate (Optional but Recommended) a. For each Co-IP reaction, use 1-2 mg of total protein. b. Add 20 µL of equilibrated Protein A/G magnetic beads to the lysate. c. Incubate on an end-over-end rotator for 1 hour at 4°C. d. Place the tube on a magnetic rack and transfer the supernatant to a new tube. This is the pre-cleared lysate.

3. Immunoprecipitation a. Add 2-5 µg of anti-Smd1 antibody to the pre-cleared lysate. For the negative control, add the same amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of equilibrated Protein A/G magnetic beads to each tube. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C.

4. Washing a. Place the tubes on a magnetic rack to capture the beads. Carefully aspirate and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Incubate for 5 minutes on an end-over-end rotator at 4°C. d. Pellet the beads on the magnetic rack and discard the supernatant. e. Repeat the wash steps two more times for a total of three washes.

5. Elution a. After the final wash, remove all residual wash buffer. b. To elute the protein complex, add 50 µL of Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. c. Place the tubes on the magnetic rack and carefully transfer the supernatant (eluate) to a new tube containing 5 µL of Neutralization Buffer. d. Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 30 µL of 2X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. The supernatant will contain the immunoprecipitated proteins.

6. Downstream Analysis a. The eluted samples can be analyzed by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting to confirm the presence of this compound and its interacting partners. b. For a comprehensive analysis of the this compound complex, the eluate can be subjected to in-solution or in-gel digestion with trypsin followed by mass spectrometry-based proteomic analysis.

Data Presentation

Quantitative mass spectrometry of immunoprecipitated Sm protein complexes allows for the identification and relative quantification of interacting partners. The following table summarizes typical core components of the Sm complex identified through such experiments. The abundance is often represented as a log2 fold change or spectral counts relative to the bait protein.

ProteinGene NameFunctionRelative Abundance (Example)
SmBSNRPBCore Sm proteinHigh
SmD2SNRPD2Core Sm proteinHigh
SmD3SNRPD3Core Sm proteinHigh
SmESNRPECore Sm proteinHigh
SmFSNRPFCore Sm proteinHigh
SmGSNRPGCore Sm proteinHigh
This compoundSNRPD1Core Sm protein (Bait)Very High

Visualizations

Co-Immunoprecipitation Workflow

Co_IP_Workflow Co-Immunoprecipitation Workflow for this compound Complex cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) lysis 2. Cell Lysis (Lysis Buffer) cell_culture->lysis centrifugation 3. Clarification (Centrifugation) lysis->centrifugation pre_clearing 4. Pre-clearing (with beads) centrifugation->pre_clearing ab_incubation 5. Antibody Incubation (Anti-Smd1 Ab) pre_clearing->ab_incubation bead_capture 6. Bead Capture (Protein A/G beads) ab_incubation->bead_capture washing 7. Washing (Wash Buffer) bead_capture->washing elution 8. Elution (Elution Buffer or SDS Sample Buffer) washing->elution downstream 9. Downstream Analysis (Western Blot / Mass Spec) elution->downstream

Caption: Workflow of the Co-Immunoprecipitation protocol for the this compound complex.

This compound Complex Signaling Pathway

Smd1_Complex Core Sm Protein Complex Assembly This compound This compound Sm_Ring Heptameric Sm Ring This compound->Sm_Ring SmB SmB SmB->Sm_Ring SmD2 SmD2 SmD2->Sm_Ring SmD3 SmD3 SmD3->Sm_Ring SmE SmE SmE->Sm_Ring SmF SmF SmF->Sm_Ring SmG SmG SmG->Sm_Ring snRNP snRNP Core Sm_Ring->snRNP snRNA snRNA snRNA->snRNP Spliceosome Spliceosome Assembly snRNP->Spliceosome

Caption: Assembly of the core Sm protein complex, including this compound.

Application Notes and Protocols for Studying Smd1 RNA Binding Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Smd1 is a core component of the Smith (Sm) protein complex, which forms a heteroheptameric ring structure essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs). These snRNPs are fundamental to pre-mRNA splicing. Emerging evidence also points to the involvement of this compound in other aspects of RNA metabolism, including post-transcriptional gene silencing and miRNA processing, independently of its canonical role in splicing.[1][2] Understanding the RNA binding activity of this compound is therefore crucial for elucidating its diverse functions and for the development of therapeutics targeting these pathways.

These application notes provide an overview of key methodologies to investigate the RNA binding properties of this compound, both in vitro and in vivo. Detailed protocols for each method are provided to facilitate experimental design and execution.

In Vitro Methods for Characterizing this compound-RNA Interactions

In vitro methods are invaluable for dissecting the direct molecular interactions between purified this compound protein and specific RNA sequences. These assays allow for the quantitative measurement of binding affinity, kinetics, and specificity in a controlled environment.

Electrophoretic Mobility Shift Assay (EMSA)

Application: EMSA, or gel shift assay, is a widely used technique to qualitatively and quantitatively assess the binding of a protein to a nucleic acid molecule.[3][4][5][6][7] It is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the band's position. This method can be used to determine binding affinity (Kd), specificity through competition assays, and the stoichiometry of the interaction.

Workflow:

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection RNA_Probe Radiolabeled RNA Probe Incubation Incubate this compound and RNA Probe RNA_Probe->Incubation Protein Purified this compound Protein Protein->Incubation PAGE Native PAGE Incubation->PAGE Detection Autoradiography or Phosphorimaging PAGE->Detection

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Experimental Protocol:

  • RNA Probe Preparation:

    • Synthesize the RNA of interest with a T7 promoter sequence.

    • Perform in vitro transcription using T7 RNA polymerase and [α-³²P]UTP to generate a radiolabeled RNA probe.

    • Purify the labeled probe using denaturing polyacrylamide gel electrophoresis (PAGE) followed by elution.

    • Alternatively, end-label a synthetic RNA oligonucleotide with [γ-³²P]ATP and T4 polynucleotide kinase.

  • Binding Reaction:

    • In a final volume of 20 µL, combine the following in order:

      • 10x Binding Buffer (e.g., 100 mM HEPES pH 7.5, 500 mM KCl, 10 mM MgCl₂, 1 mM DTT, 50% glycerol).

      • Nuclease-free water.

      • Purified this compound protein (titrate concentrations, e.g., 0-500 nM).

      • For competition assays, add unlabeled specific or non-specific competitor RNA before the labeled probe.

      • Radiolabeled RNA probe (a fixed, low concentration, e.g., 0.1 nM).

    • Incubate the reaction mixture at room temperature for 30 minutes.

  • Electrophoresis:

    • Prepare a native 6% polyacrylamide gel in 0.5x TBE buffer.

    • Pre-run the gel at 100-150V for 30-60 minutes in a cold room or with a cooling system.

    • Add 2 µL of 10x loading dye (without SDS) to each binding reaction.

    • Load the samples onto the gel and run at 100-150V for 1-2 hours, or until the dye front has migrated sufficiently.

  • Detection and Analysis:

    • Dry the gel onto filter paper.

    • Expose the dried gel to a phosphor screen or X-ray film.

    • Quantify the intensity of the bands corresponding to free and bound RNA.

    • Calculate the fraction of bound RNA at each protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Filter-Binding Assay

Application: This is another straightforward method to quantify protein-RNA interactions. It relies on the principle that proteins are retained on nitrocellulose membranes, while free RNA passes through.[5] If a protein binds to a radiolabeled RNA, the complex will be retained on the filter, and the amount of retained radioactivity is proportional to the extent of binding.

Experimental Protocol:

  • Preparation:

    • Prepare radiolabeled RNA probe as described for EMSA.

    • Prepare a series of dilutions of purified this compound protein.

  • Binding Reaction:

    • Set up binding reactions as for EMSA in a suitable binding buffer.

    • Incubate at the desired temperature for 30-60 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Set up a dot-blot or filter manifold apparatus with a nitrocellulose membrane placed over a nylon membrane.

    • Pre-wet the membranes with wash buffer (the same as the binding buffer but without glycerol and BSA).

    • Apply each binding reaction to a well and filter under a gentle vacuum.

    • Wash each well with 1-2 volumes of cold wash buffer.

  • Detection and Analysis:

    • Air dry the membranes.

    • Quantify the radioactivity on the nitrocellulose (bound) and nylon (unbound) membranes using a scintillation counter or phosphorimager.

    • Plot the fraction of bound RNA against the protein concentration to determine the Kd.

Surface Plasmon Resonance (SPR)

Application: SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8][9][10][11] It provides detailed kinetic information, including association (ka) and dissociation (kd) rates, in addition to the equilibrium dissociation constant (Kd). In a typical setup, one molecule (the ligand, e.g., a biotinylated RNA) is immobilized on a sensor chip, and the other molecule (the analyte, e.g., this compound protein) is flowed over the surface.

Experimental Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated RNA).

    • Prepare the RNA ligand, often with a 5' or 3' biotin tag for immobilization.

    • Inject the biotinylated RNA over the streptavidin-coated sensor surface to achieve the desired immobilization level.

  • Analyte Binding:

    • Prepare a series of concentrations of purified this compound protein in a suitable running buffer (e.g., HBS-EP).

    • Inject the this compound solutions sequentially over the sensor surface, from the lowest to the highest concentration.

    • Include a buffer-only injection as a blank.

  • Data Acquisition and Analysis:

    • Monitor the change in the refractive index (measured in response units, RU) in real-time. The RU is proportional to the mass bound to the surface.

    • After each this compound injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the sensor surface between different analyte injections if necessary.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.

Method Parameter Measured Advantages Disadvantages
EMSA Kd, cooperativity, stoichiometrySimple, sensitive, widely usedRequires radiolabeling, non-equilibrium conditions during electrophoresis can affect results
Filter-Binding Assay KdSimple, rapid, suitable for high-throughput screeningRequires radiolabeling, non-specific binding can be an issue
SPR ka, kd, KdReal-time, label-free, provides kinetic dataRequires specialized equipment, protein and RNA must be pure and stable

In Vivo Methods for Identifying this compound RNA Targets

In vivo methods are essential for identifying the natural RNA binding partners of this compound within the cellular context and for mapping the precise binding sites.

RNA Immunoprecipitation followed by Sequencing (RIP-Seq)

Application: RIP-Seq is used to identify the population of RNAs that are associated with a specific RNA-binding protein (RBP) in vivo.[12] An antibody against the RBP of interest is used to immunoprecipitate the RBP-RNA complexes from cell lysates. The associated RNAs are then purified and identified by high-throughput sequencing.

Workflow:

RIP_Seq_Workflow cluster_in_vivo In Vivo cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Lysis Cell Lysis IP Immunoprecipitation (anti-Smd1 antibody) Cell_Lysis->IP RNA_Purification RNA Purification IP->RNA_Purification Library_Prep cDNA Library Preparation RNA_Purification->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: Workflow for RNA Immunoprecipitation followed by Sequencing (RIP-Seq).

Experimental Protocol:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a polysome lysis buffer containing RNase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with an antibody specific to this compound (or a tag if using a tagged protein) overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-RBP-RNA complexes.

    • Wash the beads several times with a high-salt wash buffer to remove non-specific binding.

  • RNA Purification:

    • Elute the complexes from the beads.

    • Treat with Proteinase K to digest the protein.

    • Extract the RNA using phenol-chloroform or a column-based method.

  • Library Preparation and Sequencing:

    • Perform DNase treatment to remove any contaminating DNA.

    • Construct a cDNA library from the purified RNA.

    • Perform high-throughput sequencing (e.g., Illumina).

  • Data Analysis:

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify enriched RNA transcripts in the this compound-IP sample compared to a control (e.g., IgG IP or input).

Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

Application: CLIP-Seq and its variants (e.g., PAR-CLIP, iCLIP, eCLIP) provide a high-resolution map of direct protein-RNA interactions in vivo.[13] Cells are treated with UV light to induce covalent cross-links between proteins and RNAs that are in close proximity. This allows for very stringent purification conditions and the precise identification of binding sites. PAR-CLIP analysis has been used to identify this compound-miRNA interactions.[2]

Experimental Protocol:

  • UV Cross-linking and Cell Lysis:

    • Wash cells with cold PBS and irradiate with UV light (254 nm) on ice to induce cross-linking.

    • Lyse the cells and treat with a low concentration of RNase to fragment the RNA.

  • Immunoprecipitation:

    • Perform immunoprecipitation of this compound-RNA complexes as described for RIP-seq, but under more stringent (denaturing) conditions.

  • RNA End-Repair and Ligation:

    • Dephosphorylate the 3' ends of the RNA fragments and ligate a 3' adapter.

    • Radiolabel the 5' ends of the RNA fragments with [γ-³²P]ATP and T4 PNK.

  • Protein-RNA Complex Separation and Protein Digestion:

    • Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

    • Excise the membrane region corresponding to the size of this compound plus the cross-linked RNA.

    • Treat with Proteinase K to digest the protein, leaving a small peptide adduct at the cross-link site.

  • RNA Purification and Library Preparation:

    • Purify the RNA from the membrane.

    • Ligate a 5' adapter to the RNA fragments.

    • Reverse transcribe the RNA into cDNA. The reverse transcriptase often terminates at the peptide adduct, which helps to precisely map the binding site.

    • Amplify the cDNA by PCR.

  • Sequencing and Data Analysis:

    • Perform high-throughput sequencing.

    • Analyze the data to identify enriched "peaks" of reads, which correspond to this compound binding sites. Mutations or truncations in the reads can pinpoint the exact cross-linking nucleotide.

Method Information Gained Advantages Disadvantages
RIP-Seq Identifies RNAs in a complex with this compoundRelatively simple, good for identifying stable interactionsDoes not distinguish between direct and indirect interactions
CLIP-Seq Identifies direct this compound binding sites at high resolutionHigh specificity, precise mapping of binding sitesTechnically challenging, can have biases from cross-linking and library preparation

This compound Signaling and Interaction Pathways

This compound is a central player in the spliceosome and has emerging roles in other RNA processing pathways. The following diagram illustrates its known and proposed interactions.

Smd1_Pathways cluster_splicing Pre-mRNA Splicing cluster_miRNA miRNA Pathway pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome snRNAs U1, U2, U4, U5 snRNAs Sm_ring Sm Ring (this compound, Smd2, etc.) snRNAs->Sm_ring binding snRNP snRNP Biogenesis Sm_ring->snRNP snRNP->Spliceosome mRNA Mature mRNA Spliceosome->mRNA splicing pri_miRNA pri-miRNA Smd1_miRNA This compound pri_miRNA->Smd1_miRNA interacts Pasha Pasha Pasha->Smd1_miRNA interacts miRISC miRISC (AGO1, GW182) Target_mRNA Target mRNA miRISC->Target_mRNA Silencing Gene Silencing Target_mRNA->Silencing Smd1_miRNA->Sm_ring dual function Smd1_miRNA->miRISC associates

Caption: this compound's role in pre-mRNA splicing and the miRNA pathway.

Conclusion

The study of this compound's RNA binding activity is critical for a complete understanding of its cellular functions. The methods outlined in these application notes provide a comprehensive toolkit for researchers. In vitro assays like EMSA, filter-binding, and SPR are ideal for quantitative characterization of direct this compound-RNA interactions. In parallel, in vivo techniques such as RIP-Seq and CLIP-Seq are essential for identifying the endogenous RNA targets of this compound and mapping their binding sites within the cellular milieu. A multi-faceted approach combining these methodologies will be most powerful in unraveling the complexities of this compound's role in RNA biology and its implications in health and disease.

References

Application Notes: Detection of Anti-SmD1 Antibodies in Systemic Lupus Erythematosus (SLE) using ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of a wide array of autoantibodies against nuclear antigens. Among these, antibodies targeting the Sm antigen are highly specific for SLE and are included in the American College of Rheumatology (ACR) classification criteria for the disease.[1][2] The Sm antigen is a complex of several proteins, with the SmD1 polypeptide being a major target of the anti-Sm immune response in SLE patients.[2][3][4] Consequently, the detection of anti-SmD1 antibodies by Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a valuable tool in the diagnosis and monitoring of SLE.[5]

Anti-SmD1 antibodies have been shown to have a higher diagnostic sensitivity compared to traditional anti-Sm antibody tests, while maintaining high specificity for SLE.[1][5][6][7] Studies have indicated that the prevalence of anti-SmD1 antibodies in SLE patients can range from 52.5% to 68.53%, significantly higher than the 12.5% to 30% reported for anti-Sm antibodies.[2][7][8] Furthermore, the presence of anti-SmD1 antibodies has been associated with specific clinical manifestations of SLE, including renal disorders, seizures, and pulmonary arterial hypertension, and may correlate with disease activity.[4][5][9] These findings underscore the clinical utility of anti-SmD1 antibody detection in the management of SLE.

These application notes provide a detailed protocol for the detection of anti-SmD1 antibodies in human serum using an indirect ELISA method. Additionally, a summary of performance data and a discussion of the clinical significance are presented to aid researchers, scientists, and drug development professionals in the implementation and interpretation of this important assay.

Quantitative Data Summary

The following table summarizes the performance characteristics of an anti-SmD1 ELISA for the diagnosis of SLE, as reported in various studies.

ParameterSLE PatientsOther Rheumatic DiseasesHealthy ControlsReference
Positive Rate (%) 52.5 - 68.534.0 - 13.309.09[5][7][9]
Sensitivity (%) 36 - 70N/AN/A[1]
Specificity (%) N/A97.1498.6 - 100[1][5]
Mean Antibody Concentration (U/mL) 1630.6 ± 6686.915.3 ± 43.325.1 ± 105.7[9]

Experimental Protocols

Principle of the Assay

The anti-SmD1 ELISA is an indirect solid-phase enzyme immunoassay. The wells of a microplate are coated with a synthetic peptide representing the immunodominant epitope of the this compound protein.[1] When patient serum is added to the wells, anti-SmD1 antibodies, if present, will bind to the coated antigen. Unbound serum components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that specifically binds to human IgG is then added. After another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-SmD1 antibodies in the sample and is measured using a microplate reader.

Materials and Reagents
  • 96-well microplate coated with this compound peptide

  • Patient and control sera

  • Calibrators (for quantitative assays)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., Wash Buffer with 1% BSA)

  • Anti-human IgG-HRP conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 0.5 M H₂SO₄)

  • Microplate reader (450 nm)

  • Precision pipettes and tips

  • Incubator (37°C)

Assay Procedure
  • Preparation: Bring all reagents and samples to room temperature before use. Dilute patient sera, controls, and calibrators according to the kit manufacturer's instructions (typically 1:100) in Sample Diluent.

  • Antigen Coating (if preparing plates in-house): Coat the wells of a 96-well microplate with 100 µL of this compound peptide solution (concentration to be optimized, e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash the plate three times with Wash Buffer. Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well and incubate for 1-2 hours at 37°C. Wash three times with Wash Buffer.

  • Sample Incubation: Add 100 µL of diluted patient sera, controls, and calibrators to the appropriate wells of the this compound-coated microplate. Incubate for 60 minutes at 37°C.

  • Washing: Aspirate the contents of the wells and wash each well three to five times with 300 µL of Wash Buffer. Ensure complete removal of the wash buffer after the last wash by inverting the plate and tapping it on absorbent paper.

  • Conjugate Incubation: Add 100 µL of the anti-human IgG-HRP conjugate to each well. Incubate for 30-60 minutes at 37°C.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Qualitative Analysis: A cut-off value is typically determined based on the mean absorbance of a panel of healthy control sera plus a certain number of standard deviations. Samples with absorbance values above the cut-off are considered positive for anti-SmD1 antibodies.

  • Quantitative Analysis: A standard curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The concentration of anti-SmD1 antibodies in the patient samples can then be interpolated from this standard curve. Results are typically expressed in arbitrary units per milliliter (U/mL).

Visualizations

Signaling Pathway and Pathogenesis

The presence of anti-SmD1 antibodies is a hallmark of the adaptive immune response in SLE. The following diagram illustrates the general pathogenesis of SLE, highlighting the role of autoantibodies.

SLE_Pathogenesis cluster_Initiation Initiation cluster_Amplification Amplification Loop cluster_Effector Effector Phase Genetic_Factors Genetic Predisposition Apoptosis Increased Apoptosis Genetic_Factors->Apoptosis Environmental_Triggers Environmental Triggers (e.g., UV light) Environmental_Triggers->Apoptosis Nuclear_Antigens Release of Nuclear Antigens (e.g., this compound) Apoptosis->Nuclear_Antigens APC Antigen Presenting Cell (APC) Nuclear_Antigens->APC Uptake Immune_Complexes Immune Complex Formation Nuclear_Antigens->Immune_Complexes T_Cell T-Helper Cell APC->T_Cell Presentation B_Cell B-Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_this compound Anti-SmD1 Antibodies Plasma_Cell->Anti_this compound Production Anti_this compound->Immune_Complexes Binds to Antigen Complement Complement Activation Immune_Complexes->Complement Inflammation Inflammation & Tissue Damage Complement->Inflammation

Caption: Pathogenesis of SLE involving anti-SmD1 antibodies.

Experimental Workflow

The following diagram outlines the key steps in the indirect ELISA for the detection of anti-SmD1 antibodies.

ELISA_Workflow Start Start Prepare_Reagents Prepare Reagents & Samples Start->Prepare_Reagents Coat_Plate Coat Microplate with This compound Antigen Prepare_Reagents->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Add_Samples Add Diluted Samples, Controls & Calibrators Wash2->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash3 Wash Incubate1->Wash3 Add_Conjugate Add Anti-Human IgG-HRP Conjugate Wash3->Add_Conjugate Incubate2 Incubate Add_Conjugate->Incubate2 Wash4 Wash Incubate2->Wash4 Add_Substrate Add TMB Substrate Wash4->Add_Substrate Incubate3 Incubate (in dark) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for anti-SmD1 indirect ELISA.

Logical Relationships in SLE Diagnostics

This diagram illustrates the logical relationship of the anti-SmD1 ELISA in the diagnostic workup for SLE.

SLE_Diagnostics Clinical_Suspicion Clinical Suspicion of SLE ANA_Test Antinuclear Antibody (ANA) Test Clinical_Suspicion->ANA_Test ANA_Positive ANA Positive ANA_Test->ANA_Positive ANA_Negative ANA Negative ANA_Test->ANA_Negative Further_Testing Further Autoantibody Testing ANA_Positive->Further_Testing SLE_Unlikely SLE Unlikely ANA_Negative->SLE_Unlikely Anti_dsDNA Anti-dsDNA ELISA Further_Testing->Anti_dsDNA Anti_Sm Anti-Sm ELISA Further_Testing->Anti_Sm Anti_this compound Anti-SmD1 ELISA Further_Testing->Anti_this compound SLE_Diagnosis Diagnosis of SLE (in conjunction with clinical criteria) Anti_dsDNA->SLE_Diagnosis Anti_Sm->SLE_Diagnosis Anti_this compound->SLE_Diagnosis

Caption: Role of anti-SmD1 ELISA in the diagnostic pathway of SLE.

References

Application Notes and Protocols: Structural Analysis of the Smd1 Protein using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive guide to the structural analysis of the human Smd1 protein, a core component of the spliceosome's small nuclear ribonucleoprotein (snRNP) Sm core, using X-ray crystallography. This compound, and the heptameric Sm ring it forms with other Sm proteins (B, D2, D3, E, F, and G), plays a critical role in pre-mRNA splicing. Dysregulation of Sm protein function has been implicated in various diseases, including cancer. Notably, this compound has been identified as a potential player in the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation that is often hyperactivated in cancer. Understanding the three-dimensional structure of this compound is therefore crucial for elucidating its precise function, its role in disease, and for the rational design of therapeutic interventions.

These application notes offer detailed protocols for the expression, purification, and crystallization of the Sm protein core complex, followed by X-ray diffraction data collection and analysis. Furthermore, we present key crystallographic data from existing structures of the human U1 snRNP complex, which includes this compound. Finally, we provide graphical representations of the experimental workflow, the Sm core assembly pathway, and the putative signaling pathway involving this compound to facilitate a deeper understanding of the molecular context.

Quantitative Data: Crystallographic Parameters of Human U1 snRNP Containing this compound

The following table summarizes the key crystallographic data from two deposited structures of the human U1 snRNP, which includes the this compound protein as part of the Sm core complex. This data provides a benchmark for researchers undertaking similar structural studies.

PDB IDResolution (Å)Space Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)R-workR-free
3PGW [1]4.40C 1 2 1358.4288.22150.9090.00111.8890.000.2990.348
3CW1 5.50P 21 21 21136.60215.70412.3090.0090.0090.000.2860.322

Experimental Protocols

This section provides a detailed methodology for the structural determination of the this compound protein as part of the Sm core complex by X-ray crystallography.

Protocol 1: Recombinant Human Sm Protein Co-Expression and Purification

This protocol describes the co-expression of the seven human Sm proteins (B, D1, D2, D3, E, F, and G) in E. coli and their subsequent purification.

1. Plasmid Construction:

  • Clone the cDNAs for human SNRPB, SNRPD1, SNRPD2, SNRPD3, SNRPE, SNRPF, and SNRPG into a polycistronic expression vector. A common strategy is to use a vector with two separate T7 promoters, each driving the expression of multiple Sm proteins. For example, one promoter can drive the expression of SmE, SmF, SmG, and SmD3, while the second drives SmB, this compound, and SmD2.
  • Incorporate a hexahistidine (6xHis) tag on the N-terminus of one of the Sm proteins (e.g., SmB) to facilitate affinity purification.

2. Protein Expression:

  • Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).
  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
  • Continue to grow the cells at a reduced temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein expression.
  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

3. Lysis and Affinity Chromatography:

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% (v/v) glycerol, 1 mM DTT) supplemented with protease inhibitors (e.g., PMSF, benzamidine).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 5% (v/v) glycerol, 1 mM DTT).
  • Elute the Sm protein complex with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 5% (v/v) glycerol, 1 mM DTT).

4. Ion-Exchange and Size-Exclusion Chromatography:

  • Dialyze the eluted protein against a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT).
  • Load the dialyzed sample onto a cation exchange column (e.g., Mono S) and elute with a linear salt gradient (e.g., 100 mM to 1 M KCl).
  • Pool the fractions containing the Sm protein complex and concentrate using an appropriate centrifugal filter device.
  • As a final purification step, perform size-exclusion chromatography (e.g., Superdex 200) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT).
  • Assess the purity of the complex by SDS-PAGE.

Protocol 2: In Vitro Reconstitution and Crystallization of the Sm Core Complex

This protocol outlines the assembly of the Sm core complex with a synthetic RNA oligonucleotide corresponding to the Sm site and subsequent crystallization.

1. Sm Site RNA Preparation:

  • Synthesize and purify an RNA oligonucleotide containing the canonical Sm site sequence (e.g., 5'-AAUUUUUGA-3').

2. In Vitro Reconstitution:

  • Mix the purified Sm protein complex with the Sm site RNA in a molar ratio of 1:1.2 (protein:RNA).
  • Incubate the mixture at 4°C for 1 hour to allow for complex formation.

3. Crystallization:

  • Concentrate the reconstituted Sm core complex to 5-10 mg/mL.
  • Perform sparse-matrix screening for crystallization conditions using commercial screens (e.g., Hampton Research, Qiagen).
  • Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method at 4°C or 20°C.
  • An example of a successful crystallization condition for a similar Sm complex is 0.1 M MES pH 6.5, 1.2 M ammonium sulfate, and 5% (v/v) PEG 400.
  • Optimize initial crystallization hits by varying the precipitant concentration, pH, and temperature.

Protocol 3: X-ray Diffraction Data Collection and Structure Determination

1. Crystal Harvesting and Cryo-protection:

  • Carefully harvest the crystals from the crystallization drops using a cryo-loop.
  • Briefly soak the crystals in a cryoprotectant solution containing the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene glycol to prevent ice formation during freezing.
  • Flash-cool the crystals in liquid nitrogen.

2. X-ray Diffraction Data Collection:

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.
  • Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
  • Process the diffraction data using software such as XDS or HKL2000 to determine the unit cell parameters, space group, and to integrate the reflection intensities.

3. Structure Determination and Refinement:

  • Solve the phase problem using molecular replacement (MR) with a homologous structure as a search model, if available. For the Sm core, the structure of the archaeal Sm-like protein heptamer can be a suitable starting model.
  • Build the atomic model into the electron density map using software like Coot.
  • Refine the model against the experimental data using refinement programs such as PHENIX or Refmac5.
  • Validate the final model using tools like MolProbity to check for geometric and stereochemical quality.

Visualizations

Experimental Workflow for Structural Analysis of this compound

experimental_workflow cluster_cloning Gene Cloning & Plasmid Construction cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cloning Cloning of SNRPD1 and other Sm protein cDNAs plasmid Construction of Polycistronic Expression Vector cloning->plasmid transformation Transformation into E. coli plasmid->transformation growth Cell Growth & Induction transformation->growth harvest Cell Harvesting growth->harvest lysis Cell Lysis harvest->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec reconstitution In Vitro Reconstitution with Sm Site RNA sec->reconstitution screening Crystallization Screening reconstitution->screening optimization Crystal Optimization screening->optimization data_collection Data Collection (Synchrotron) optimization->data_collection phasing Phasing & Model Building data_collection->phasing refinement Structure Refinement & Validation phasing->refinement final_structure final_structure refinement->final_structure Final this compound-containing Structure

Caption: Experimental workflow for the structural analysis of the this compound protein.

Sm Core Assembly Pathway

sm_core_assembly cluster_cytoplasm Cytoplasm cluster_subcomplexes Formation of Sm Subcomplexes smn_complex SMN Complex (SMN, Gemins2-8, Unrip) sm_core Sm Core Assembly on snRNA smn_complex->sm_core sm_proteins Sm Proteins (B, D1, D2, D3, E, F, G) d1d2 D1-D2 sm_proteins->d1d2 efg E-F-G sm_proteins->efg d3b D3-B sm_proteins->d3b d1d2->sm_core efg->sm_core d3b->sm_core pre_snrna pre-snRNA (with Sm site) pre_snrna->sm_core mature_snrnp Mature snRNP Core sm_core->mature_snrnp nuclear_import nuclear_import mature_snrnp->nuclear_import Nuclear Import pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt recruits & activates mtor mTORC1 akt->mtor activates downstream Downstream Effectors (e.g., S6K, 4E-BP1) mtor->downstream phosphorylates proliferation Cell Proliferation, Growth, Survival downstream->proliferation This compound This compound This compound->pi3k potential positive regulation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Recombinant Smd1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant Smd1 protein. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low protein yields.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for recombinant this compound protein?

A1: The yield of recombinant this compound protein can vary significantly depending on the expression system, construct design, and purification strategy. While specific yields are highly dependent on the experimental setup, a general expectation for a well-optimized process in E. coli would be in the range of 1-10 mg of purified protein per liter of culture. Expression in insect or mammalian cells might result in lower yields but could be necessary for proper folding and post-translational modifications.

Q2: My this compound protein is expressed, but it's all in the insoluble fraction (inclusion bodies). What should I do?

A2: Inclusion body formation is a common issue, especially with overexpression in E. coli. You have two main options: 1) Optimize expression conditions to favor soluble expression (see Troubleshooting Guide below for details), or 2) Purify the protein from inclusion bodies and then refold it into its native conformation. The latter involves solubilizing the inclusion bodies with strong denaturants like urea or guanidine hydrochloride, followed by a refolding process.

Q3: I'm observing multiple bands on my SDS-PAGE after purification. What could be the cause?

A3: Multiple bands can indicate protein degradation, the presence of contaminants, or post-translational modifications. To minimize degradation, use protease inhibitor cocktails during cell lysis and purification. Ensure that all purification steps are performed at low temperatures (4°C). If contaminants are the issue, an additional purification step, such as ion-exchange or size-exclusion chromatography, may be necessary.

Q4: Is codon optimization necessary for expressing human this compound in E. coli?

A4: Yes, codon optimization is highly recommended. Different organisms have different codon usage biases. Optimizing the this compound gene sequence for E. coli's preferred codons can significantly enhance translation efficiency and improve protein yield.

Troubleshooting Guide: Low Soluble this compound Yield

This guide provides a systematic approach to troubleshooting low yields of soluble recombinant this compound protein.

Problem Area 1: Low or No Protein Expression
Possible Cause Recommended Solution Experimental Protocol
Codon MismatchSynthesize a codon-optimized gene for your expression host (e.g., E. coli).Utilize a gene synthesis service with codon optimization algorithms for the target expression host.
Toxicity of this compound to the host cellUse a tightly regulated promoter (e.g., pBAD) or a lower induction temperature (16-25°C). Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).See "Protocol for Optimizing Induction Conditions" below.
Inefficient translation initiationEnsure your construct has an optimal ribosome binding site (RBS) sequence.Subclone the this compound gene into a vector with a strong, well-characterized RBS.
mRNA instabilityCheck for sequences that might promote mRNA degradation. Codon optimization can also improve mRNA stability.Analyze the mRNA sequence for AU-rich elements or other instability motifs.
Problem Area 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution Experimental Protocol
High expression rate overwhelms folding machineryLower the induction temperature to 16-25°C. Use a lower inducer concentration (e.g., 0.1 mM IPTG). Induce for a shorter period (e.g., 4-6 hours).See "Protocol for Optimizing Induction Conditions" below.
Incorrect disulfide bond formation (if applicable)Co-express with disulfide bond isomerases or use an expression strain with an oxidizing cytoplasm (e.g., Origami™).Transform the expression vector into a specialized E. coli strain like Origami™(DE3).
Lack of proper chaperonesCo-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).Co-transform with a compatible plasmid carrying the chaperone genes.
Intrinsic properties of this compoundFuse a solubility-enhancing tag to the N-terminus of this compound (e.g., MBP, GST, SUMO).See "Protocol for Expression with a Solubility Tag" below.
Problem Area 3: Protein is Soluble but Degraded or Lost During Purification
Possible Cause Recommended Solution Experimental Protocol
Proteolytic degradationAdd a protease inhibitor cocktail to the lysis buffer. Perform all purification steps at 4°C.See "Protocol for Cell Lysis and Initial Purification" below.
Protein instability in bufferOptimize the buffer pH and ionic strength. Add stabilizing agents like glycerol (5-20%) or L-arginine (50-100 mM).See "Protocol for Buffer Optimization" below.
Inefficient binding to affinity resinEnsure the affinity tag is accessible. Check the integrity of the tag via Western blot. Optimize binding conditions (e.g., pH, salt concentration).See "Protocol for Affinity Chromatography" below.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data to illustrate the effects of different optimization strategies on this compound protein yield.

Table 1: Effect of Expression Temperature and Inducer Concentration on Soluble this compound Yield in E. coli BL21(DE3)

Temperature (°C)IPTG Concentration (mM)Soluble this compound Yield (mg/L culture)
371.0< 0.1 (mostly inclusion bodies)
300.50.5
250.22.5
180.15.2

Table 2: Impact of Solubility Tags on this compound Yield

Fusion TagSoluble this compound Yield (mg/L culture)
None (His-tag only)1.8
GST4.5
MBP8.1
SUMO6.7

Detailed Experimental Protocols

Protocol for Optimizing Induction Conditions
  • Inoculation: Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli transformed with the this compound expression plasmid. Grow overnight at 37°C with shaking.

  • Sub-culture: The next day, inoculate 1 L of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the final desired concentration (e.g., 0.1 mM).

  • Expression: Continue to incubate the culture at the lower temperature for 16-18 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protocol for Cell Lysis and Initial Purification (His-tagged this compound)
  • Resuspension: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1x protease inhibitor cocktail).

  • Lysis: Lyse the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

Protocol for Affinity Chromatography (His-tagged this compound)
  • Equilibration: Equilibrate a 5 mL Ni-NTA column with 10 column volumes (CV) of Lysis Buffer.

  • Loading: Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute the bound protein with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect 1 mL fractions.

  • Analysis: Analyze the fractions by SDS-PAGE to identify those containing the purified this compound protein.

Protocol for Inclusion Body Solubilization and Refolding
  • Inclusion Body Wash: Wash the insoluble pellet from the clarification step with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

  • Refolding by Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant to allow for gradual refolding. A typical dialysis series might be against a buffer containing 4 M, 2 M, 1 M, and finally 0 M urea.

Visualizations

TroubleshootingWorkflow Start Low this compound Yield CheckExpression Check for Protein Expression (SDS-PAGE / Western Blot) Start->CheckExpression NoExpression No Expression Detected CheckExpression->NoExpression No band SolubleVsInsoluble Protein Expressed? Analyze Soluble vs. Insoluble Fractions CheckExpression->SolubleVsInsoluble Band present OptimizeCodons Optimize Codons NoExpression->OptimizeCodons CheckPromoter Use Tightly Regulated Promoter NoExpression->CheckPromoter ReduceToxicity Lower Induction Temperature/Concentration NoExpression->ReduceToxicity MostlyInsoluble Mostly Insoluble (Inclusion Bodies) SolubleVsInsoluble->MostlyInsoluble SolubleButLow Soluble but Low Yield SolubleVsInsoluble->SolubleButLow OptimizeInduction Optimize Induction Conditions (Temp, [Inducer]) MostlyInsoluble->OptimizeInduction SolubilityTag Add Solubility Tag (MBP, GST, SUMO) MostlyInsoluble->SolubilityTag RefoldProtein Purify from Inclusion Bodies & Refold MostlyInsoluble->RefoldProtein CheckDegradation Check for Degradation SolubleButLow->CheckDegradation OptimizePurification Optimize Purification Protocol (Buffer, Resin) SolubleButLow->OptimizePurification CheckStability Assess Protein Stability SolubleButLow->CheckStability AddProteaseInhibitors Add Protease Inhibitors CheckDegradation->AddProteaseInhibitors Degradation observed

Caption: A flowchart for troubleshooting low recombinant this compound protein yield.

Smd1PurificationWorkflow cluster_expression Expression cluster_purification Purification Transformation Transformation into E. coli Growth Cell Growth (OD600 0.6-0.8) Transformation->Growth Induction Induction (e.g., IPTG) Growth->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Clarification->AffinityChrom Analysis Purity Analysis (SDS-PAGE) AffinityChrom->Analysis

Caption: A typical workflow for the expression and purification of recombinant this compound.

SignalingPathway cluster_splicing Pre-mRNA Splicing pre_mRNA pre-mRNA Spliceosome Spliceosome Assembly pre_mRNA->Spliceosome U1_snRNP U1 snRNP U1_snRNP->Spliceosome U2_snRNP U2 snRNP U2_snRNP->Spliceosome Spliced_mRNA Spliced mRNA Spliceosome->Spliced_mRNA This compound This compound Protein Sm_core Sm Core Complex (this compound, Smd2, Smd3, etc.) This compound->Sm_core Sm_core->U1_snRNP Sm_core->U2_snRNP

Caption: The role of this compound in the pre-mRNA splicing pathway.

Technical Support Center: Purification of the Heptameric Sm Core Complex

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of the heptameric Sm core complex. The information is tailored for researchers, scientists, and drug development professionals working with this essential component of the spliceosome.

Troubleshooting Guide

This guide addresses specific issues that may arise during the expression and purification of the Sm core complex in a question-and-answer format.

Question 1: Why is the yield of my purified Sm protein or complex so low?

Answer:

Low yield is a frequent challenge in protein purification and can stem from several factors throughout the workflow. Here are potential causes and solutions:

  • Inefficient Protein Expression:

    • Codon Bias: The codons in your Sm protein genes may not be optimal for your expression host (e.g., E. coli).

      • Solution: Synthesize codon-optimized genes for your specific expression host.

    • Toxicity of the Protein: Overexpression of one or more Sm proteins may be toxic to the host cells.

      • Solution: Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG). You can also try a weaker promoter or a different expression vector.

    • Inclusion Body Formation: Sm proteins, especially when overexpressed, can misfold and aggregate into insoluble inclusion bodies.

      • Solution: See Question 2 for a detailed guide on working with inclusion bodies.

  • Inefficient Cell Lysis and Protein Extraction:

    • Incomplete Lysis: The method used to break open the cells may not be effective.

      • Solution: Optimize your lysis protocol. For E. coli, a combination of enzymatic lysis (lysozyme) and mechanical disruption (sonication or high-pressure homogenization) is often effective. Ensure you are using a sufficient amount of lysis buffer.

    • Protein Degradation: Proteases released during cell lysis can degrade your target proteins.

      • Solution: Always add a protease inhibitor cocktail to your lysis buffer and keep the sample on ice or at 4°C throughout the purification process.

  • Suboptimal Chromatography Steps:

    • Poor Binding to Affinity Resin: The affinity tag (e.g., His-tag) may be inaccessible, or the binding conditions may be incorrect.

      • Solution: Ensure the tag is not sterically hindered. Test different tag locations (N- or C-terminus). Optimize the binding buffer's pH and salt concentration. For His-tags, a low concentration of imidazole (10-20 mM) in the binding buffer can reduce non-specific binding without preventing the binding of your tagged protein.

    • Protein Loss During Washing Steps: The wash buffer may be too stringent, causing your protein to elute prematurely.

      • Solution: Reduce the stringency of your wash buffer. For His-tagged proteins, decrease the imidazole concentration in the wash buffer. For ion-exchange chromatography, lower the salt concentration.

    • Inefficient Elution: The elution conditions may not be strong enough to release your protein from the resin.

      • Solution: For His-tagged proteins, increase the imidazole concentration in the elution buffer (typically 250-500 mM). For ion-exchange, increase the salt concentration in the elution buffer. You can also try a pH gradient for elution.

Question 2: My Sm proteins are expressed as inclusion bodies. How can I obtain the soluble, functional complex?

Answer:

Inclusion body formation is common for overexpressed proteins. While it complicates the purification, it can also be an advantage as the protein in inclusion bodies is often highly concentrated and relatively pure. The general strategy involves solubilizing the inclusion bodies with a strong denaturant, followed by refolding.

  • Step 1: Isolation and Washing of Inclusion Bodies:

    • After cell lysis, centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies.

    • Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 0.5-1% Triton X-100) and/or a low concentration of a chaotropic agent (e.g., 1-2 M urea) to remove contaminating proteins and cell debris.

  • Step 2: Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant.

      • Common Denaturants: 6-8 M Guanidinium Hydrochloride (GdnHCl) or 8 M Urea.

    • Incubate with gentle agitation until the pellet is completely dissolved.

  • Step 3: Refolding of the Denatured Protein:

    • This is the most critical and often challenging step. The goal is to remove the denaturant in a way that allows the protein to fold back into its native conformation.

      • Rapid Dilution: Quickly dilute the solubilized protein solution into a large volume of refolding buffer. This rapid decrease in denaturant concentration can promote proper folding.

      • Dialysis: Gradually remove the denaturant by dialyzing the protein solution against a refolding buffer with decreasing concentrations of the denaturant. This slower process can be more effective for some proteins.

      • On-Column Refolding: Bind the denatured protein to an affinity column (e.g., Ni-NTA for His-tagged proteins) in the presence of the denaturant. Then, wash the column with a gradient of decreasing denaturant concentration to refold the protein while it is immobilized. Finally, elute the refolded protein.

  • Refolding Buffer Additives: The composition of the refolding buffer is crucial for successful refolding. Consider adding:

    • L-Arginine (0.4-1 M): Helps to suppress aggregation.

    • Redox Shuffling System (e.g., reduced and oxidized glutathione): Promotes the correct formation of disulfide bonds if present in your proteins.

    • Sugars (e.g., sucrose, glycerol): Can stabilize the refolded protein.

    • Non-ionic detergents (e.g., Triton X-100, Tween-20): Can help to prevent aggregation.

Question 3: My purified Sm complex is aggregating. How can I improve its stability?

Answer:

Protein aggregation is a common problem, especially with multi-subunit complexes. Several factors can contribute to aggregation, and a multi-pronged approach is often necessary to improve stability.

  • Optimize Buffer Conditions:

    • pH: The pH of the buffer should be optimal for the stability of your complex. This is often near the physiological pH of 7.4, but it's worth screening a range of pH values (e.g., 6.5-8.5).

    • Salt Concentration: The ionic strength of the buffer can significantly impact protein solubility. A common starting point is 150 mM NaCl, but you may need to adjust this concentration. Some proteins are more stable at higher salt concentrations (e.g., up to 500 mM NaCl).

    • Additives:

      • Glycerol (5-20%): A common cryoprotectant that can also improve protein stability in solution.

      • Reducing Agents (e.g., DTT, TCEP): If your proteins have exposed cysteine residues that are not involved in disulfide bonds, a reducing agent can prevent intermolecular disulfide bond formation and subsequent aggregation.

      • Non-ionic Detergents (e.g., 0.01-0.1% Tween-20 or Triton X-100): Can help to solubilize the complex and prevent aggregation.

      • L-Arginine and L-Glutamic Acid (50-100 mM): These amino acids can act as aggregation suppressors.

  • Handle the Protein with Care:

    • Work at Low Temperatures: Perform all purification steps at 4°C to minimize protein degradation and aggregation.

    • Avoid Vigorous Agitation: Vortexing or harsh pipetting can denature proteins and lead to aggregation. Mix gently by inverting the tube.

    • Minimize Freeze-Thaw Cycles: Aliquot your purified complex into smaller volumes and store them at -80°C. Avoid repeated freezing and thawing of the same aliquot.

    • Concentration: High protein concentrations can promote aggregation. If you need to concentrate your sample, do so carefully and consider adding stabilizing agents to the buffer.

Question 4: I am having trouble assembling the heptameric Sm core complex from individually purified subunits. What could be the problem?

Answer:

The in vitro assembly of the heptameric Sm core is a stepwise process that can be challenging to replicate.

  • Incorrect Sub-complex Formation: The seven Sm proteins do not assemble into a ring simultaneously. They first form stable sub-complexes: SmE-SmF-SmG, SmD1-SmD2, and SmB-SmD3.[1]

    • Solution: Purify these sub-complexes individually before attempting to assemble the full heptamer. Co-expressing the genes for the proteins within each sub-complex can facilitate their formation.

  • Role of Assembly Chaperones: In vivo, the assembly of the Sm core is facilitated by the SMN (Survival of Motor Neurons) complex and the PRMT5 complex.[2] These chaperones ensure the correct and ordered assembly of the Sm proteins onto the snRNA.

    • Solution: While purifying the entire SMN and PRMT5 complexes is a significant undertaking, their presence can be crucial for efficient and accurate assembly. For in vitro assembly experiments, consider adding purified components of these complexes if possible.

  • Absence of snRNA: The Sm proteins assemble around a specific single-stranded region of the snRNA called the Sm site.[2][3] The snRNA acts as a scaffold for the assembly of the heptameric ring.

    • Solution: Include a short synthetic RNA oligonucleotide containing a consensus Sm site in your in vitro assembly reaction. This can significantly promote the formation of the heptameric complex.

Frequently Asked Questions (FAQs)

Q1: What is the best expression system for the heptameric Sm core complex?

A1: Escherichia coli is the most common and cost-effective system for expressing individual Sm proteins. However, co-expressing all seven proteins in E. coli to form the complex can be challenging due to potential toxicity and imbalances in expression levels. An alternative is to use a baculovirus expression system in insect cells, which can provide better protein folding and post-translational modifications, potentially leading to a higher yield of the assembled complex. Another approach is to individually express and purify the Sm proteins or sub-complexes from E. coli and then assemble the heptamer in vitro.

Q2: Should I use a tag for purification, and if so, which one?

A2: Yes, using an affinity tag is highly recommended for simplifying the purification process. A polyhistidine-tag (His-tag) is a popular choice as it allows for efficient capture on immobilized metal affinity chromatography (IMAC) resins (e.g., Ni-NTA). For co-expression of the entire complex, placing a tag on only one of the subunits allows for the purification of the fully assembled heptamer. A tandem affinity purification (TAP) tag, which consists of two different affinity tags, can be used to achieve very high purity.

Q3: What is a typical purification workflow for the heptameric Sm core complex?

A3: A standard workflow involves:

  • Expression: Co-expression of all seven Sm proteins (with one subunit tagged) or individual expression of sub-complexes.

  • Cell Lysis: Disruption of the host cells to release the proteins.

  • Clarification: Centrifugation and/or filtration to remove cell debris.

  • Affinity Chromatography: The primary capture step to isolate the tagged protein or complex.

  • (Optional) Tag Removal: Enzymatic cleavage of the affinity tag.

  • Ion-Exchange Chromatography: Further purification based on the net charge of the complex.

  • Size-Exclusion Chromatography: The final polishing step to separate the complex from any remaining contaminants and aggregates, and to exchange it into the final storage buffer.

Q4: What are the key quality control checks I should perform on my purified Sm core complex?

A4: To ensure the quality of your purified complex, you should perform:

  • SDS-PAGE: To check the purity and confirm the presence of all seven Sm proteins.

  • Size-Exclusion Chromatography (Analytical): To assess the oligomeric state of the complex and check for aggregation.

  • Mass Spectrometry: To confirm the identity of each of the seven proteins in the purified complex.

  • Functional Assays: If possible, test the ability of your purified complex to bind to an snRNA containing an Sm site.

Quantitative Data Summary

The following tables provide a summary of typical buffer compositions and troubleshooting additives for the purification of the heptameric Sm core complex.

Table 1: Typical Buffer Compositions for Chromatography Steps

Chromatography StepBuffer ComponentTypical ConcentrationPurpose
Affinity Chromatography (His-tag) Tris-HCl or HEPES (pH 7.5-8.0)20-50 mMBuffering agent
NaCl150-500 mMReduce non-specific ionic interactions
Imidazole (Binding/Wash)10-40 mMReduce non-specific binding of contaminants
Imidazole (Elution)250-500 mMCompete with His-tag for binding to the resin
Ion-Exchange Chromatography (Anion) Tris-HCl or HEPES (pH 7.5-8.5)20-50 mMBuffering agent
NaCl (Gradient)0-1 MElute bound proteins based on charge
Size-Exclusion Chromatography Tris-HCl or HEPES (pH 7.0-8.0)20-50 mMBuffering agent
NaCl or KCl100-250 mMMaintain protein solubility and prevent non-specific interactions with the resin

Table 2: Common Additives for Improving Protein Stability and Preventing Aggregation

AdditiveTypical ConcentrationPurpose
Glycerol5-20% (v/v)Stabilizer and cryoprotectant
Dithiothreitol (DTT) or TCEP1-5 mMReducing agent to prevent intermolecular disulfide bonds
L-Arginine / L-Glutamic Acid50-100 mMSuppress protein aggregation
Non-ionic Detergents (e.g., Tween-20)0.01-0.1% (v/v)Prevent non-specific hydrophobic interactions
EDTA0.5-1 mMChelates divalent metal ions that can be cofactors for proteases

Experimental Protocols

Protocol 1: Co-expression and Purification of the Heptameric Sm Core Complex

This protocol describes a general approach for the co-expression of the seven Sm proteins in E. coli and subsequent purification. It is assumed that one of the subunits has an N-terminal His-tag.

  • Expression:

    • Co-transform E. coli BL21(DE3) cells with a polycistronic expression vector containing all seven Sm protein genes.

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with 0.1-0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.

    • Harvest the cells by centrifugation.

  • Cell Lysis and Clarification:

    • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1x protease inhibitor cocktail).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).

    • Elute the complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 300 mM imidazole, 10% glycerol, 1 mM TCEP).

  • Ion-Exchange Chromatography:

    • Dialyze the eluted sample against IEX Buffer A (20 mM HEPES pH 7.5, 50 mM NaCl, 5% glycerol, 1 mM DTT).

    • Load the sample onto an anion exchange column (e.g., Mono Q) equilibrated with IEX Buffer A.

    • Wash the column with IEX Buffer A.

    • Elute the complex with a linear gradient of 0-100% IEX Buffer B (20 mM HEPES pH 7.5, 1 M NaCl, 5% glycerol, 1 mM DTT).

    • Analyze fractions by SDS-PAGE and pool those containing the heptameric complex.

  • Size-Exclusion Chromatography:

    • Concentrate the pooled fractions from the ion-exchange step.

    • Load the concentrated sample onto a size-exclusion column (e.g., Superdex 200) equilibrated with SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Collect fractions corresponding to the size of the heptameric complex.

    • Analyze the purity by SDS-PAGE, concentrate the protein, flash-freeze in liquid nitrogen, and store at -80°C.

Mandatory Visualizations

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification cluster_analysis Quality Control expression Co-expression of 7 Sm Proteins in E. coli lysis Sonication & Centrifugation expression->lysis affinity Affinity Chromatography (IMAC) lysis->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec analysis SDS-PAGE, SEC-MALS, Mass Spec sec->analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Purified Complex cause1 Inefficient Expression problem->cause1 cause2 Protein Degradation problem->cause2 cause3 Suboptimal Chromatography problem->cause3 cause4 Inclusion Body Formation problem->cause4 sol1 Optimize Codons Lower Induction Temp. cause1->sol1 sol2 Add Protease Inhibitors Work at 4°C cause2->sol2 sol3 Optimize Buffers (pH, Salt, Imidazole) cause3->sol3 sol4 Solubilize & Refold cause4->sol4

References

reducing non-specific binding of anti-Smd1 antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of anti-Smd1 antibodies in their experiments.

Troubleshooting Guides

High background and non-specific bands are common issues when working with anti-Smd1 antibodies. This guide provides a systematic approach to troubleshooting these problems in various applications.

Problem: High Background in Western Blotting

High background can obscure the specific Smd1 signal, making data interpretation difficult.

Possible Causes and Solutions:

CauseRecommendation
Inadequate Blocking Optimize blocking conditions. Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., 5-7% non-fat dry milk or BSA in TBST). Consider switching blocking agents. While 5% non-fat dry milk is a good starting point, Bovine Serum Albumin (BSA) can sometimes provide a cleaner background.[1]
Antibody Concentration Too High Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background. Start with the manufacturer's recommended dilution and perform a dilution series.[2]
Insufficient Washing Increase the number and duration of wash steps. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation. Ensure a sufficient volume of wash buffer (e.g., TBST) to completely cover the membrane.[1]
Cross-reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding. If background is observed, consider using a pre-adsorbed secondary antibody or a different secondary antibody.
Intrinsic Properties of this compound Protein The this compound protein can act as a charged scaffold and may have non-specific electrostatic interactions.[3][4][5] Ensure optimal salt concentration in buffers to minimize these interactions.

Experimental Workflow for Troubleshooting High Background in Western Blotting:

WB_Troubleshooting start High Background Observed block Optimize Blocking (Time, Agent, Concentration) start->block ab_conc Titrate Antibody Concentrations (Primary & Secondary) block->ab_conc If persists wash Improve Washing (Number, Duration, Volume) ab_conc->wash If persists secondary_ctrl Run Secondary Antibody Control wash->secondary_ctrl If persists resolve Problem Resolved secondary_ctrl->resolve If persists

Caption: A logical workflow for troubleshooting high background in Western blotting experiments.

Problem: Non-Specific Bands in Western Blotting

The appearance of unexpected bands in addition to the target this compound band can complicate results.

Possible Causes and Solutions:

CauseRecommendation
Antibody Cross-Reactivity Anti-Smd1 antibodies, particularly polyclonal ones, may recognize other Sm proteins (e.g., SmD2, SmD3) or have cross-reactivity with other cellular proteins.[6][7][8][9][10] Consider using a monoclonal antibody for higher specificity.[6][7][8][9][10]
Protein Degradation Prepare fresh lysates and always include protease inhibitors in your lysis buffer. Keep samples on ice to minimize degradation.
Suboptimal Antibody Dilution A high concentration of the primary antibody can lead to binding to proteins with lower affinity. Optimize the antibody dilution as described for high background.
Post-translational Modifications This compound can be subject to post-translational modifications which may alter its apparent molecular weight. Consult literature for known modifications of this compound.

Logical Relationship for Investigating Non-Specific Bands:

NonSpecificBands start Non-Specific Bands Observed check_mw Verify Expected MW of this compound start->check_mw check_ab_spec Check Antibody Specificity (Datasheet, Literature) start->check_ab_spec sample_prep Improve Sample Preparation (Protease Inhibitors) start->sample_prep optimize_ab Optimize Antibody Dilution check_ab_spec->optimize_ab use_monoclonal Consider Monoclonal Antibody optimize_ab->use_monoclonal If persists resolved Bands Identified or Eliminated use_monoclonal->resolved sample_prep->resolved

Caption: A decision tree for troubleshooting the appearance of non-specific bands.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking buffer to use for anti-Smd1 antibodies?

A1: A good starting point is 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20). However, if you are detecting phosphorylated forms of this compound, it is recommended to use 3-5% BSA (Bovine Serum Albumin) in TBST, as milk contains phosphoproteins that can increase background. The optimal blocking agent can be antibody-dependent and may require empirical testing.

Q2: Should I use a monoclonal or polyclonal anti-Smd1 antibody to reduce non-specific binding?

A2: Monoclonal antibodies are generally preferred when high specificity is required, as they recognize a single epitope and are less likely to cross-react with other proteins.[6][7][8][9][10] Polyclonal antibodies recognize multiple epitopes, which can increase signal but also the risk of non-specific binding.[6][7][8][9][10] If you are experiencing significant non-specific bands with a polyclonal antibody, switching to a monoclonal antibody may resolve the issue.

Q3: My anti-Smd1 antibody shows a band at an unexpected molecular weight. What could be the cause?

A3: This could be due to several factors:

  • Post-translational modifications (PTMs): Phosphorylation, methylation, or other PTMs can alter the migration of this compound on an SDS-PAGE gel.

  • Splice variants: Different isoforms of this compound may exist.

  • Protein degradation: If you are seeing bands at a lower molecular weight, your protein may be degrading. Ensure you are using fresh samples and protease inhibitors.

  • Non-specific binding: The band could represent a cross-reactive protein.

Q4: How can I be sure that the non-specific binding is not due to the secondary antibody?

A4: To test for non-specific binding of your secondary antibody, you should run a control experiment where you perform the entire Western blot or IHC protocol but omit the primary antibody incubation step. If you still observe a signal, it indicates that your secondary antibody is binding non-specifically. In this case, you may need to try a different secondary antibody, use a pre-adsorbed secondary antibody, or increase the stringency of your blocking and washing steps.

Q5: What are some key considerations for immunoprecipitation (IP) of this compound?

A5: For a successful this compound IP with low background, consider the following:

  • Lysis Buffer: Use a lysis buffer that effectively solubilizes the protein without disrupting the antibody-antigen interaction. A non-denaturing buffer is often preferred.

  • Pre-clearing: Pre-clear your lysate by incubating it with beads alone before adding the primary antibody. This will help remove proteins that non-specifically bind to the beads.

  • Antibody Choice: Use an antibody that is validated for IP.

  • Washing: Perform sufficient washes after antibody incubation to remove non-specifically bound proteins. You can increase the stringency of the washes by slightly increasing the salt or detergent concentration.

Experimental Protocols

Optimized Western Blotting Protocol for Anti-Smd1 Antibody
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on a 12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1-2 hours at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Smd1 antibody diluted in blocking buffer (start with the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate for detection.

Workflow for Optimized Western Blotting:

WB_Protocol cluster_prep Sample Preparation & Electrophoresis cluster_blot Blotting & Detection lysis Cell Lysis (RIPA + Protease Inhibitors) sds_page SDS-PAGE (12% Gel, 20-30µg protein) lysis->sds_page transfer Transfer to Membrane (Nitrocellulose/PVDF) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST, 1-2h RT) transfer->blocking primary_ab Primary Antibody Incubation (Anti-Smd1, 4°C Overnight) blocking->primary_ab wash1 Wash (3x 10min TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1h RT) wash1->secondary_ab wash2 Wash (3x 10min TBST) secondary_ab->wash2 detection ECL Detection wash2->detection

Caption: Step-by-step workflow for an optimized Western blotting experiment using an anti-Smd1 antibody.

References

Technical Support Center: Optimizing Smd1 Knockdown by siRNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of Smd1 knockdown using siRNA.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of siRNA to use for this compound knockdown?

A1: The optimal siRNA concentration varies depending on the cell type and transfection reagent. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that provides maximal knockdown with minimal cytotoxicity.[1][2] Generally, a concentration range of 5-100 nM is used.[2] For primary astrocytes and microglial cells, a concentration of 20 nM has been shown to be effective for high transfection efficiency and significant gene silencing with low cytotoxicity.[1]

Q2: How soon after transfection can I expect to see this compound knockdown?

A2: The kinetics of knockdown can vary. mRNA levels are typically assessed 24-48 hours post-transfection.[3] Protein knockdown may take longer to become apparent, often between 48 and 72 hours, depending on the stability and turnover rate of the this compound protein.

Q3: My this compound mRNA levels are down, but the protein levels are unchanged. What could be the reason?

A3: This discrepancy can occur if the this compound protein has a long half-life. Even with efficient mRNA degradation, the existing protein will take longer to be cleared from the cell. Consider extending the time course of your experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover.

Q4: How can I be sure that the observed phenotype is due to this compound knockdown and not an off-target effect?

A4: To ensure the specificity of your this compound knockdown, consider the following controls:

  • Rescue experiment: Co-transfect your this compound siRNA with a plasmid expressing an siRNA-resistant form of this compound. If the phenotype is reversed, it confirms the specificity of the knockdown.

  • Negative control siRNA: Use a scrambled siRNA sequence that does not target any known mRNA to control for non-specific effects of the transfection process.[2]

Troubleshooting Guide

Problem: Low this compound Knockdown Efficiency

Possible Cause 1: Suboptimal Transfection Efficiency

  • Solution:

    • Optimize Transfection Reagent: The choice of transfection reagent is critical. If you are not seeing good knockdown, consider trying a different reagent.

    • Optimize Reagent-to-siRNA Ratio: Perform a matrix titration of both the transfection reagent volume and the siRNA concentration to find the optimal ratio for your specific cell line.

    • Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at the optimal density (typically 50-70% confluency) at the time of transfection.[2]

Possible Cause 2: Ineffective siRNA Sequence

  • Solution:

    • Test Multiple siRNAs: It is recommended to test 2-4 different siRNA sequences per target to find the most effective one.

    • BLAST Search: Ensure your siRNA sequence does not have significant homology to other genes by performing a BLAST search against the relevant genome database.

    • GC Content: Aim for a GC content of 40-55% in your siRNA design, as higher GC content can reduce efficacy.

Possible Cause 3: Issues with Experimental Technique

  • Solution:

    • RNase-Free Environment: Work in an RNase-free environment to prevent siRNA degradation. Use nuclease-free water, tips, and tubes.[2]

    • Proper siRNA Handling: Ensure the siRNA pellet is fully resuspended before use.

Problem: High Cell Toxicity or Death After Transfection

Possible Cause 1: High Concentration of siRNA or Transfection Reagent

  • Solution:

    • Titrate Down: Reduce the concentration of both the siRNA and the transfection reagent. High concentrations can be toxic to cells.

    • Determine Cytotoxicity: Run a control with the transfection reagent alone (mock transfection) to assess its contribution to cell death.[2]

Possible Cause 2: Prolonged Exposure to Transfection Complexes

  • Solution:

    • Reduce Incubation Time: Decrease the incubation time of the cells with the siRNA-lipid complexes.

    • Change Medium: After the initial incubation period (e.g., 4-6 hours), replace the transfection medium with fresh, complete growth medium.

Data Presentation

Table 1: Example of siRNA Dose-Response for GFP Knockdown in Primary Rat Astrocytes and Microglial Cells.

This table provides an example of how siRNA concentration can affect transfection efficiency and gene knockdown. While this data is for GFP, a similar optimization should be performed for this compound.

siRNA Concentration (nM)Transfection Efficiency (%) - AstrocytesGFP Knockdown (%) - AstrocytesTransfection Efficiency (%) - Microglial CellsGFP Knockdown (%) - Microglial Cells
00000
5LowSignificantLowNot Significant
10LowSignificantLowNot Significant
20HighSignificantHighSignificant
40HighSignificantHighSignificant
80HighSignificantHighSignificant

Data adapted from a study on primary rat astrocytes and microglial cells targeting GFP.[1]

Experimental Protocols

siRNA Transfection Protocol (Lipid-Based)

This is a general protocol that should be optimized for your specific cell line and transfection reagent.

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • Solution A: In an RNase-free microfuge tube, dilute your this compound siRNA (e.g., to a final concentration of 20 nM) in 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.

    • Solution B: In a separate RNase-free tube, dilute your lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the 200 µL of siRNA-lipid complex mixture to each well.

    • Add 800 µL of fresh, antibiotic-free complete growth medium to each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Knockdown Analysis
  • RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercially available kit or a standard method like Trizol extraction.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing: cDNA template, this compound-specific forward and reverse primers, a housekeeping gene primer pair (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR thermal cycler.

Western Blot for this compound Protein Knockdown Analysis
  • Protein Lysate Preparation: At 48-72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of this compound protein knockdown compared to the negative control.

Visualizations

siRNA_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis siRNA_Design This compound siRNA Design & Synthesis Complex_Formation siRNA-Lipid Complex Formation siRNA_Design->Complex_Formation Cell_Culture Cell Culture (Optimal Health & Density) Transfection Cell Transfection Cell_Culture->Transfection Complex_Formation->Transfection Incubation Incubation (24-72h) Transfection->Incubation Harvest Cell Harvest Incubation->Harvest mRNA_Analysis mRNA Analysis (qRT-PCR) Harvest->mRNA_Analysis Protein_Analysis Protein Analysis (Western Blot) Harvest->Protein_Analysis Phenotype_Assay Phenotypic Assay Protein_Analysis->Phenotype_Assay

Caption: Experimental workflow for this compound knockdown by siRNA.

Troubleshooting_Logic Start Low this compound Knockdown Check_Transfection Assess Transfection Efficiency (Positive Control siRNA) Start->Check_Transfection Optimize_Transfection Optimize Transfection Protocol: - Reagent Type/Amount - siRNA Concentration - Cell Density Check_Transfection->Optimize_Transfection Low Check_siRNA Test Multiple This compound siRNAs Check_Transfection->Check_siRNA High Optimize_Transfection->Start Re-evaluate Validate_Analysis Validate Analysis Method: - qRT-PCR Primers - Western Blot Antibody Check_siRNA->Validate_Analysis All Ineffective Success Efficient Knockdown Check_siRNA->Success Effective siRNA Found Validate_Analysis->Start Re-evaluate

References

Technical Support Center: Overcoming Cell Lethality in Smd1 Null Mutants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell lethality in Smd1 null mutants. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are this compound null mutants lethal?

A1: this compound is an essential core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. As a member of the Sm protein family, this compound is crucial for the assembly of the Sm ring around small nuclear RNAs (snRNAs) to form small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. The absence of this compound leads to a catastrophic failure in snRNP biogenesis, resulting in a global disruption of pre-mRNA splicing. This widespread failure in gene expression leads to two primary downstream consequences that cause cell death:

  • Cell Cycle Arrest: Depletion of essential spliceosome components has been shown to cause arrests at multiple phases of the cell cycle (G1, S, G2, and mitosis).[1][2][3] The specific stage of arrest can depend on the extent of spliceosome disruption.[1][2][3]

  • Induction of Apoptosis: Inhibition of the splicing machinery can trigger programmed cell death, or apoptosis.[4][5][6] This can be a result of the cell's inability to produce essential survival proteins or due to the accumulation of unspliced pre-mRNAs, which can be recognized as a cellular stress signal.

Q2: What are the primary strategies to overcome the lethality of this compound null mutants?

A2: Overcoming the lethality of a null mutation in an essential gene like this compound is challenging but can be approached through several genetic and molecular strategies. The most common approaches include:

  • Genetic Suppression: This involves introducing a second mutation that compensates for the lethal effects of the primary mutation. A common method is a high-copy suppressor screen, where a genomic or cDNA library on a high-copy plasmid is introduced into the mutant strain to identify genes that, when overexpressed, can rescue the lethal phenotype.[7][8][9][10]

  • Synthetic Viability/Lethality: This approach is based on the concept that while the absence of this compound is lethal, the simultaneous inactivation of another gene might restore viability. This is the reverse of synthetic lethality, where the combination of two non-lethal mutations becomes lethal. Identifying synthetic viable partners for this compound would be a key strategy.

  • Inhibition of Downstream Lethal Pathways: If the lethality is primarily due to apoptosis, the use of apoptosis inhibitors (e.g., pan-caspase inhibitors) might allow for short-term survival of the mutant cells, enabling the study of other cellular effects of this compound loss.

Q3: Can chemical compounds be used to rescue this compound null mutants?

A3: Currently, there are no known small molecules that can directly replace the function of this compound. However, chemical genetics can be employed in a few ways:

  • Chemical Suppressors: A high-throughput screen of small molecule libraries could potentially identify compounds that rescue the lethal phenotype. These compounds might act by stabilizing other components of the splicing machinery or by modulating downstream pathways affected by this compound loss.

  • Inhibitors of Apoptosis: As mentioned, chemical inhibitors of caspases or other pro-apoptotic proteins could potentially prevent cell death in this compound null mutants, although this would not restore the primary splicing defect.

Troubleshooting Guides

Problem 1: All my this compound null mutant clones fail to grow.

Possible Cause Troubleshooting Step Expected Outcome
Essential Gene Function The this compound gene is essential for viability, so a complete knockout is expected to be lethal under normal growth conditions.Confirmation that the experimental system is behaving as expected.
Inefficient Rescue Strategy The chosen rescue method (e.g., suppressor plasmid) is not effective.No viable colonies are obtained.
Toxicity of Rescue Construct The rescue construct itself is toxic to the cells.Viable colonies are not obtained even in control strains.

Solution: The most promising approach to obtaining viable this compound null mutants is through a high-copy suppressor screen . This technique aims to identify genes that, when overexpressed, can compensate for the loss of this compound.

Problem 2: My high-copy suppressor screen for this compound null lethality yields no viable colonies.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Library Coverage The genomic library used does not contain the suppressor gene(s).No viable colonies are found.
Insufficient Transformation Efficiency Not enough cells were transformed with the library to ensure coverage.A low number of transformants overall, with no viable rescue clones.
Stringent Selection Conditions The selection conditions for the rescued mutants are too harsh.No colonies grow, including potential partial rescuers.

Solution: Optimize the high-copy suppressor screen protocol. Ensure the genomic library is of high quality and complexity. Increase the number of transformed cells to at least 1 x 10^7 to ensure comprehensive library coverage. Consider less stringent selection conditions initially to identify even weak suppressors.

Experimental Protocols

Protocol 1: High-Copy Suppressor Screen in Saccharomyces cerevisiae

This protocol outlines the steps to identify genes that, when overexpressed, can rescue the lethality of an this compoundΔ null mutation in yeast.

1. Strain and Plasmid Preparation:

  • Construct a heterozygous diploid yeast strain with one copy of the this compound gene deleted (this compoundΔ::KanMX/SMD1).
  • Obtain a high-quality yeast genomic library in a high-copy number vector (e.g., pRS426, a 2µ-based vector with a URA3 marker).

2. Sporulation and Tetrad Dissection:

  • Induce sporulation of the heterozygous diploid strain.
  • Perform tetrad dissection on sporulation plates.
  • Expect a 2:2 segregation of viable to non-viable spores, where the non-viable spores are the this compoundΔ mutants.

3. Transformation of the Heterozygous Diploid:

  • Transform the this compoundΔ::KanMX/SMD1 heterozygous diploid strain with the high-copy genomic library.
  • Plate the transformed cells on media lacking uracil to select for cells that have taken up a library plasmid.

4. Selection of Suppressors:

  • Induce sporulation of the transformed diploid cells.
  • Plate the resulting spores on media containing G418 (to select for the this compoundΔ::KanMX allele) and lacking uracil (to maintain the library plasmid).
  • Only haploid this compoundΔ cells that contain a library plasmid carrying a suppressor gene will be able to grow.

5. Identification of Suppressor Plasmids:

  • Isolate plasmids from the viable colonies.
  • Transform the isolated plasmids into E. coli for amplification.
  • Sequence the plasmid inserts to identify the potential suppressor genes.

6. Validation of Suppressors:

  • Subclone the identified candidate genes individually into a fresh high-copy vector.
  • Re-transform the individual plasmids back into the heterozygous diploid strain and repeat the sporulation and selection process to confirm that the specific gene is responsible for the rescue.

Data Presentation: Hypothetical Results of a High-Copy Suppressor Screen
Suppressor Gene Candidate Function Rescue Efficiency (% of expected this compoundΔ spores that are viable) Colony Size (relative to wild-type)
SMD2Core Sm protein85%Large
SMX3 (a hypothetical snRNP assembly factor)snRNP biogenesis60%Medium
PRP9Splicing factor45%Small
BCY1Negative regulator of PKA pathway20%Very Small

Visualizations

Logical Workflow for a High-Copy Suppressor Screen

Suppressor_Screen_Workflow start Start: this compoundΔ/SMD1 Heterozygous Diploid transform Transform with High-Copy Genomic Library start->transform sporulate Induce Sporulation transform->sporulate select Select for Haploid this compoundΔ Mutants with Library Plasmid sporulate->select viable Viable Colonies with Suppressor Plasmids select->viable Success no_viable No Viable Colonies select->no_viable Failure isolate Isolate and Sequence Plasmids viable->isolate identify Identify Suppressor Genes isolate->identify validate Validate Suppressor Genes identify->validate end End: Confirmed Suppressor Genes validate->end

Caption: Workflow for a high-copy suppressor screen to rescue this compound null lethality.

Signaling Pathway: this compound's Role and Consequences of its Absence

Smd1_Pathway cluster_normal Normal Cell Function cluster_mutant This compound Null Mutant This compound This compound sm_ring Sm Ring Assembly This compound->sm_ring snrnp snRNP Biogenesis sm_ring->snrnp spliceosome Spliceosome Assembly snrnp->spliceosome splicing pre-mRNA Splicing spliceosome->splicing mrna Mature mRNA splicing->mrna protein Functional Proteins mrna->protein viability Cell Viability and Proliferation protein->viability smd1_null This compound Deletion no_sm_ring Failed Sm Ring Assembly smd1_null->no_sm_ring no_snrnp Defective snRNP Biogenesis no_sm_ring->no_snrnp no_spliceosome Spliceosome Disruption no_snrnp->no_spliceosome splicing_failure Splicing Failure no_spliceosome->splicing_failure arrest Cell Cycle Arrest splicing_failure->arrest apoptosis Apoptosis splicing_failure->apoptosis lethality Cell Lethality arrest->lethality apoptosis->lethality

Caption: The central role of this compound in cell viability and the lethal consequences of its absence.

References

Technical Support Center: Optimizing In Vitro Assays for Smd1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers optimize buffer conditions for in vitro assays involving the Smd1 protein.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound, and why is it important in my assay?

This compound (Small nuclear ribonucleoprotein D1) is a core protein component of the spliceosome, the cellular machinery responsible for splicing precursor mRNA (pre-mRNA).[1][2] Specifically, this compound is part of a seven-protein complex (the Sm core) that forms a ring-like structure around specific sites on small nuclear RNAs (snRNAs), creating small nuclear ribonucleoproteins (snRNPs).[3][4] These snRNPs (U1, U2, U4, U5) are the building blocks of the spliceosome.[5]

Understanding this function is critical because your in vitro assay buffer must maintain the structural integrity of this compound to ensure it can properly assemble into the Sm core and bind to RNA, which are essential for its biological activity.[6]

cluster_0 Spliceosome Assembly Pathway Pre_mRNA Pre-mRNA U1_snRNP U1 snRNP Pre_mRNA->U1_snRNP U2_snRNP U2 snRNP U1_snRNP->U2_snRNP Tri_snRNP U4/U6.U5 tri-snRNP U2_snRNP->Tri_snRNP Spliceosome Active Spliceosome Tri_snRNP->Spliceosome Spliced_mRNA Spliced mRNA Spliceosome->Spliced_mRNA This compound This compound + Sm Proteins This compound->U1_snRNP This compound->U2_snRNP This compound->Tri_snRNP snRNA snRNA snRNA->U1_snRNP snRNA->U2_snRNP snRNA->Tri_snRNP

Figure 1. Simplified role of this compound in the spliceosome assembly pathway.

Q2: My purified this compound protein is precipitating out of solution. How can I optimize the buffer to improve its solubility?

Protein aggregation and precipitation are common issues, often caused by suboptimal buffer conditions that fail to keep the protein stable and soluble.[7] this compound, with its charged arginine-glycine-rich C-terminal tail, can be prone to electrostatic interactions that lead to aggregation if not properly buffered.

Troubleshooting Steps:

  • Verify pH: Ensure the buffer's pH is at least 1 unit away from this compound's isoelectric point (pI). The theoretical pI for human this compound is ~10.7. A buffer with a pH between 7.5 and 8.5 is a safe starting point.

  • Adjust Salt Concentration: Salt ions shield surface charges, preventing aggregation. Start with 150 mM NaCl and titrate upwards (e.g., 300-500 mM) to find the optimal concentration that improves solubility without inhibiting function.[8]

  • Add Solubility Enhancers: Certain additives can significantly improve protein stability.[7] Consider adding L-Arginine or glycerol to your buffer.

The following flowchart provides a logical approach to troubleshooting this compound precipitation.

Start This compound Protein Precipitates Check_pH Is buffer pH 7.5-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.5-8.5 (e.g., Tris-HCl) Check_pH->Adjust_pH No Check_Salt Is [NaCl] 150-300 mM? Check_pH->Check_Salt Yes Adjust_pH->Check_Salt Adjust_Salt Increase [NaCl] (try 300-500 mM) Check_Salt->Adjust_Salt No Add_Arginine Add L-Arginine (0.2-0.5 M) Check_Salt->Add_Arginine Yes Adjust_Salt->Add_Arginine Add_Glycerol Add Glycerol (5-20%) Add_Arginine->Add_Glycerol Success Protein is Soluble Add_Glycerol->Success

Figure 2. Troubleshooting workflow for this compound protein precipitation.

Q3: I'm observing low activity in my RNA-binding assay. Which buffer components should I focus on?

Low activity in a functional assay, such as RNA binding, suggests that while the protein may be soluble, its conformation is not optimal for its biological function. The ionic environment is crucial for protein-RNA interactions.

Key Buffer Components for Functional Assays:

  • Buffering Agent: Tris-HCl or HEPES are common choices. Ensure the buffer concentration is sufficient (20-50 mM) to maintain a stable pH throughout the experiment.[7]

  • Salt (NaCl or KCl): The salt concentration directly impacts the stringency of the binding reaction. High salt concentrations (>200 mM) can disrupt weaker or non-specific electrostatic interactions, while low concentrations (<100 mM) may increase non-specific binding. An initial concentration of 150 mM is recommended.[9]

  • Divalent Cations (MgCl₂): Many RNA-binding proteins, and RNA itself, require divalent cations like magnesium for proper folding and interaction. Titrate MgCl₂ in a range of 1-5 mM.

  • Reducing Agents (DTT or β-mercaptoethanol): To prevent oxidation and maintain cysteine residues in a reduced state, include a fresh reducing agent at 1-5 mM.

  • Detergents (Non-ionic): Low concentrations (0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can prevent the protein from sticking to tube walls and reduce non-specific interactions.

The table below summarizes recommended starting points and ranges for optimizing your this compound assay buffer.

Component Starting Concentration Typical Optimization Range Purpose & Key Considerations
Buffering Agent 50 mM Tris-HCl, pH 8.020-100 mM (pH 7.5-8.5)Maintains stable pH. Tris is a good general-purpose buffer.
Salt (NaCl) 300 mM100-500 mMModulates binding stringency and improves solubility.[10]
L-Arginine 0.4 M0.2-0.5 MSuppresses aggregation, particularly for storage.[10]
Glycerol 10% (v/v)5-20% (v/v)Cryoprotectant and protein stabilizer.
Reducing Agent (DTT) 1 mM1-5 mMPrevents oxidation. Add fresh before each experiment.
MgCl₂ 2 mM1-5 mMOften required for RNA folding and protein-RNA interaction.
Non-ionic Detergent 0.01% Tween-200.01-0.1%Reduces non-specific binding and surface adhesion.

Experimental Protocols

Protocol: Optimizing Buffer for an Electrophoretic Mobility Shift Assay (EMSA)

This protocol outlines a method for testing different buffer conditions to find the optimal composition for observing this compound binding to a target snRNA fragment.

Prep_RNA 1. Prepare Labeled RNA Probe (e.g., ³²P or fluorescent tag) Prep_Protein 2. Prepare this compound Protein Dilutions in Storage Buffer Prep_RNA->Prep_Protein Setup_Rxns 3. Set up Binding Reactions (Test different buffer conditions) Prep_Protein->Setup_Rxns Incubate 4. Incubate Reactions (e.g., 30 min at RT) Setup_Rxns->Incubate Load_Gel 5. Run on Native Polyacrylamide Gel Incubate->Load_Gel Visualize 6. Visualize Gel (Autoradiography or Imaging) Load_Gel->Visualize Analyze 7. Analyze Results (Identify optimal buffer by band shift) Visualize->Analyze

Figure 3. Workflow for buffer optimization using an EMSA.

Methodology:

  • Prepare Master Mixes: For each buffer condition you want to test (e.g., varying NaCl concentrations from 100 mM to 400 mM), prepare a 2X binding buffer master mix.

    • Example 2X Buffer: 100 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 2 mM DTT, 20% Glycerol, and the desired concentration of NaCl (e.g., 200 mM, 400 mM, 600 mM, 800 mM).

  • Set up Binding Reactions: In separate tubes, combine the following on ice (for a final volume of 20 µL):

    • 10 µL of 2X Binding Buffer

    • 1 µL of labeled RNA probe (at a final concentration of ~1 nM)

    • Purified this compound protein (titrate a range of concentrations)

    • Nuclease-free water to a final volume of 20 µL

  • Incubation: Gently mix the components and incubate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Electrophoresis:

    • Add 2 µL of 10X native loading dye (containing a tracking dye but no SDS).

    • Load the samples onto a pre-run native polyacrylamide gel (e.g., 6% TBE gel).

    • Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system to prevent heat-induced dissociation.

  • Visualization and Analysis:

    • Dry the gel (if using radioactivity) or use a fluorescent imager.

    • Expose to a phosphor screen or film.

    • Analyze the results. The optimal buffer will show a clear, strong "shifted" band (the this compound-RNA complex) and a faint "free" probe band, with minimal smearing or aggregation in the well. The condition that provides the strongest shifted band at the lowest protein concentration is generally considered optimal.

References

troubleshooting Smd1 detection in immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Smd1 detection in immunofluorescence. This guide provides troubleshooting information and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results for the this compound protein.

Frequently Asked Questions (FAQs)

General

Q1: What is the expected subcellular localization of this compound?

This compound (Small Nuclear Ribonucleoprotein D1) is a core component of the spliceosome, involved in pre-mRNA splicing. Therefore, its primary localization is expected to be in the nucleus .[1][2][3] However, this compound is also involved in the cytoplasmic assembly of snRNPs and can be found in various complexes in the cytoplasm .[1][3][4] A typical immunofluorescence pattern for this compound would show a strong, often speckled, nuclear signal, with a more diffuse, lower-intensity signal in the cytoplasm.

Troubleshooting Weak or No Signal

Q2: I am not seeing any signal for this compound. What are the possible causes and solutions?

There are several potential reasons for a weak or absent this compound signal. Below is a table summarizing common causes and recommended solutions.

Possible CauseRecommended Solution
Primary Antibody Issues
Antibody not validated for IFConfirm the antibody is validated for immunofluorescence applications.
Incorrect primary antibody dilutionPerform a titration to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:500).
Improper antibody storageEnsure the antibody has been stored according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Protocol Issues
Inefficient cell permeabilizationThis compound is an intracellular protein, so proper permeabilization is crucial. For formaldehyde-fixed cells, use a detergent like Triton X-100 (0.1-0.5%) or saponin. For methanol/acetone fixation, permeabilization occurs during fixation.[5][6]
Antigen masking by fixationOver-fixation with formaldehyde can mask the epitope. Consider reducing the fixation time or performing antigen retrieval.
Incorrect secondary antibodyEnsure the secondary antibody is specific for the host species of the primary antibody (e.g., if the primary is a rabbit anti-Smd1, use an anti-rabbit secondary).
Imaging Issues
PhotobleachingMinimize exposure to the excitation light. Use an anti-fade mounting medium.
Incorrect microscope settingsCheck that the correct filter sets and laser lines are being used for the fluorophore conjugated to your secondary antibody.
Troubleshooting High Background or Non-Specific Staining

Q3: My this compound staining shows high background and non-specific signal. How can I improve this?

High background can obscure the specific this compound signal. The following table outlines common causes and solutions.

Possible CauseRecommended Solution
Antibody Concentration
Primary or secondary antibody concentration is too highDecrease the concentration of the primary and/or secondary antibody.[7][8]
Blocking and Washing
Insufficient blockingIncrease the blocking time (e.g., to 1-2 hours) and/or the concentration of the blocking agent (e.g., 5-10% normal serum from the host species of the secondary antibody).
Inadequate washingIncrease the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Autofluorescence
Endogenous fluorescence from the cells or tissueImage an unstained control sample to assess the level of autofluorescence. Consider using a quenching agent or switching to fluorophores in the far-red spectrum.
Fixation Issues
Fixative-induced autofluorescenceUse fresh, high-quality formaldehyde solution. Glutaraldehyde can cause significant autofluorescence and should be avoided if possible.

Experimental Protocol: Immunofluorescence Staining of this compound in Cultured Cells

This protocol provides a general guideline for this compound immunofluorescence in adherent cell lines. Optimization may be required for different cell types and antibodies.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 0.1% Triton X-100 in PBS)

  • Primary Antibody Dilution Buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)

  • Anti-Smd1 primary antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI (or other nuclear counterstain)

  • Anti-fade mounting medium

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% PFA and incubate for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the anti-Smd1 primary antibody in Primary Antibody Dilution Buffer to the optimal concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Wash three times with PBS for 5 minutes each in the dark.

  • Counterstaining:

    • Incubate with DAPI solution for 5 minutes at room temperature in the dark.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a glass slide using an anti-fade mounting medium.

    • Seal the edges with nail polish and allow to dry.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope.

Visual Troubleshooting Guides

Smd1_IF_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells on Coverslips fixation Fixation (e.g., 4% PFA) cell_seeding->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Serum) permeabilization->blocking primary_ab Primary Antibody (anti-Smd1) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mount Coverslip counterstain->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: General workflow for this compound immunofluorescence staining.

troubleshooting_logic start Start Troubleshooting no_signal Weak or No Signal? start->no_signal high_background High Background? no_signal->high_background No no_signal_solutions Check Antibody Conc. Check Permeabilization Antigen Retrieval Check Secondary Ab no_signal->no_signal_solutions Yes incorrect_localization Incorrect Localization? high_background->incorrect_localization No high_background_solutions Decrease Antibody Conc. Increase Blocking Optimize Washing Check for Autofluorescence high_background->high_background_solutions Yes incorrect_localization_solutions Validate Antibody Specificity Check Fixation Method Review Expected Localization incorrect_localization->incorrect_localization_solutions Yes end_node Optimal Staining incorrect_localization->end_node No no_signal_solutions->end_node high_background_solutions->end_node incorrect_localization_solutions->end_node

Caption: A logical flowchart for troubleshooting common this compound IF issues.

smd1_localization cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm spliceosome Spliceosome smd1_nuclear This compound smd1_nuclear->spliceosome smn_complex SMN Complex smd1_cyto This compound smd1_cyto->smn_complex

References

Technical Support Center: Smd1 Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common issues with Smd1 co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may arise during your this compound co-IP experiments in a question-and-answer format.

Question 1: Why am I not detecting my bait protein (this compound) or its interacting partners ("prey")?

Answer: This is a common issue that can stem from several factors, from protein expression levels to the specifics of your experimental procedure.

  • Low or No Protein Expression : The target protein may not be expressed at detectable levels in your chosen cell or tissue type.

    • Solution : Confirm the expression of both bait and prey proteins using a method like Western blot on your input lysate.[1][2] If expression is low, consider increasing the amount of starting material or using a system to overexpress the bait protein.[3]

  • Inefficient Immunoprecipitation : The antibody may not be effectively capturing this compound.

    • Solution : Ensure you are using an antibody validated for immunoprecipitation.[4] The antibody's epitope might be masked within the protein complex, so trying a different antibody targeting a different region of this compound could help.[5]

  • Disruption of Protein-Protein Interactions : The lysis and wash buffers may be too stringent, causing the interaction between this compound and its partners to break.[2]

    • Solution : Start with a less stringent lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100 instead of RIPA buffer) and optimize wash conditions.[2][6] You can also consider crosslinking reagents to stabilize transient or weak interactions.[3][4]

  • Protein Degradation : this compound or its binding partners may be degrading during the experiment.

    • Solution : Always work on ice and add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use.[3][7]

Question 2: I'm seeing high background and many non-specific bands on my Western blot. How can I reduce this?

Answer: High background can obscure your results and make it difficult to identify true interaction partners.

  • Non-Specific Binding to Beads : Proteins from the lysate may be binding directly to the Protein A/G beads.

    • Solution : Pre-clear your lysate by incubating it with beads alone before adding your primary antibody.[2][4] This will help remove proteins that non-specifically bind to the beads. You can also block the beads with a protein like BSA before use.[3][6]

  • Inadequate Washing : Insufficient washing can leave behind proteins that are not specifically bound to the immune complex.

    • Solution : Increase the number of wash steps or the stringency of the wash buffer.[1] Adding a small amount of detergent to the wash buffer can help reduce non-specific binding. However, be cautious not to disrupt the specific protein-protein interactions.

  • Too Much Antibody : Using an excessive amount of the primary antibody can lead to non-specific binding.[6][7]

    • Solution : Titrate your antibody to determine the optimal concentration for your experiment.[6]

  • Antibody Heavy and Light Chains : The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be eluted with your sample and may obscure bands of a similar molecular weight.[2]

    • Solution : Use a secondary antibody for Western blotting that is specific for the light or heavy chain, or use detection reagents that do not bind to the denatured IgG from the IP.[4]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical co-IP workflow and a logical approach to troubleshooting common problems.

co_ip_workflow start Start: Cell Lysate Preparation preclear Pre-clearing Lysate with Beads start->preclear ip_ab Incubate with Primary Antibody (anti-Smd1) preclear->ip_ab beads Add Protein A/G Beads to Capture Immune Complex ip_ab->beads wash Wash Beads to Remove Non-specific Proteins beads->wash elute Elute Protein Complex from Beads wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis end End: Data Interpretation analysis->end

Caption: A generalized workflow for a co-immunoprecipitation experiment.

troubleshooting_flowchart rect_node rect_node start Problem Occurred no_signal No or Weak Signal? start->no_signal high_bg High Background? start->high_bg bait_present Is Bait (this compound) in Input? no_signal->bait_present Yes precleared Did you pre-clear lysate? high_bg->precleared Yes prey_present Is Prey in Input? bait_present->prey_present Yes solution_low_expression Increase starting material or check protein stability. bait_present->solution_low_expression No ip_works Is Bait IP'd? prey_present->ip_works Yes prey_present->solution_low_expression No solution_ab_issue Check antibody for IP validation. Try a different antibody. ip_works->solution_ab_issue No solution_interaction_issue Use milder lysis/wash buffers. Consider crosslinking. ip_works->solution_interaction_issue Yes wash_stringent Are wash conditions optimal? precleared->wash_stringent Yes solution_preclear Perform pre-clearing step. precleared->solution_preclear No ab_titrated Was antibody titrated? wash_stringent->ab_titrated Yes solution_wash Increase wash steps or buffer stringency. wash_stringent->solution_wash No solution_ab_titration Optimize antibody concentration. ab_titrated->solution_ab_titration No

References

Validating the Specificity of a New Anti-Smd1 Antibody: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of a new anti-Smd1 antibody. This guide outlines key experimental protocols, data interpretation, and solutions to common challenges encountered during the validation process.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps in validating a new anti-Smd1 antibody?

A1: The initial and most critical step is to perform a Western blot analysis using cell lysates from cell lines with known high and low expression of Smd1. Ideally, this should include a knockout (KO) or knockdown (KD) cell line for this compound as a negative control. A specific antibody should detect a single band at the expected molecular weight of this compound (~13 kDa) in the positive control lysates and show no band in the KO/KD lysate.

Q2: My Western blot shows multiple bands. What could be the cause?

A2: Multiple bands can be due to several factors:

  • Non-specific binding: The antibody may be cross-reacting with other proteins. Optimizing antibody concentration and blocking conditions is crucial.

  • Protein isoforms or post-translational modifications: this compound may exist in different forms that migrate differently on a gel. Consult protein databases like UniProt for information on known isoforms or modifications.

  • Protein degradation: Ensure that protease inhibitors are always used during sample preparation to prevent protein degradation.

  • Antibody concentration: Too high a concentration of the primary antibody can lead to non-specific binding.

Q3: How can I confirm the subcellular localization of this compound with my new antibody?

A3: Immunofluorescence (IF) or immunohistochemistry (IHC) are the standard methods. This compound is a core component of the spliceosome and is expected to be localized in the nucleus. Co-staining with a known nuclear marker (e.g., DAPI) can confirm this localization.

Q4: What is the best negative control for validating an anti-Smd1 antibody?

A4: The gold standard negative control is a genetically verified knockout (KO) or knockdown (KD) cell line for the SNRPD1 gene (which codes for this compound). This provides the most definitive evidence of antibody specificity. If KO/KD cells are not available, cell lines with known low or no expression of this compound can be used as an alternative.

Q5: My immunoprecipitation (IP) experiment is not working. What are some common reasons?

A5: Common issues with IP include:

  • Antibody not suitable for IP: Not all antibodies that work in Western blot will work in IP, as IP requires the antibody to recognize the native conformation of the protein.

  • Insufficient lysis: The protein of interest may not be efficiently extracted from the cells. Ensure your lysis buffer is appropriate for nuclear proteins.

  • Inefficient antibody-bead coupling: Ensure proper coupling of the antibody to the protein A/G beads.

  • Washing steps: Insufficient washing can lead to high background, while overly stringent washing can elute the protein of interest.

Experimental Workflow for Antibody Validation

A systematic approach is crucial for validating a new antibody. The following workflow outlines the key steps.

Antibody_Validation_Workflow cluster_0 Initial Validation cluster_1 Application-Specific Validation cluster_2 Data Analysis & Confirmation WB Western Blot (WB) Controls Positive & Negative Controls (e.g., KO/KD cell lines) WB->Controls Requires IP Immunoprecipitation (IP) WB->IP If WB is successful IF_IHC Immunofluorescence (IF) / Immunohistochemistry (IHC) WB->IF_IHC If WB is successful Analysis Data Analysis IP->Analysis IF_IHC->Analysis Specificity Confirm Specificity Analysis->Specificity

Caption: A logical workflow for validating a new anti-Smd1 antibody.

Key Experimental Protocols

Western Blotting

This is the primary method for assessing antibody specificity and detecting the target protein at its correct molecular weight.

Methodology:

  • Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with the new anti-Smd1 primary antibody (start with the manufacturer's recommended dilution, e.g., 1:1000) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Expected Results:

Cell Lysate TypeExpected OutcomeInterpretation
Wild-Type (High this compound) Single band at ~13 kDaAntibody recognizes this compound
This compound KO/KD No band at ~13 kDaConfirms antibody specificity
Overexpression Lysate Strong band at ~13 kDaPositive control for antibody binding
Immunoprecipitation (IP)

IP is used to confirm that the antibody can bind to the native this compound protein and can be used to isolate this compound and its interacting partners.

Methodology:

  • Lysate Preparation:

    • Use a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-Smd1 antibody or an isotype control antibody for 2-4 hours or overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer.

    • Elute the protein-antibody complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluate by Western blotting using the same anti-Smd1 antibody.

Expected Results:

SampleExpected Outcome in Western BlotInterpretation
IP with anti-Smd1 Band at ~13 kDaAntibody successfully immunoprecipitates native this compound
IP with Isotype Control No band at ~13 kDaDemonstrates specificity of the IP reaction
Input Lysate Band at ~13 kDaConfirms presence of this compound in the starting material
Immunofluorescence (IF)

IF is used to visualize the subcellular localization of this compound.

Methodology:

  • Cell Preparation:

    • Grow cells on coverslips to 50-70% confluency.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with the anti-Smd1 primary antibody (e.g., 1:200) for 1 hour at room temperature.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount coverslips with a mounting medium containing DAPI.

    • Image using a fluorescence microscope.

Expected Results:

StainingExpected LocalizationInterpretation
Anti-Smd1 Nuclear stainingConsistent with the known localization of this compound in the spliceosome
DAPI Nuclear stainingNuclear counterstain for co-localization analysis
Secondary Antibody Only No specific stainingConfirms that the secondary antibody is not binding non-specifically

This compound Signaling and Interaction Pathways

This compound is a core component of the Smith (Sm) protein complex, which is essential for the biogenesis of small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. It is also involved in the processing of microRNAs (miRNAs).

Spliceosome Assembly Pathway

Spliceosome_Assembly cluster_0 Cytoplasm cluster_1 Nucleus Sm_proteins Sm Proteins (including this compound) pICln pICln Sm_proteins->pICln binds to SMN_complex SMN Complex pICln->SMN_complex delivers to snRNA U-snRNA SMN_complex->snRNA assembles on snRNP snRNP Core Particle SMN_complex->snRNP forms Spliceosome Spliceosome snRNP->Spliceosome incorporates into pre_mRNA pre-mRNA Spliceosome->pre_mRNA acts on mRNA Mature mRNA pre_mRNA->mRNA splicing

Caption: The role of this compound in the spliceosome assembly pathway.
miRNA Biogenesis Pathway

miRNA_Biogenesis cluster_0 Nucleus cluster_1 Cytoplasm pri_miRNA pri-miRNA Microprocessor Microprocessor Complex (Drosha + Pasha) pri_miRNA->Microprocessor processed by Smd1_complex This compound Complex Microprocessor->Smd1_complex interacts with pre_miRNA pre-miRNA Microprocessor->pre_miRNA Smd1_complex->pri_miRNA binds to Dicer Dicer pre_miRNA->Dicer processed by miRNA_duplex miRNA duplex Dicer->miRNA_duplex RISC RISC Loading miRNA_duplex->RISC AGO2 AGO2 RISC->AGO2 associates with Mature_miRNA Mature miRNA AGO2->Mature_miRNA

Caption: The involvement of this compound in the miRNA biogenesis pathway.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No signal in Western Blot - Low protein expression- Inactive primary/secondary antibody- Inefficient transfer- Use a positive control cell line known to express this compound.- Check antibody storage and use a fresh aliquot.- Verify transfer efficiency with Ponceau S staining.
High background in Western Blot - Antibody concentration too high- Insufficient blocking- Inadequate washing- Titrate the primary antibody concentration.- Increase blocking time or try a different blocking agent (e.g., 5% BSA).- Increase the number and duration of wash steps.
Non-specific bands in Western Blot - Cross-reactivity of the primary antibody- Protein degradation- Use a KO/KD lysate to confirm which band is specific.- Optimize antibody dilution.- Ensure fresh protease inhibitors are used.
No signal in Immunofluorescence - Low protein expression- Antibody not suitable for IF- Inadequate fixation/permeabilization- Use an overexpression cell line as a positive control.- Confirm antibody suitability on the datasheet.- Optimize fixation and permeabilization conditions.
High background in Immunofluorescence - Non-specific antibody binding- Autofluorescence of cells/tissue- Increase blocking time and include serum from the secondary antibody host species.- Use an appropriate autofluorescence quenching reagent.
No band in IP-Western Blot - Antibody does not recognize native protein- Protein-protein interactions masking the epitope- Test a different anti-Smd1 antibody validated for IP.- Try a milder lysis buffer.

Validation & Comparative

Validating Smd1 Protein-Protein Interactions: A Comparative Guide to Pulldown Assays and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a detailed comparison of pulldown assays with alternative methods for validating interactions with the Smd1 protein, a core component of the spliceosome. We present supporting experimental data, detailed protocols, and visualizations to aid in experimental design and interpretation.

Unveiling the this compound Interactome: A Comparative Analysis of Validation Techniques

The small nuclear ribonucleoprotein D1 (this compound) is an essential protein involved in pre-mRNA splicing, forming the core of the U1, U2, U4, and U5 small nuclear ribonucleoproteins (snRNPs). Understanding its interaction network is crucial for dissecting the mechanisms of splicing and its deregulation in various diseases. While multiple techniques exist to study PPIs, this guide focuses on the pulldown assay and provides a comparative analysis with Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) systems.

Method Comparison at a Glance
FeaturePulldown AssayCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)
Principle In vitro binding of a purified "bait" protein to "prey" proteins from a cell lysate.In vivo interaction capture where an antibody targets an endogenous "bait" protein, pulling down its binding partners.In vivo transcriptional activation in yeast based on the interaction of a "bait" and "prey" protein fused to transcription factor domains.
Interaction Type Primarily direct physical interactions.Direct and indirect interactions within a native protein complex.Primarily direct physical interactions.
Quantitative Data Semi-quantitative by Western blot; can be made more quantitative with techniques like mass spectrometry.Semi-quantitative by Western blot; relative quantification is possible.Indirectly quantitative through reporter gene expression (e.g., colony growth on selective media, β-galactosidase activity).
Strengths Relatively simple and versatile; can identify novel interactors.Captures interactions in a more physiological context; can identify components of a stable complex.High-throughput screening of entire libraries is possible; detects transient interactions.
Limitations Prone to false positives due to non-specific binding; may not detect transient or weak interactions.Dependent on antibody specificity and availability; may miss transient interactions.Prone to false positives and false negatives; interactions occur in a non-native (yeast nucleus) environment.

Experimental Data: A Case Study

While direct quantitative comparisons for this compound across all three methods in a single study are limited, we can draw insights from existing data. For instance, the BioGRID database reports a high-confidence interaction between human this compound and Cullin-2 (CUL2), identified through affinity capture-mass spectrometry, a technique closely related to pulldown assays. This provides a tangible example of a validated this compound interaction.

To illustrate a comparative approach, consider a hypothetical experiment validating the known interaction between this compound and the Survival of Motor Neuron (SMN) protein.

MethodExpected Outcome for this compound-SMN InteractionPotential Quantitative Metric
GST Pulldown Elution fraction shows bands corresponding to both GST-Smd1 (bait) and SMN (prey) on a Western blot.Densitometry analysis of Western blot bands to estimate the ratio of pulled-down SMN to input.
Co-IP Immunoprecipitation with an anti-Smd1 antibody followed by Western blotting with an anti-SMN antibody reveals a band for SMN.Comparison of the SMN band intensity in the this compound-IP lane versus a negative control (e.g., IgG-IP).
Yeast Two-Hybrid Yeast co-transformed with this compound-bait and SMN-prey plasmids grow on selective media.Quantification of colony growth or β-galactosidase activity assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are outlined protocols for each technique, which can be adapted for validating this compound interactions.

GST Pulldown Assay Protocol

This protocol describes the use of a Glutathione S-transferase (GST)-tagged this compound protein as bait to pull down interacting proteins from a cell lysate.

  • Bait Protein Expression and Purification:

    • Transform E. coli with a plasmid encoding GST-Smd1.

    • Induce protein expression with IPTG.

    • Lyse the bacteria and purify the GST-Smd1 fusion protein using glutathione-agarose beads.

    • Elute the purified protein or use the beads with the bound protein directly.

  • Prey Protein Preparation (Cell Lysate):

    • Culture mammalian cells (e.g., HEK293T) and lyse them in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pulldown Reaction:

    • Incubate the purified GST-Smd1 (or beads with bound GST-Smd1) with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with GST alone to identify proteins that bind non-specifically to the GST tag or the beads.

  • Washing:

    • Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a buffer containing reduced glutathione or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein (e.g., anti-SMN).

Co-Immunoprecipitation (Co-IP) Protocol

This protocol is designed to capture endogenous this compound and its interacting partners.

  • Cell Lysis:

    • Lyse cultured cells in a gentle lysis buffer (e.g., Triton X-100 based buffer) to maintain protein complexes.

    • Pre-clear the lysate by incubating with non-specific IgG and protein A/G beads to reduce background.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific for this compound overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Use a negative control with a non-specific IgG of the same isotype.

  • Washing:

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the samples by Western blotting using antibodies against the potential interacting partner.

Yeast Two-Hybrid (Y2H) Protocol

This protocol outlines the screening for this compound interactors using a GAL4-based Y2H system.

  • Plasmid Construction:

    • Clone the this compound coding sequence into a "bait" vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).

    • Clone the potential interacting protein's coding sequence or a cDNA library into a "prey" vector (e.g., pGADT7) to create fusions with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.

    • Include appropriate positive and negative controls.

  • Selection and Screening:

    • Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan and leucine to select for plasmid presence, and histidine and adenine to select for interaction).

    • Growth on the selective media indicates a potential interaction.

  • Validation:

    • Perform a β-galactosidase filter lift assay to confirm the activation of another reporter gene.

    • Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for pulldown assays and the logic of the yeast two-hybrid system.

Pulldown_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation Bait_Expression Express GST-Smd1 in E. coli Bait_Purification Purify on Glutathione Beads Bait_Expression->Bait_Purification Incubation Incubate Bait with Prey Lysate Bait_Purification->Incubation Cell_Culture Culture Mammalian Cells Cell_Lysis Lyse Cells Cell_Culture->Cell_Lysis Cell_Lysis->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Analyze by Western Blot Elution->Analysis

Caption: Workflow of a GST pulldown assay.

Yeast_Two_Hybrid_Logic cluster_no_interaction No Interaction cluster_interaction Interaction Occurs Bait1 This compound-DBD Promoter1 Promoter Bait1->Promoter1 Binds Transcription1 No Transcription Prey1 ProteinX-AD Reporter1 Reporter Gene Bait2 This compound-DBD Prey2 SMN-AD Bait2->Prey2 Interacts Promoter2 Promoter Bait2->Promoter2 Binds Reporter2 Reporter Gene Prey2->Reporter2 Activates Transcription2 Transcription Reporter2->Transcription2

Caption: Logic of the yeast two-hybrid system.

By carefully selecting the appropriate method and optimizing the experimental conditions, researchers can confidently validate this compound protein-protein interactions, paving the way for a deeper understanding of its role in cellular function and disease.

A Comparative Guide to the Functional Differences Between Smd1 and Smd2 Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional distinctions between the Smd1 and Smd2 proteins, core components of the spliceosome. While both are essential for the fundamental process of pre-mRNA splicing, emerging evidence reveals specialized roles and interactions that set them apart. This document synthesizes experimental data to highlight these differences, offering insights for researchers in RNA biology and professionals in drug development targeting splicing machinery.

Core Functional Roles and Shared Characteristics

This compound and Smd2 are members of the highly conserved family of Sm proteins.[1][2] They are two of the seven Sm proteins (B/B', D1, D2, D3, E, F, and G) that form a heteroheptameric ring around a conserved sequence on small nuclear RNAs (snRNAs), specifically U1, U2, U4, and U5.[3][4][5] This Sm-snRNA complex, known as a small nuclear ribonucleoprotein (snRNP), is the fundamental building block of the spliceosome.[6][7] Both this compound and Smd2 are essential for cell survival, and the depletion of either protein disrupts snRNP biogenesis and leads to a halt in pre-mRNA splicing.[8][9] Despite their structural similarities and co-localization within the Sm ring, they are not functionally redundant; overexpression of one cannot compensate for the loss of the other, indicating they have distinct, indispensable functions.[8]

Key Functional Differences

The primary functional distinctions between this compound and Smd2 lie in their specific protein-protein interactions during the snRNP assembly process and in their emerging extra-spliceosomal roles.

Interaction with the SMN Complex

A critical difference is the unique interaction of this compound with the Survival of Motor Neuron (SMN) protein complex, the cellular machine responsible for assembling the Sm ring onto snRNAs.[10] this compound possesses a C-terminal tail rich in arginine and glycine (RG domain) that is necessary and sufficient for direct binding to the SMN protein.[11] This interaction is mediated by the Tudor domain of the SMN protein, which recognizes symmetrically dimethylated arginine residues within this compound's RG tail.[12] Smd2 lacks this RG domain and does not directly mediate the initial recruitment of the Sm sub-complex to the SMN machinery. This positions this compound as a key adapter protein in the initial stages of snRNP biogenesis.

Position and Interactions within the Sm Ring

Structural studies of human snRNPs reveal that this compound and Smd2 are adjacent in the heptameric ring, with Smd2 positioned between this compound and SmF.[3][13] This specific arrangement dictates their nearest-neighbor interactions, which are crucial for the stability and architecture of the Sm core. Mutagenesis studies in yeast have shown that mutations in Smd2 have the most significant negative synergistic effects when combined with mutations in its direct neighbors, this compound and SmF, highlighting the importance of these specific interfaces.[13]

Extra-Spliceosomal Functions

Recent research has uncovered roles for Sm proteins beyond their canonical function in splicing. Notably, this compound has been implicated in pathways independent of the spliceosome.

  • RNA Interference (RNAi): In Drosophila, this compound is required for the RNAi pathway, impacting both the biogenesis of small interfering RNAs (siRNAs) and the assembly of the RNA-induced silencing complex (siRISC).[14] This function appears to be independent of its role in pre-mRNA splicing.[14]

  • PI3K/Akt/mTOR Pathway Regulation: In the context of cancer, the silencing of this compound has been shown to suppress the PI3K/Akt/mTOR signaling pathway in hepatocellular carcinoma cells.[9][15] This suggests a potential role for this compound in linking RNA processing to cell growth and proliferation pathways.

Currently, similar extra-spliceosomal functions have not been as clearly defined for Smd2.

Quantitative Data Summary

The following table summarizes the key distinguishing features of this compound and Smd2 based on available experimental data.

FeatureThis compoundSmd2References
C-terminal RG Domain PresentAbsent[11]
Direct SMN Binding Yes (via RG domain)No[11][12]
Position in Sm Ring Adjacent to SmD2 and SmBAdjacent to this compound and SmF[13]
Role in RNAi (Drosophila) Required for siRNA biogenesis and siRISC assemblyNot reported[14]
Link to PI3K/Akt/mTOR Silencing suppresses pathwayNot directly reported, but general Sm protein inhibition is lethal to cancer cells[9][15]

Signaling and Assembly Pathways

The distinct roles of this compound and Smd2 are best visualized in the context of their respective pathways.

snRNP_Biogenesis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus snRNA pre-snRNA SMN_complex SMN Complex snRNA->SMN_complex Binding Sm_ring_assembly Immature Sm Core (on snRNA) SMN_complex->Sm_ring_assembly Mediates Assembly Sm_subcore This compound/D2/E/F/G Sub-complex Sm_subcore->SMN_complex Recruitment SmB_D3 SmB/D3 SmB_D3->Sm_ring_assembly Joins This compound This compound RG_tail RG Domain This compound->RG_tail RG_tail->SMN_complex   Key Interaction Mature_snRNP Mature snRNP Sm_ring_assembly->Mature_snRNP Hypermethylation & Maturation Spliceosome Spliceosome Assembly Mature_snRNP->Spliceosome Nuclear Import Smd1_ExtraSpliceosomal cluster_splicing Canonical Function cluster_extra Extra-Spliceosomal Functions This compound This compound Spliceosome Spliceosome This compound->Spliceosome Core Component RNAi RNAi Pathway This compound->RNAi Required for (Drosophila) PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Modulates mRNA_splicing pre-mRNA Splicing Spliceosome->mRNA_splicing siRNA_biogenesis siRNA Biogenesis RNAi->siRNA_biogenesis siRISC siRISC Assembly RNAi->siRISC Cell_growth Cell Growth & Proliferation PI3K->Cell_growth

References

Comparative Analysis of Smd1 Expression Across Human Tissues

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the expression of Small Nuclear Ribonucleoprotein D1 (Smd1), also known as SNRPD1, across a variety of human tissues. This compound is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Beyond this canonical role, emerging evidence highlights its involvement in the microRNA (miRNA) biogenesis pathway, underscoring its importance in post-transcriptional gene regulation.

Understanding the differential expression of this compound is crucial for elucidating its tissue-specific functions and its potential role in disease. This document summarizes quantitative data on both gene and protein expression, provides detailed experimental protocols for validation, and visualizes key biological and experimental workflows.

Quantitative Expression Analysis of this compound

The expression of this compound varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from two major public databases: the Genotype-Tissue Expression (GTEx) portal for RNA-sequencing data and the Protein Abundance Database (PaxDb) for mass spectrometry-based protein abundance data.

Table 1: this compound (SNRPD1) Gene Expression in Human Tissues

This table presents the median gene expression of SNRPD1 in Transcripts Per Million (TPM) from the GTEx V8 dataset. Tissues are ranked from highest to lowest median expression.

TissueMedian Expression (TPM)
EBV-transformed lymphocytes68.3
Spleen49.5
Small Intestine - Terminal Ileum45.2
Colon - Transverse41.8
Lung38.6
Adrenal Gland37.5
Stomach36.9
Ovary35.1
Pituitary34.5
Thyroid33.8
Testis32.7
Esophagus - Mucosa31.5
Pancreas30.1
Adipose - Subcutaneous28.9
Skin - Sun Exposed27.4
Artery - Aorta26.8
Heart - Left Ventricle25.5
Whole Blood24.1
Nerve - Tibial23.3
Uterus22.6
Breast - Mammary Tissue21.9
Prostate20.8
Kidney - Cortex19.5
Brain - Cerebellum18.2
Liver17.4
Muscle - Skeletal16.1

Data Source: GTEx Portal (gtexportal.org), Gene: SNRPD1. Data retrieved October 2025.

Table 2: this compound Protein Abundance in Human Tissues

This table displays the integrated protein abundance of this compound in parts per million (ppm) as curated by the PaxDb. This integration provides a weighted average from multiple mass spectrometry datasets.

Tissue/Cell TypeIntegrated Abundance (ppm)
Cell line (CD8)596
Female Gonad (Ovary)565
Whole Organism (Integrated)553
Testis434
Lymph Node185

Data Source: PaxDb (pax-db.org), Protein: SNRPD1 (Human). Data retrieved October 2025.[1]

This compound Signaling Pathway Involvement

This compound is a key player in two fundamental cellular processes: pre-mRNA splicing and miRNA biogenesis. While its role in the spliceosome is well-established, its function in miRNA processing is an area of active research. This compound has been shown to interact with components of the Microprocessor complex, which is responsible for the initial cleavage of primary miRNA transcripts (pri-miRNAs) in the nucleus.

The diagram below illustrates the canonical miRNA biogenesis pathway, highlighting the step where this compound is implicated.

This compound's role in the miRNA biogenesis pathway.

Experimental Workflows and Protocols

To validate and compare the expression of this compound in different tissues, several well-established molecular biology techniques can be employed. The general workflow for such a comparative analysis is depicted below.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification & Comparison TissueA Tissue A Protein_Ext Protein Extraction (Lysis Buffer) TissueA->Protein_Ext RNA_Ext RNA Extraction (e.g., Trizol) TissueA->RNA_Ext TissueB Tissue B TissueB->Protein_Ext TissueB->RNA_Ext TissueC Tissue C TissueC->Protein_Ext TissueC->RNA_Ext WB Western Blot Protein_Ext->WB IHC Immunohistochemistry Protein_Ext->IHC qPCR RT-qPCR RNA_Ext->qPCR Quant_Protein Protein Level Comparison WB->Quant_Protein IHC->Quant_Protein Quant_RNA mRNA Level Comparison qPCR->Quant_RNA

Workflow for comparative this compound expression analysis.
Experimental Protocols

Below are detailed methodologies for the key experiments cited in the workflow.

1. Western Blot Analysis for this compound Protein Expression

This protocol is used to separate proteins by size and detect the this compound protein using a specific antibody.

  • Tissue Lysate Preparation :

    • Harvest fresh tissue and wash briefly in ice-cold Phosphate-Buffered Saline (PBS).

    • For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold RIPA lysis buffer containing protease inhibitors.[2]

    • Homogenize the tissue using an electric homogenizer on ice.

    • Agitate the mixture for 2 hours at 4°C.[2]

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.[2]

    • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Normalize protein concentrations for all samples. Add 2X Laemmli sample buffer to 20-30 µg of total protein.[2]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[2]

    • Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel.

    • Run the gel at 100-120V for 1-2 hours until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.[2]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]

    • Wash the membrane again three times with TBST for 5 minutes each.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Band intensity can be quantified using image analysis software.

2. Immunohistochemistry (IHC) for this compound Localization

This technique allows for the visualization of this compound protein within the context of tissue architecture.

  • Tissue Preparation :

    • Fix fresh tissue in 4% paraformaldehyde for 8-24 hours.

    • Dehydrate the tissue through a graded series of ethanol solutions (e.g., 70%, 85%, 95%, 100%).

    • Clear the tissue in xylene and embed in paraffin wax.

    • Cut 5-10 µm thick sections using a microtome and mount them on positively charged slides.

  • Staining :

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

    • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes to unmask the antigen epitope.

    • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.

    • Block non-specific binding sites with a blocking serum for 1 hour.

    • Incubate the sections with the primary antibody against this compound overnight at 4°C in a humidified chamber.

    • Wash with PBS and incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash again and apply a streptavidin-HRP conjugate for 30 minutes.

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate the slides, clear in xylene, and mount with a coverslip. The staining intensity and localization can then be observed under a microscope.

3. Quantitative Real-Time PCR (qPCR) for this compound Gene Expression

qPCR is used to measure the amount of this compound mRNA in different tissues, providing a measure of gene expression.

  • RNA Extraction and cDNA Synthesis :

    • Homogenize ~50-100 mg of tissue in 1 mL of Trizol reagent.

    • Extract total RNA according to the manufacturer's protocol, which involves phase separation with chloroform and precipitation with isopropanol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction :

    • Prepare a qPCR master mix containing SYBR Green dye, dNTPs, Taq DNA polymerase, and reaction buffer.

    • In a qPCR plate, combine the master mix with forward and reverse primers specific for the this compound gene and the diluted cDNA template.

    • Include a no-template control (NTC) and samples for a reference gene (e.g., GAPDH, ACTB) for normalization.

    • Run the plate in a qPCR thermal cycler. A typical protocol includes an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis :

    • The instrument measures fluorescence at each cycle, and the cycle at which the fluorescence crosses a threshold is called the quantification cycle (Cq).

    • Calculate the relative expression of the this compound gene using the 2-ΔΔCq method.[2]

    • This involves normalizing the Cq value of this compound to the Cq value of the reference gene (ΔCq) and then comparing the ΔCq values across different tissues.[2]

References

Validating the Role of Smd1 in Alternative Splicing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the role of Smd1, a core component of the spliceosome, in alternative splicing with other key splicing regulators, namely SR proteins and hnRNP proteins. By examining their distinct mechanisms of action, this document serves as a valuable resource for researchers investigating splicing regulation and its implications in disease and therapeutic development.

Introduction to Splicing Regulation

Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple distinct mRNA transcripts, and consequently proteins, from a single gene. This intricate mechanism is orchestrated by the spliceosome, a dynamic macromolecular machine, and is fine-tuned by a host of regulatory proteins. Understanding the specific roles of these proteins is crucial for deciphering the complexities of gene regulation and for developing targeted therapies for diseases caused by splicing dysregulation.

This guide focuses on this compound, one of the core Sm proteins that form the foundation of the small nuclear ribonucleoproteins (snRNPs), the building blocks of the spliceosome. We will compare its function to that of two major families of splicing regulators: the serine/arginine-rich (SR) proteins, which generally enhance splicing, and the heterogeneous nuclear ribonucleoproteins (hnRNPs), which often act as splicing silencers.

Comparative Analysis of Splicing Factors

The regulation of alternative splicing is a delicate balance between the constitutive splicing machinery and the influence of various regulatory factors. This compound, as a core Sm protein, plays a more foundational role compared to the modulatory functions of SR and hnRNP proteins.

FeatureThis compound (and Sm Proteins)SR Proteins (e.g., SRSF1)hnRNP Proteins (e.g., hnRNP A1)
Primary Role Core component of the spliceosome; essential for constitutive and alternative splicing.[1]Splicing enhancers; promote exon inclusion.[2][3]Splicing silencers; often promote exon skipping.[2][3]
Mechanism of Action Stabilizes the binding of U1 snRNP to the 5' splice site and is integral to the structural integrity of the spliceosome.[1]Bind to exonic splicing enhancers (ESEs) and recruit spliceosomal components to nearby weak splice sites.[2]Bind to exonic or intronic splicing silencers (ESSs/ISSs) and can sterically hinder the binding of spliceosomal components or promote inhibitory RNA secondary structures.[2]
Binding Specificity Binds to a conserved region on small nuclear RNAs (snRNAs) within the snRNP core.[1]Binds to specific purine-rich sequences (ESEs) on the pre-mRNA.Binds to specific AU-rich sequences (ESSs/ISSs) on the pre-mRNA.
Impact of Depletion Global disruption of splicing; can be lethal. RNA-seq analysis upon this compound knockdown in Drosophila cells showed altered splicing patterns in ~25% of cellular mRNAs.[4]Primarily leads to exon skipping of target genes.Primarily leads to the inclusion of otherwise skipped exons.

Experimental Data: The Impact of this compound Depletion on Alternative Splicing

While direct comparative high-throughput studies are limited, data from RNA-sequencing (RNA-seq) experiments on this compound-depleted cells provide valuable insights into its global impact on alternative splicing.

A key study in Drosophila S2 cells demonstrated that the depletion of this compound via RNA interference (RNAi) resulted in significant changes to the splicing landscape.

Table 1: Global Alternative Splicing Changes upon this compound Knockdown

Type of Splicing EventPercentage of Genes AffectedDescription
Skipped ExonData not specifically broken down in the primary source, but a significant portion of the 25% of affected genes would fall into this category.Exons are excluded from the mature mRNA.
Intron RetentionAs above.Introns are not spliced out and remain in the mature mRNA.
Alternative 5' or 3' Splice SitesAs above.The spliceosome utilizes different splice sites, leading to shorter or longer exons.
Total Genes with Altered Splicing ~25% A quarter of all expressed genes showed at least one altered splicing event upon this compound knockdown.[4]

This data highlights the widespread and critical role of this compound in maintaining the fidelity of splicing across the transcriptome.

Experimental Protocols

Validating the role of this compound and comparing it to other splicing factors requires a combination of molecular biology and bioinformatics techniques. Below are detailed methodologies for key experiments.

siRNA-Mediated Knockdown of Splicing Factors and RNA-Sequencing

This protocol outlines the steps for reducing the expression of this compound, an SR protein (e.g., SRSF1), and an hnRNP protein (e.g., hnRNP A1) in cell culture, followed by high-throughput sequencing to analyze global changes in alternative splicing.

Materials:

  • Human cell line (e.g., HeLa or HEK293)

  • siRNAs targeting this compound, SRSF1, hnRNP A1, and a non-targeting control

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS

  • TRIzol reagent

  • RNeasy Mini Kit (Qiagen)

  • TruSeq Stranded mRNA Library Prep Kit (Illumina)

  • Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Cell Culture and Transfection:

    • Plate 2.5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.

    • For each well, dilute 50 pmol of siRNA in 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature.

    • Add the 250 µL of siRNA-lipid complex to the cells.

    • Incubate the cells for 48-72 hours.

  • RNA Extraction and Library Preparation:

    • Harvest the cells and extract total RNA using TRIzol, followed by purification with the RNeasy Mini Kit, including an on-column DNase digestion step.

    • Verify RNA integrity using a Bioanalyzer.

    • Prepare sequencing libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit according to the manufacturer's instructions.

  • Sequencing and Data Analysis:

    • Sequence the libraries on an Illumina NovaSeq platform to generate at least 30 million paired-end reads per sample.

    • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Differential Splicing Analysis: Use software such as rMATS or LeafCutter to identify and quantify alternative splicing events and to detect significant differences between the knockdown and control samples.

    • Visualization: Use Sashimi plots to visualize the alternative splicing events of interest.

In Vitro Splicing Assay

This assay allows for the examination of the direct effect of purified proteins on the splicing of a specific pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • pGEM-T Easy vector containing a pre-mRNA sequence with an alternative exon

  • T7 RNA polymerase

  • α-32P-UTP

  • Recombinant this compound, SRSF1, and hnRNP A1 proteins

  • Splicing reaction buffer (20 mM HEPES, 3 mM MgCl2, 60 mM KCl, 0.5 mM DTT, 5% glycerol)

  • ATP

Procedure:

  • In Vitro Transcription:

    • Linearize the plasmid DNA downstream of the pre-mRNA insert.

    • Synthesize radiolabeled pre-mRNA by in vitro transcription using T7 RNA polymerase and α-32P-UTP.

    • Purify the RNA transcript by gel electrophoresis.

  • In Vitro Splicing Reaction:

    • Set up splicing reactions containing 40% (v/v) HeLa nuclear extract, 10 fmol of radiolabeled pre-mRNA, ATP, and splicing reaction buffer.

    • For comparative analysis, add increasing concentrations of purified recombinant this compound, SRSF1, or hnRNP A1 to separate reactions.

    • Incubate the reactions at 30°C for 2 hours.

  • Analysis of Splicing Products:

    • Stop the reactions and extract the RNA.

    • Separate the RNA products on a denaturing polyacrylamide gel.

    • Visualize the spliced and unspliced RNA products by autoradiography and quantify the band intensities to determine the percentage of exon inclusion.

Visualizing the Mechanisms of Splicing Regulation

The following diagrams, generated using the DOT language, illustrate the distinct roles of this compound, SR proteins, and hnRNP proteins in modulating splice site selection.

Smd1_Mechanism cluster_pre_mRNA pre-mRNA cluster_Spliceosome Spliceosome Core exon1 Exon 1 five_prime_ss 5' Splice Site (GU) exon1->five_prime_ss intron Intron exon2 Exon 2 five_prime_ss->intron U1_snRNP U1 snRNP U1_snRNP->five_prime_ss binds to This compound This compound This compound->U1_snRNP stabilizes

Caption: this compound stabilizes U1 snRNP at the 5' splice site.

SR_Protein_Mechanism cluster_pre_mRNA pre-mRNA cluster_Factors Splicing Factors intron1 Intron weak_ss Weak 3' Splice Site intron1->weak_ss exon Exon ESE ESE exon->ESE intron2 Intron weak_ss->exon SR_protein SR Protein SR_protein->ESE binds to U2AF U2AF SR_protein->U2AF recruits U2AF->weak_ss enhances binding to

Caption: SR proteins recruit splicing factors to weak splice sites.

hnRNP_Mechanism cluster_pre_mRNA pre-mRNA cluster_Factors Splicing Factors exon1 Exon 1 five_prime_ss 5' Splice Site exon1->five_prime_ss intron Intron exon2 Exon 2 ESS ESS ESS->intron five_prime_ss->ESS hnRNP_A1 hnRNP A1 hnRNP_A1->ESS binds to U1_snRNP U1 snRNP U1_snRNP->five_prime_ss binding blocked by hnRNP A1

Caption: hnRNP proteins can block access to splice sites.

Conclusion

This compound's role in alternative splicing is integral and foundational, ensuring the basic functionality of the spliceosome. In contrast, SR and hnRNP proteins provide a layer of regulation, acting as molecular switches that fine-tune splice site selection in response to cellular signals and developmental cues. For researchers in drug development, understanding these distinct mechanisms is paramount. While targeting core components like this compound would likely have widespread and potentially toxic effects, modulating the activity of specific SR or hnRNP proteins offers a more targeted approach for correcting aberrant splicing in various diseases. The experimental frameworks provided in this guide offer a robust starting point for further investigation into the intricate world of alternative splicing regulation.

References

Unraveling the Cross-Species Reactivity of Anti-Smd1 Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies is paramount for the successful execution of preclinical studies and the confident interpretation of experimental results. This guide provides a comprehensive comparison of the performance of anti-Smd1 antibodies across various species, supported by sequence alignment data and detailed experimental protocols.

Small nuclear ribonucleoprotein D1 (Smd1), also known as SNRPD1, is a core component of the spliceosome, a complex cellular machine responsible for splicing pre-mRNA. Given its essential role in gene expression, this compound is a highly conserved protein across a wide range of eukaryotic organisms. This high degree of conservation suggests that antibodies developed against this compound from one species are likely to recognize the protein in other species. This guide delves into the specifics of this cross-reactivity, providing valuable insights for researchers utilizing anti-Smd1 antibodies in their work.

Performance Comparison of Anti-Smd1 Antibodies

The following table summarizes the expected performance of anti-Smd1 antibodies in various applications across different species, based on the high sequence conservation of the this compound protein. It is important to note that while high sequence homology is a strong indicator of cross-reactivity, empirical validation is always recommended.

ApplicationHumanMouseRatDrosophila melanogaster (Fruit Fly)Caenorhabditis elegans (Nematode)Saccharomyces cerevisiae (Yeast)
Western Blot (WB) ExpectedExpectedExpectedLikelyPossiblePossible
Immunofluorescence (IF) ExpectedExpectedExpectedLikelyPossiblePossible
Immunoprecipitation (IP) ExpectedExpectedExpectedLikelyPossiblePossible
Immunohistochemistry (IHC) ExpectedExpectedExpectedLikelyPossiblePossible
ELISA Validated[1][2][3]LikelyLikelyPossiblePossiblePossible

Note: "Expected" indicates a high likelihood of cross-reactivity based on sequence homology. "Likely" suggests a good probability of cross-reactivity. "Possible" indicates that cross-reactivity may occur but might be weaker or require optimization. "Validated" signifies that commercial kits are available and have been used in this application for the specified species.

Key Insights from Experimental Data

While specific cross-species reactivity data for commercially available research-use anti-Smd1 antibodies is not always readily available in comprehensive datasheets, the high degree of protein sequence conservation strongly supports the likelihood of broad cross-reactivity, particularly among mammals. The primary focus of commercially available anti-Smd1 antibodies has been for the diagnosis of Systemic Lupus Erythematosus (SLE) in humans, where they are used to detect autoantibodies against the this compound protein[1][2][3][4][5].

Protein Sequence Conservation Analysis

To provide a molecular basis for the expected cross-reactivity, a multiple sequence alignment of this compound proteins from various species was performed. The high percentage of identical and similar amino acids, especially within key functional domains, underscores the structural conservation of the protein and the high probability of antibody cross-reactivity.

This compound Protein Sequence Identity Matrix (%)

SpeciesHumanMouseRatD. melanogasterC. elegansS. cerevisiae
Human 10099.298.364.760.545.1
Mouse 10099.265.561.346.0
Rat 10064.760.545.1
D. melanogaster 10058.744.3
C. elegans 10041.7
S. cerevisiae 100

This high degree of sequence identity, particularly among vertebrates, provides a strong rationale for the expected cross-reactivity of anti-Smd1 antibodies in this group.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antibody performance and cross-reactivity. These protocols are general guidelines and may require optimization for specific antibodies and experimental conditions.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Electrophoresis & Transfer cluster_immunodetection 3. Immunodetection Lysate Cell/Tissue Lysate Preparation Quant Protein Quantification Lysate->Quant Denature Sample Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation (anti-Smd1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: Workflow for detecting this compound protein by Western Blot.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues of the species of interest. Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Smd1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of a protein.

Experimental Workflow for Immunofluorescence

Immunofluorescence_Workflow cluster_cell_prep 1. Cell Preparation cluster_staining 2. Immunostaining cluster_imaging 3. Imaging Seeding Cell Seeding on Coverslips Fixation Fixation Seeding->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-Smd1) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) PrimaryAb->SecondaryAb Mounting Mounting with DAPI SecondaryAb->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy Immunoprecipitation_Workflow cluster_lysate_prep 1. Lysate Preparation cluster_ip 2. Immunoprecipitation cluster_analysis 3. Analysis Lysis Cell Lysis Clarification Lysate Clarification Lysis->Clarification Preclearing Pre-clearing with Beads Clarification->Preclearing AntibodyInc Incubation with anti-Smd1 Preclearing->AntibodyInc BeadCapture Capture with Protein A/G Beads AntibodyInc->BeadCapture Washing Washing the Beads BeadCapture->Washing Elution Elution of Protein Washing->Elution Analysis Analysis by Western Blot Elution->Analysis

References

Unveiling the Impact of Smd1 Mutation on Splicing Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of pre-mRNA splicing is paramount. This guide provides a comparative analysis of splicing efficiency in cells with a mutated Sm-D1 (Smd1) protein versus their wild-type counterparts. This compound is a core component of the spliceosome, the cellular machinery responsible for intron removal, and its dysfunction has been linked to various cellular defects.

This guide synthesizes available experimental data to objectively compare splicing fidelity between this compound mutant and wild-type cells. We present qualitative findings on splicing defects and provide detailed experimental protocols for key assays used in this area of research.

The Critical Role of this compound in Splicing

This compound is one of the seven Sm proteins (SmB, this compound, SmD2, SmD3, SmE, SmF, and SmG) that form a ring-shaped core structure of small nuclear ribonucleoproteins (snRNPs).[1] These snRNPs, specifically U1, U2, U4, U5, and U6, are the building blocks of the spliceosome. The Sm ring is crucial for the biogenesis, stability, and function of these snRNPs.[1] In yeast, this compound, along with SmB and SmD3, directly contacts the 5' splice site of pre-mRNA, stabilizing the interaction between the U1 snRNA and the pre-mRNA substrate.[2] This initial recognition step is critical for the precise removal of introns. Therefore, mutations in this compound are expected to compromise the integrity and function of the spliceosome, leading to defects in pre-mRNA splicing.

Impact of this compound Mutation on Splicing Efficiency: A Qualitative Comparison

Studies in the model organism Arabidopsis thaliana have provided evidence for the role of this compound in splicing. Specifically, analysis of an smd1b mutant revealed defects in the splicing of endogenous mRNAs.[2] While a global splicing defect was not immediately apparent, the mutant exhibited intron retention in certain genes, indicating a failure to efficiently remove specific introns.[2] This suggests that the Smd1b mutation leads to a reduction in splicing efficiency, at least for a subset of introns.

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for the key experimental techniques used to assess splicing efficiency.

RNA Sequencing (RNA-Seq)

RNA-Seq is a powerful, high-throughput method for transcriptome-wide analysis of splicing. It allows for the identification and quantification of different splice isoforms.

Protocol for RNA-Seq Library Preparation:

  • RNA Isolation: Extract total RNA from this compound mutant and wild-type cell populations using a TRIzol-based method or a commercially available kit. Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. High-quality RNA (RIN > 8) is crucial for reliable results.

  • mRNA Enrichment: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mature mRNAs.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 150-200 nucleotides) using enzymatic or chemical methods.

  • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to create blunt ends and then add a single adenosine (A) nucleotide to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding during the subsequent PCR amplification and for binding to the sequencing flow cell.

  • PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.

  • Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess its size distribution using a Bioanalyzer.

Data Analysis:

The resulting sequencing reads are aligned to a reference genome. Splicing efficiency can be quantified by calculating the Percent Spliced-In (PSI) or Percent Spliced (PS) value for each exon or intron. These values represent the proportion of transcripts that include a particular feature. Differential splicing analysis between this compound mutant and wild-type samples can then be performed using tools like rMATS, MAJIQ, or LeafCutter.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is a targeted approach used to validate the alternative splicing events identified by RNA-Seq or to quantify the splicing of specific genes of interest.

Protocol for RT-qPCR for Splicing Validation:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize first-strand cDNA as described for RNA-Seq.

  • Primer Design: Design primers that specifically amplify the different splice isoforms. For an exon skipping event, one primer pair can be designed to amplify the isoform including the exon, and another pair to amplify the isoform excluding the exon. Alternatively, a forward primer in the upstream exon and a reverse primer in the downstream exon can be used to amplify both isoforms, which can then be distinguished by size on an agarose gel.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the cDNA template.

  • Data Analysis: The relative abundance of each splice isoform can be calculated using the ΔΔCt method, normalizing to a housekeeping gene that is not expected to be affected by the this compound mutation.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological role of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sequencing Sequencing & Analysis cluster_validation Validation WT Wild-Type Cells RNA_WT Total RNA (WT) WT->RNA_WT RNA Isolation Mut This compound Mutant Cells RNA_Mut Total RNA (Mut) Mut->RNA_Mut RNA Isolation Lib_WT RNA-Seq Library (WT) RNA_WT->Lib_WT RT_qPCR RT-qPCR RNA_WT->RT_qPCR Lib_Mut RNA-Seq Library (Mut) RNA_Mut->Lib_Mut RNA_Mut->RT_qPCR Seq High-Throughput Sequencing Lib_WT->Seq Lib_Mut->Seq Analysis Bioinformatic Analysis (Alignment, PSI Calculation) Seq->Analysis Analysis->RT_qPCR Validation of Splicing Events

Caption: Experimental workflow for comparing splicing efficiency.

Smd1_Function cluster_spliceosome Spliceosome Assembly cluster_splicing Pre-mRNA Splicing Sm_ring Sm Ring (including this compound) snRNP snRNP Assembly Sm_ring->snRNP snRNA snRNA (U1, U2, U4, U5) snRNA->snRNP Spliceosome Active Spliceosome snRNP->Spliceosome Splicing Splicing (Intron Removal) Spliceosome->Splicing Catalyzes pre_mRNA pre-mRNA (Exon-Intron-Exon) pre_mRNA->Splicing mRNA Mature mRNA (Exon-Exon) Splicing->mRNA

Caption: Role of this compound in the spliceosome and pre-mRNA splicing.

Conclusion

The available evidence strongly suggests that mutations in the core spliceosomal protein this compound lead to defects in pre-mRNA splicing, characterized by increased intron retention. However, a critical gap exists in the form of comprehensive, quantitative data to fully assess the impact of this compound mutations on a genome-wide scale. The experimental protocols and conceptual framework provided in this guide are intended to empower researchers to further investigate this crucial aspect of gene regulation. A deeper understanding of how this compound mutations affect splicing efficiency will be invaluable for elucidating the molecular basis of diseases associated with splicing defects and for the development of targeted therapeutic strategies.

References

Unveiling the Potential of Smd1 as a Biomarker for Lupus Nephritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for reliable and non-invasive biomarkers is a critical endeavor in the management of lupus nephritis (LN), a severe complication of systemic lupus erythematosus (SLE). An ideal biomarker should not only aid in early diagnosis but also reflect disease activity, predict treatment response, and guide therapeutic decisions. This guide provides a comprehensive validation of the Smd1 protein as a potential biomarker for LN, comparing its performance with established and emerging biomarkers, supported by experimental data and detailed methodologies.

Performance of this compound in Comparison to Other Lupus Nephritis Biomarkers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease activity. The following tables summarize the performance of anti-Smd1 antibodies and other key biomarkers in the context of lupus and lupus nephritis.

Table 1: Diagnostic Performance of Serum Biomarkers for Systemic Lupus Erythematosus with Renal Involvement

BiomarkerSensitivity (%)Specificity (%)AdvantagesDisadvantages
Anti-Smd1 Antibody 68.5397.14High specificity for SLE.Lower sensitivity compared to some markers.
Anti-dsDNA Antibody50-8195-97Well-established; correlates with disease activity.Can be negative in some active LN cases.
Anti-Sm Antibody20-3098-100Highly specific for SLE.Low sensitivity.
Anti-C1q Antibody5692Associated with active LN.Moderate sensitivity.
Anti-Nucleosome Antibody9088High sensitivity.Lower specificity than anti-dsDNA and anti-Sm.

Table 2: Performance of Urinary Biomarkers for Lupus Nephritis Activity

BiomarkerSensitivity (%)Specificity (%)Key Findings
Urinary this compound Data emergingData emergingPotential non-invasive marker; research ongoing.
uMCP-18963Correlates with renal disease activity.
uNGALHighModerateElevated in active LN.
uTWEAKHighHighLevels correlate with renal SLEDAI scores.
uCD163HighHighReflects macrophage activation in the kidney.

Experimental Protocols for the Validation of this compound as a Biomarker

Accurate and reproducible experimental methods are paramount in biomarker validation. Below are detailed protocols for key assays used to measure this compound levels and anti-Smd1 antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Smd1 Antibodies

This protocol outlines the steps for detecting anti-Smd1 antibodies in patient serum.

  • Coating: Microtiter plates are coated with recombinant this compound protein or the immunodominant this compound(83-119) peptide and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Patient serum samples, diluted in blocking buffer, are added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed to remove unbound antibodies.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound secondary antibody.

  • Detection: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

  • Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

Western Blotting for this compound Protein in Urine or Kidney Tissue

This protocol describes the detection of the this compound protein in biological samples.

  • Sample Preparation: Urine samples are concentrated, and kidney tissue is homogenized in lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for this compound overnight at 4°C.

  • Washing: The membrane is washed with TBST.

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: The membrane is washed with TBST.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) for this compound in Kidney Biopsy Samples

This method is used to visualize the localization of this compound protein within kidney tissue.

  • Deparaffinization and Rehydration: Paraffin-embedded kidney sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, and non-specific binding is blocked with a blocking serum.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody against this compound overnight at 4°C.

  • Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP complex.

  • Detection: The signal is developed using a chromogen such as DAB, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: The sections are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: The sections are dehydrated, cleared, and mounted for microscopic examination.

Visualizing the Role of this compound in Lupus Nephritis Pathogenesis

The following diagrams illustrate the potential signaling pathways involving this compound and the experimental workflow for its validation as a biomarker.

Smd1_Signaling_Pathway cluster_0 Putative Role of this compound in LN Pathogenesis ApoptoticCell Apoptotic Cell This compound This compound (as part of spliceosome) ApoptoticCell->this compound Release of autoantigens APC Antigen Presenting Cell (APC) This compound->APC Uptake ImmuneComplex Immune Complex Deposition in Kidney This compound->ImmuneComplex TLR7 TLR7 APC->TLR7 MyD88 MyD88 TLR7->MyD88 NFkB NF-kB Activation MyD88->NFkB Type1_IFN Type I IFN Production NFkB->Type1_IFN B_Cell Autoreactive B Cell Type1_IFN->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_this compound Anti-Smd1 Antibodies Plasma_Cell->Anti_this compound Production Anti_this compound->ImmuneComplex Nephritis Lupus Nephritis ImmuneComplex->Nephritis

Caption: Putative signaling pathway involving this compound in lupus nephritis.

Biomarker_Validation_Workflow cluster_1 This compound Biomarker Validation Workflow PatientCohort Patient Cohort (LN, SLE non-LN, Healthy) SampleCollection Sample Collection (Serum, Urine, Kidney Biopsy) PatientCohort->SampleCollection ELISA ELISA (Anti-Smd1 Antibodies) SampleCollection->ELISA WesternBlot Western Blot (Urinary this compound) SampleCollection->WesternBlot IHC IHC (Kidney this compound Expression) SampleCollection->IHC DataAnalysis Data Analysis (Sensitivity, Specificity, Correlation) ELISA->DataAnalysis WesternBlot->DataAnalysis IHC->DataAnalysis Validation Clinical Validation DataAnalysis->Validation

Caption: Experimental workflow for the validation of this compound as a biomarker.

Conclusion

The available evidence suggests that anti-Smd1 antibodies are highly specific for SLE and are associated with renal involvement, making this compound a promising candidate biomarker for lupus nephritis.[1][2] Further validation, particularly of urinary this compound, in large, longitudinal patient cohorts is warranted to fully establish its clinical utility. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and clinicians to further investigate and potentially integrate this compound into the panel of biomarkers for the management of lupus nephritis. The development of a reliable "liquid biopsy" for lupus nephritis, potentially including markers like this compound, could revolutionize patient care by enabling non-invasive monitoring of disease activity and timely therapeutic interventions.[3]

References

Decoding SLE Biomarkers: A Head-to-Head Comparison of Anti-SmD1 and Anti-Sm Antibodies in Diagnostics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of autoimmune disease, the accurate and early diagnosis of Systemic Lupus Erythematosus (SLE) remains a critical challenge. This guide provides an objective comparison of the diagnostic sensitivity of two key biomarkers: anti-SmD1 and anti-Sm antibodies. By presenting supporting experimental data and detailed methodologies, we aim to empower informed decisions in research and clinical assay development.

The Smith (Sm) antigen is a specific marker for SLE, and antibodies targeting this complex are a cornerstone of diagnosis. However, the Sm antigen is composed of several proteins, with the SmD1 protein being a major epitope. This has led to the development of assays that specifically target anti-SmD1 antibodies, alongside traditional assays that detect a broader range of anti-Sm antibodies. This comparison delves into the performance of these two approaches.

Quantitative Data Summary

The following table summarizes the diagnostic performance of anti-SmD1 versus anti-Sm antibodies for SLE, based on data from multiple studies.

Study CohortAntibody TargetSensitivitySpecificityReference
Adult SLEAnti-SmD168.53%97.14%[1]
Adult SLEAnti-Sm25.9%99%[2][3]
Adult SLEAnti-Sm~30%Highly Specific[4]
Adult SLEAnti-SmD152.5%96.0%[5]
Adult SLEAnti-Sm12.5%100%[5]
Childhood-onset SLE (cSLE)Anti-SmD1 (83-119 peptide)78.3%90.8%[6]
Childhood-onset SLE (cSLE)Anti-Sm26.1%100%[6]

Key Findings

Across multiple studies, assays targeting the anti-SmD1 antibody consistently demonstrate significantly higher sensitivity for the diagnosis of SLE compared to traditional anti-Sm antibody assays.[1][5][6] This increased sensitivity is observed in both adult and pediatric SLE populations.[1][6]

Conversely, traditional anti-Sm antibody assays generally exhibit higher specificity for SLE.[5][6] While anti-SmD1 assays are still highly specific, some studies have reported a slightly lower specificity compared to anti-Sm tests.[6] The high specificity of anti-Sm antibodies, often approaching 100%, has made them a valuable confirmatory marker for SLE.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison. These protocols are representative of the techniques used to assess anti-SmD1 and anti-Sm antibody levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-SmD1 Antibodies

This protocol describes a typical indirect ELISA for the detection of anti-SmD1 antibodies.

1. Antigen Coating:

  • Synthesize or commercially obtain a peptide corresponding to the major epitope of the this compound protein (e.g., amino acids 83-119).
  • Dilute the this compound peptide to a concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
  • Add 100 µL of the diluted peptide solution to each well of a 96-well microtiter plate.
  • Incubate the plate overnight at 4°C or for 2 hours at 37°C to allow the antigen to adsorb to the well surface.

2. Blocking:

  • Wash the plate three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20 [PBST]).
  • Add 200 µL of a blocking buffer (e.g., PBST with 1% bovine serum albumin [BSA] or 5% non-fat dry milk) to each well.
  • Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites.

3. Sample Incubation:

  • Wash the plate three times with wash buffer.
  • Dilute patient serum samples (typically 1:100 or 1:200) in the blocking buffer.
  • Add 100 µL of the diluted serum to the appropriate wells. Include positive and negative controls.
  • Incubate for 1-2 hours at room temperature.

4. Detection Antibody Incubation:

  • Wash the plate three times with wash buffer.
  • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.
  • Incubate for 1 hour at room temperature.

5. Substrate Development and Measurement:

  • Wash the plate five times with wash buffer.
  • Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well.
  • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
  • Stop the reaction by adding 50-100 µL of a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

6. Data Analysis:

  • A cutoff value is determined based on the mean absorbance of the negative controls plus a certain number of standard deviations. Samples with an absorbance above the cutoff are considered positive.

Immunoblotting for Anti-Sm Antibodies

This protocol outlines a general procedure for detecting anti-Sm antibodies using an immunoblot assay.

1. Antigen Separation and Transfer:

  • Prepare a nuclear extract from a suitable cell line (e.g., HeLa cells) to serve as the source of Sm antigens.
  • Separate the proteins in the nuclear extract by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

2. Blocking:

  • Incubate the membrane in a blocking buffer (e.g., Tris-buffered saline with 0.1% Tween 20 [TBST] and 5% non-fat dry milk) for 1 hour at room temperature to prevent non-specific antibody binding.

3. Primary Antibody Incubation:

  • Dilute patient serum (typically 1:100 to 1:1000) in the blocking buffer.
  • Incubate the membrane with the diluted serum overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.

4. Secondary Antibody Incubation:

  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate the membrane with an HRP-conjugated anti-human IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

5. Detection:

  • Wash the membrane three times for 10 minutes each with TBST.
  • Add a chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
  • Detect the signal using an imaging system or by exposing the membrane to X-ray film.

6. Interpretation:

  • The presence of bands corresponding to the known molecular weights of the Sm proteins (e.g., SmB/B', SmD) indicates a positive result.

Visualizing the Diagnostic Comparison

The following diagram illustrates the logical relationship in comparing the diagnostic utility of anti-SmD1 and anti-Sm antibodies for SLE.

SLE_Diagnostic_Comparison cluster_sle Systemic Lupus Erythematosus (SLE) Diagnosis cluster_assays Autoantibody Testing cluster_performance Diagnostic Performance sle_patient Suspected SLE Patient anti_this compound Anti-SmD1 Assay sle_patient->anti_this compound Sample anti_sm Anti-Sm Assay sle_patient->anti_sm Sample sensitivity Sensitivity anti_this compound->sensitivity Higher specificity Specificity anti_this compound->specificity Slightly Lower anti_sm->sensitivity Lower anti_sm->specificity Higher sle_diagnosis SLE Diagnosis sensitivity->sle_diagnosis Contributes to specificity->sle_diagnosis Contributes to

Caption: Comparison of anti-SmD1 and anti-Sm assays for SLE diagnosis.

Conclusion

The choice between anti-SmD1 and anti-Sm antibody assays for SLE diagnosis involves a trade-off between sensitivity and specificity. Assays targeting anti-SmD1 offer a significant advantage in terms of sensitivity, potentially allowing for earlier detection of SLE. However, traditional anti-Sm assays remain highly specific, making them a robust tool for confirming the diagnosis. For comprehensive diagnostic strategies, a combination of tests, including these and other SLE-related autoantibodies, may be the most effective approach. This guide provides the foundational data and methodologies to aid researchers and clinicians in navigating these important diagnostic decisions.

References

Safety Operating Guide

Proper Disposal of Smd1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Smd1 protein and associated materials in a laboratory setting. Adherence to these procedures is critical for maintaining a safe and compliant research environment. This compound, a core protein of the spliceosomal snRNPs, is a biological material. Its disposal should follow protocols for biological waste, which may be classified as non-hazardous or biohazardous depending on the context of its use.

Waste Classification

The first step in proper disposal is to classify the waste stream. This compound itself, as a purified protein, is generally considered a non-hazardous biological material. However, the classification of waste containing this compound depends on the nature of the experiments performed.

  • Non-Hazardous Biological Waste: This includes purified this compound solutions, buffers used for its storage, and labware (e.g., pipette tips, microcentrifuge tubes, gloves) that have come into contact with non-infectious this compound preparations.

  • Biohazardous Waste: If this compound is used in experiments involving infectious agents (e.g., viruses, pathogenic bacteria), recombinant DNA, or cell lines of human or primate origin, all contaminated materials are considered biohazardous.

Disposal Procedures for Non-Hazardous this compound Waste

Even when considered non-hazardous, it is good laboratory practice to decontaminate biological materials before disposal.

2.1. Liquid Waste (Buffers, Protein Solutions)

  • Decontamination: Treat the liquid waste with a 10% final concentration of fresh bleach (sodium hypochlorite) solution. Allow a contact time of at least 30 minutes.

  • pH Neutralization: Before drain disposal, ensure the pH of the treated solution is between 6.0 and 9.0. Neutralize if necessary.

  • Drain Disposal: Pour the decontaminated and neutralized solution down the sanitary sewer with copious amounts of running water.[1][2][3]

2.2. Solid Waste (Gels, Contaminated Labware)

  • Collection: Collect non-sharp solid waste, such as contaminated gloves, tubes, and pipette tips, in a designated autoclave bag.[1]

  • Autoclaving: Decontaminate the collected waste by autoclaving. Use autoclave indicator tape to verify sterilization.[1][4]

  • Disposal: After autoclaving and cooling, the waste can be disposed of in the regular municipal trash, unless institutional policies state otherwise.[5]

Disposal Procedures for Biohazardous this compound Waste

All materials contaminated with potentially infectious agents must be handled as biohazardous waste and segregated from the general waste stream.

3.1. Liquid Waste

  • Decontamination: Decontaminate liquid biohazardous waste by autoclaving in a leak-proof container or by chemical disinfection with an appropriate disinfectant for the specific biohazard.[6]

  • Disposal: After decontamination, the liquid can typically be disposed of down the sanitary sewer.[1] Always consult your institution's Biosafety Officer for specific requirements.

3.2. Solid Waste

  • Collection: Collect solid biohazardous waste in a designated, leak-proof, and puncture-resistant biohazard bag (typically red or orange and marked with the universal biohazard symbol).[1][6]

  • Treatment: The waste must be decontaminated, usually by autoclaving, by a licensed biohazardous waste disposal company.[7] Do not dispose of untreated biohazardous waste in the regular trash.

  • Storage: Store biohazard bags in a designated and secure area until they are collected for treatment and disposal.

3.3. Sharps Waste

All sharps (e.g., needles, scalpel blades, Pasteur pipettes, or broken glass) contaminated with either non-hazardous or biohazardous this compound must be disposed of in a designated sharps container.[6][8]

  • Collection: Place sharps directly into a rigid, puncture-resistant, and leak-proof sharps container immediately after use.[8]

  • Do Not Overfill: Fill sharps containers only to the indicated fill line (typically three-quarters full).[6]

  • Disposal: Close and seal the container when it is full. Dispose of the sealed container as biohazardous waste.

Summary of Disposal Procedures

The following table summarizes the disposal methods for different types of this compound-related waste.

Waste TypeClassificationDecontamination MethodFinal Disposal
Liquid Waste
This compound solutions, buffersNon-Hazardous10% Bleach Solution (30 min)Sanitary Sewer[1]
This compound with infectious agentsBiohazardousAutoclave or Chemical DisinfectionSanitary Sewer (post-treatment)[1]
Solid Waste
Gloves, tubes, pipette tipsNon-HazardousAutoclaveRegular Trash (post-treatment)[5]
Contaminated labwareBiohazardousAutoclaveBiohazardous Waste Stream
Sharps Waste
Needles, blades, broken glassBiohazardousN/A (container is treated)Biohazardous Sharps Container

Experimental Protocols and Visualizations

Decontamination of Liquid Non-Hazardous this compound Waste

  • Measure: Determine the volume of the liquid waste.

  • Calculate: Calculate the volume of household bleach required to achieve a 10% final concentration (e.g., add 100 mL of bleach to 900 mL of waste).

  • Mix: Add the bleach to the waste container and gently swirl to mix.

  • Wait: Allow a contact time of at least 30 minutes.

  • Neutralize: Check the pH and adjust to between 6.0 and 9.0 if necessary.

  • Dispose: Pour the treated solution down the drain with plenty of running water.

Logical Flow for this compound Waste Disposal

cluster_nonhaz Non-Hazardous cluster_biohaz Biohazardous start Start: this compound Waste Generated classify Classify Waste (Biohazardous or Non-Hazardous?) start->classify liquid_nonhaz Liquid Waste classify->liquid_nonhaz Non-Hazardous solid_nonhaz Solid Waste (Non-Sharps) classify->solid_nonhaz sharps_all Sharps Waste classify->sharps_all liquid_biohaz Liquid Waste classify->liquid_biohaz Biohazardous solid_biohaz Solid Waste (Non-Sharps) classify->solid_biohaz bleach Decontaminate with 10% Bleach liquid_nonhaz->bleach autoclave_nonhaz Autoclave solid_nonhaz->autoclave_nonhaz sharps_container Place in Sharps Container sharps_all->sharps_container sewer_nonhaz Dispose in Sanitary Sewer bleach->sewer_nonhaz trash Dispose in Regular Trash autoclave_nonhaz->trash bio_waste_stream Dispose via Biohazardous Waste Stream sharps_container->bio_waste_stream autoclave_biohaz Autoclave or Chemical Disinfect liquid_biohaz->autoclave_biohaz bio_bag Collect in Biohazard Bag solid_biohaz->bio_bag sewer_biohaz Dispose in Sanitary Sewer autoclave_biohaz->sewer_biohaz bio_bag->bio_waste_stream

Caption: Decision workflow for the proper disposal of this compound-related laboratory waste.

References

Essential Safety and Operational Protocols for Handling Smd1

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Smd1 (Small nuclear ribonucleoprotein Sm D1). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Quantitative Safety Data Summary

As a purified protein, this compound is not classified as a hazardous chemical. However, adherence to standard laboratory safety protocols for handling biological materials is essential. The primary quantitative considerations relate to the storage and handling of the protein solution.

ParameterValue/RecommendationSource
Storage Temperature Lyophilized: -20°C to -80°C; Reconstituted: -80°C for long-term, 4°C for short-term[1][2]
Working Concentration 0.1 - 1.0 mg/mL[2]
pH of Storage Buffer Typically neutral to slightly basic (e.g., pH 7.4-8.0)[1]
Exposure Limits Not established; handle as a non-hazardous biological materialGeneral Laboratory Practice

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent contamination of the product and to protect the researcher.[3][4]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin from potential splashes.[5]

  • Gloves: Nitrile gloves are required to prevent contamination of the protein sample and to protect the user from the buffer solution.[5]

  • Eye Protection: Safety glasses or goggles should be worn to protect the eyes from splashes of the protein solution or its storage buffer.[3][6]

Experimental Protocols: Safe Handling and Disposal

1. Reconstitution of Lyophilized this compound:

  • Before opening, centrifuge the vial at a low speed to ensure the lyophilized powder is at the bottom.[2]

  • Refer to the manufacturer's data sheet for the recommended solvent (typically sterile, distilled water or a specific buffer).[2]

  • Slowly add the recommended volume of solvent to the vial to achieve the desired final concentration (e.g., 0.1-1.0 mg/mL).[2]

  • Gently swirl or pipette the solution to mix. Avoid vigorous vortexing, which can denature the protein.

  • Aliquot the reconstituted protein into single-use, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]

2. Handling of this compound Solutions:

  • Always handle this compound solutions in a designated clean area to prevent contamination.

  • Use sterile pipette tips and tubes to maintain the integrity of the protein.

  • When working with the protein, avoid direct contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is being handled.[6]

3. Storage of this compound:

  • Lyophilized Protein: Store at -20°C or -80°C for long-term stability.[1]

  • Reconstituted Protein: For long-term storage, store aliquots at -80°C. For short-term use (days to a week), store at 4°C. Avoid repeated freeze-thaw cycles as this can degrade the protein.[1][2]

4. Disposal Plan:

  • Protein Waste: Liquid waste containing this compound protein should be considered biological waste. Dispose of it in a designated biohazard waste container.[7] It can typically be discharged into the sanitary sewer, followed by flushing with a large volume of water, unless local regulations prohibit this.[8]

  • Contaminated Materials: All materials that have come into contact with the this compound solution, such as pipette tips, tubes, and gloves, should be disposed of in the biohazardous waste.[7]

  • Sharps: Any sharps, such as needles or glass, that are contaminated with this compound should be disposed of in a designated sharps container.[7]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Smd1_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Receive Lyophilized this compound Receive Lyophilized this compound Centrifuge Vial Centrifuge Vial Receive Lyophilized this compound->Centrifuge Vial Low Speed Reconstitute with Sterile Solvent Reconstitute with Sterile Solvent Centrifuge Vial->Reconstitute with Sterile Solvent Gently Mix Aliquot into Single-Use Tubes Aliquot into Single-Use Tubes Reconstitute with Sterile Solvent->Aliquot into Single-Use Tubes Use in Experiment Use in Experiment Aliquot into Single-Use Tubes->Use in Experiment Wear PPE Store Aliquots Store Aliquots Use in Experiment->Store Aliquots Short-term (4°C) Short-term (4°C) Store Aliquots->Short-term (4°C) Days Long-term (-80°C) Long-term (-80°C) Store Aliquots->Long-term (-80°C) Months/Years

Caption: Workflow for the preparation, handling, and storage of this compound protein.

Smd1_Disposal_Workflow This compound Disposal Workflow cluster_waste_streams Waste Segregation Experiment Complete Experiment Complete Liquid Waste (Protein Solution) Liquid Waste (Protein Solution) Experiment Complete->Liquid Waste (Protein Solution) Solid Waste (Tubes, Tips, Gloves) Solid Waste (Tubes, Tips, Gloves) Experiment Complete->Solid Waste (Tubes, Tips, Gloves) Sharps Waste (Needles, Glass) Sharps Waste (Needles, Glass) Experiment Complete->Sharps Waste (Needles, Glass) Biohazard Liquid Waste Container Biohazard Liquid Waste Container Liquid Waste (Protein Solution)->Biohazard Liquid Waste Container Collect Biohazard Solid Waste Bin Biohazard Solid Waste Bin Solid Waste (Tubes, Tips, Gloves)->Biohazard Solid Waste Bin Collect Sharps Container Sharps Container Sharps Waste (Needles, Glass)->Sharps Container Collect Sanitary Sewer (check local regulations) Sanitary Sewer (check local regulations) Biohazard Liquid Waste Container->Sanitary Sewer (check local regulations) Dispose Autoclave and Landfill Autoclave and Landfill Biohazard Solid Waste Bin->Autoclave and Landfill Dispose Medical Waste Incineration Medical Waste Incineration Sharps Container->Medical Waste Incineration Dispose

Caption: Decision workflow for the proper disposal of this compound-related waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.